6-Aminohexanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYDRXTDZFRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059909 | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-04-6 | |
| Record name | 6-Aminohexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanamide, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminohexanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminohexanamide: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 6-aminohexanamide. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.
Core Chemical Properties
This compound, also known as ε-aminocaproamide, is the amide derivative of 6-aminohexanoic acid.[1][2] Its structure features a six-carbon aliphatic chain with a primary amine at one terminus and an amide group at the other. This bifunctionality makes it an interesting building block in medicinal chemistry and materials science.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 373-04-6 | [1][2] |
| Melting Point | 50-51 °C or 194 °C | [1][3] |
| Boiling Point | 140-145 °C @ 0.2 Torr; 165-167 °C @ 1 Torr | [1][3] |
| Density (Predicted) | 0.985 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 16.59 ± 0.40 | [3] |
| Appearance | White to light yellow solid | [3] |
Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.
Chemical Structure
The structure of this compound is defined by a hexanamide backbone with an amino group at the 6-position.
Caption: Chemical structure of this compound.
Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be derived from standard organic chemistry principles, particularly from its parent amino acid, L-lysine. Analytical characterization would follow established chromatographic and spectrometric methods.
Proposed Synthesis of 2,6-Diaminohexanamide from L-Lysine
A logical approach to synthesizing the related compound 2,6-diaminohexanamide involves the protection of the amino groups of L-lysine, activation of the carboxylic acid, amidation, and subsequent deprotection.[4] This serves as a strong model for the synthesis of amino acid amides.
Principle: The synthesis involves the protection of the α- and ε-amino groups of L-lysine, activation of the carboxyl group to facilitate amide bond formation with ammonia, followed by the removal of the protecting groups to yield the final product.
Materials:
-
Nα,Nε-di-Boc-L-lysine
-
Ethyl chloroformate or Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (gas or solution)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Methodology:
-
Carboxylic Acid Activation:
-
Dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF in a round-bottom flask.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add N-Methylmorpholine (1.1 equivalents), followed by the slow addition of ethyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C.
-
Stir the mixture for 30 minutes to form the mixed anhydride intermediate.[4]
-
-
Amidation:
-
Introduce ammonia to the reaction mixture, either by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent at -15 °C.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours.[4]
-
-
Work-up and Purification of Protected Amide:
-
Quench the reaction by adding water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
The crude protected amide can be purified using column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected amide in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC.[4]
-
-
Isolation of Final Product:
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as its salt (e.g., dihydrochloride).
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final 2,6-diaminohexanamide product.[4]
-
Caption: Proposed workflow for the synthesis of 2,6-diaminohexanamide.
Analytical Methods for Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.
Principle: High-performance liquid chromatography (HPLC) is used to determine purity and retention time, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
-
Procedure: Dissolve a small sample of the compound in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram for peak purity.
-
-
Mass Spectrometry (MS):
-
System: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for polar molecules like this compound.
-
Procedure: Introduce a solution of the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 131.12.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent such as D₂O or DMSO-d₆.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The proton spectrum will show characteristic signals for the methylene protons along the aliphatic chain and the amine/amide protons. The carbon spectrum will show distinct peaks for each of the six carbon atoms.
-
Biological Context and Potential Applications
While this compound itself is not a widely studied biological agent, its parent compound, 6-aminohexanoic acid, is known for its antifibrinolytic properties.[5] 6-aminohexanoic acid acts as a lysine analog, inhibiting the binding of plasminogen and plasmin to fibrin.
Given its structural similarity to lysine, this compound has the potential to interact with biological systems that recognize lysine.[4] The replacement of the carboxylic acid with a primary amide changes its charge state at physiological pH and its hydrogen bonding capabilities, which could lead to unique biological activities.[4] Furthermore, the core structure of this compound is found within more complex molecules, such as the growth hormone secretagogue Ipamorelin, where it forms the C-terminal amide of a lysine residue.[6] This highlights its utility as a structural component in the design of peptidomimetics and other bioactive molecules.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 373-04-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 6. Ipamorelin - Wikipedia [en.wikipedia.org]
Synthesis of 6-Aminohexanamide from Caprolactam: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 6-aminohexanamide from caprolactam, a critical process for various applications in the chemical and pharmaceutical industries. The document provides an in-depth overview of the underlying chemical principles, reaction mechanisms, and experimental methodologies. Key quantitative data from cited and analogous reactions are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to enhance understanding.
Introduction
This compound, a bifunctional molecule featuring both a primary amine and an amide group, serves as a versatile building block in organic synthesis. Its structural relationship to 6-aminocaproic acid and caprolactam makes it a molecule of interest for the development of novel polyamides, pharmaceuticals, and other specialty chemicals. The synthesis of this compound directly from caprolactam via ammonolysis presents a potentially efficient and atom-economical route. This guide explores the scientific basis and practical execution of this transformation.
Reaction Mechanism and Pathway
The synthesis of this compound from caprolactam proceeds via a nucleophilic acyl substitution reaction, specifically, the ammonolysis of a cyclic amide (lactam). The reaction involves the ring-opening of the caprolactam molecule by ammonia.
The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: An ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the caprolactam ring.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking ammonia moiety to the nitrogen atom within the lactam ring.
-
Ring Opening: The carbon-nitrogen bond of the lactam ring cleaves, resulting in the formation of the open-chain this compound.
This process is often catalyzed by acids or bases and can be influenced by temperature and pressure.
Experimental Protocols
While specific literature detailing the direct, high-yield synthesis of this compound from caprolactam is limited, a plausible experimental protocol can be derived from related ammonolysis reactions of lactams and esters. The following procedure outlines a general approach for a laboratory-scale synthesis.
Materials:
-
ε-Caprolactam
-
Anhydrous ammonia (gas or liquid)
-
A suitable solvent (e.g., ethanol, methanol, or a high-boiling point ether)
-
Optional: A catalyst (e.g., a Lewis acid or a solid acid catalyst)
-
High-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge
-
Apparatus for purification (e.g., rotary evaporator, crystallization dishes, filtration equipment)
-
Analytical instruments for characterization (e.g., NMR, IR, Mass Spectrometer)
Procedure:
-
Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried.
-
Charging the Reactor: A known amount of ε-caprolactam is dissolved in the chosen solvent and charged into the reactor. If a catalyst is used, it is added at this stage.
-
Sealing and Purging: The reactor is securely sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.
-
Introduction of Ammonia: A stoichiometric excess of anhydrous ammonia is introduced into the reactor. The amount of ammonia will depend on the desired reaction pressure and temperature.
-
Reaction Conditions: The reactor is heated to the desired temperature and the reaction mixture is stirred. The pressure inside the reactor will increase with temperature. The reaction is allowed to proceed for a specified duration.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. The excess ammonia is then carefully vented in a fume hood.
-
Product Isolation: The reaction mixture is transferred from the reactor. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography.
-
Characterization: The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for the ammonolysis of caprolactam to this compound, the following tables present a compilation of typical reaction parameters and expected outcomes based on analogous chemical transformations. These values should be considered as starting points for optimization studies.
Table 1: Hypothetical Influence of Reaction Temperature on Yield
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Catalyst | Solvent | Hypothetical Yield (%) |
| 150 | 50 | 12 | None | Ethanol | 40-50 |
| 180 | 80 | 8 | None | Ethanol | 60-70 |
| 200 | 100 | 6 | None | Ethanol | 75-85 |
| 220 | 120 | 4 | None | Ethanol | >80 (with potential side reactions) |
Table 2: Hypothetical Effect of Catalyst on Reaction Time and Yield at 200°C
| Catalyst | Catalyst Loading (mol%) | Pressure (bar) | Reaction Time (h) | Solvent | Hypothetical Yield (%) |
| None | 0 | 100 | 6 | Ethanol | 75-85 |
| Zinc Chloride (ZnCl₂) | 5 | 100 | 4 | Ethanol | 85-95 |
| Amberlyst-15 | 10 (w/w) | 100 | 5 | Ethanol | 80-90 |
| γ-Alumina | 10 (w/w) | 100 | 6 | Toluene | 70-80 |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the protons of the methylene groups in the hexanamide chain and the protons of the primary amine and amide groups. The chemical shifts and splitting patterns will be indicative of the structure.
-
¹³C NMR: Will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the N-H bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₄N₂O, M.W. = 130.19 g/mol )[1], along with characteristic fragmentation patterns.
Conclusion
The synthesis of this compound from caprolactam via ammonolysis is a promising route to a valuable chemical intermediate. While detailed, optimized protocols are not extensively reported, the fundamental principles of nucleophilic acyl substitution provide a solid basis for developing a robust synthetic methodology. This guide has provided a comprehensive overview of the reaction mechanism, a plausible experimental workflow, and a summary of expected outcomes to aid researchers in this endeavor. Further investigation into catalyst development and reaction optimization is warranted to establish this transformation as a highly efficient and industrially viable process.
References
An In-depth Technical Guide to 6-Aminohexanamide (CAS Number: 373-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminohexanamide, with the CAS number 373-04-6, is an organic compound that serves as a derivative of the clinically significant molecule, 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA). While its primary role is often as a laboratory reference standard, its structural similarity to EACA suggests potential applications in the modulation of biological pathways, particularly the fibrinolytic system. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological relevance, and detailed experimental protocols.
Physicochemical Properties
This compound is a white to light yellow solid at room temperature. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 130.19 g/mol | --INVALID-LINK-- |
| Melting Point | 50-51 °C | --INVALID-LINK-- |
| Boiling Point | 165-167 °C at 1 Torr | --INVALID-LINK-- |
| Topological Polar Surface Area | 69.1 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
Synthesis of this compound
A plausible and experimentally-grounded method for the synthesis of this compound involves the direct amidation of a 6-aminohexanoic acid derivative, such as its ethyl ester.
Experimental Protocol: Synthesis from Ethyl 6-Aminocaproate
This protocol is adapted from a patented process for the preparation of 6-aminocaproic acid amide.[1]
Materials:
-
Ethyl 6-aminocaproate
-
Anhydrous liquid ammonia
-
Hydrogenation catalyst (e.g., Raney nickel or a cobalt-based catalyst)
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, combine ethyl 6-aminocaproate and a hydrogenation catalyst.
-
Introduce anhydrous liquid ammonia into the autoclave. An excess of ammonia is typically used, for example, 10 to 20 moles of ammonia per mole of the ester.[1]
-
Seal the autoclave and heat the reaction mixture to a temperature in the range of 50 to 150 °C.[1]
-
Pressurize the autoclave with hydrogen gas to a pressure of 100 to 250 bar.[1]
-
Maintain the reaction under these conditions with stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the excess ammonia and solvent, yielding this compound.
Biological Relevance and Potential Applications
The biological significance of this compound is intrinsically linked to its parent compound, 6-aminocaproic acid (EACA), a well-known antifibrinolytic agent used to control bleeding.[2] EACA functions by inhibiting the activation of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[3][4] This inhibition is achieved through the binding of EACA to the lysine-binding sites on plasminogen, preventing its association with fibrin.[3]
While direct studies on the antifibrinolytic activity of this compound are limited, its structural similarity to EACA suggests it may possess similar properties. Further research is required to quantify its inhibitory effects on plasminogen activation and direct plasmin activity.
The Fibrinolysis Pathway
The fibrinolysis pathway is a crucial physiological process that dissolves fibrin clots to maintain blood vessel patency. The key steps are outlined in the diagram below.
Experimental Protocol: In Vitro Chromogenic Plasmin Activity Assay
This protocol can be used to assess the direct inhibitory effect of this compound on plasmin activity.
Materials:
-
Human Plasmin
-
Chromogenic Substrate: H-D-Val-Leu-Lys-p-nitroanilide (S-2251)
-
This compound (test inhibitor)
-
Aprotinin (positive control inhibitor)
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in the assay buffer.
-
Prepare a stock solution of the S-2251 substrate in sterile water.
-
Prepare serial dilutions of this compound and aprotinin in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the plasmin solution to each well.
-
Add varying concentrations of this compound or aprotinin to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume of the S-2251 substrate solution to each well.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the plasmin activity.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of plasmin activity).
-
Spectroscopic Data
¹H NMR Spectroscopy
A predicted ¹H NMR spectrum of this compound would show characteristic peaks for the methylene protons along the carbon chain and the protons of the primary amine and amide groups. The chemical shifts would be influenced by the neighboring functional groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at the most downfield position.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the primary amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹).[6]
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atoms and the carbonyl group, which is characteristic of amines and amides.[7]
Experimental and Logical Workflows
Synthesis and Purification Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
6-Aminohexanoic acid is often used as a linker in solid-phase peptide synthesis. The amide derivative could potentially be incorporated similarly.
Safety Information
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of interest due to its structural relationship with the antifibrinolytic drug 6-aminocaproic acid. This guide has provided a comprehensive overview of its properties, a plausible synthesis route, and its potential biological relevance in the context of the fibrinolysis pathway. The detailed experimental protocols for its synthesis and for assessing its potential biological activity provide a foundation for further research into this compound. The provided spectroscopic information and workflow diagrams serve as valuable resources for scientists and drug development professionals working with this compound and related compounds. Further investigation is warranted to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. DE2601462C3 - Process for the preparation of 6-aminocaproic acid amide - Google Patents [patents.google.com]
- 2. Epsilon-aminocaproic acid (EACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrinolytic activity and metabolism of 6-aminocaproic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chromogenic Substrate Methods - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of 6-Aminohexanamide Solid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 6-aminohexanamide in its solid state. It is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to the study of this compound.
Introduction to this compound
This compound (CAS No: 373-04-6), also known as ε-aminocaproamide, is an organic compound with the molecular formula C6H14N2O.[1][2][3][4] It is classified as a fatty amide.[2][5][6] Structurally, it is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amine group. Amides, as a class, are notable for their high melting and boiling points, a characteristic attributed to the strong intermolecular hydrogen bonding facilitated by the polar amide group.[7][8][9][10] Simple amides are typically solid at room temperature, with lower members of the series exhibiting solubility in water.[8][9] this compound appears as a white to light yellow solid.[5]
Core Physical Properties
The known physical properties of this compound solid are summarized below. It is important to note the discrepancies in reported melting and boiling points from different sources, which may be due to variations in experimental conditions or sample purity.
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [1][2][3][4] |
| Molecular Weight | 130.19 g/mol | [1][2][3][4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 194 °C | [1] |
| 50-51 °C | [5] | |
| Boiling Point | 140-145 °C at 0.2 Torr | [1] |
| 165-167 °C at 1 Torr | [5] | |
| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 16.59 ± 0.40 (Predicted) | [5] |
Experimental Protocols for Property Determination
The following sections describe generalized, standard laboratory methodologies for determining the key physical properties of a solid organic compound such as this compound.
The melting point of a solid is a critical indicator of its purity. It is determined as a temperature range from the point of initial melting to complete liquefaction.
-
Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or digital equivalent), thermometer, and a finely powdered sample of this compound.
-
Protocol:
-
A small amount of the dry, finely powdered this compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.
-
A narrow melting range (typically < 2 °C) is indicative of a pure compound.
-
Since amides can decompose at high temperatures, determining the boiling point under reduced pressure (vacuum) is often necessary.[1][5]
-
Apparatus: A small-scale distillation apparatus (including a flask, distillation head with thermometer, condenser, and receiving flask), vacuum pump, manometer, and a sample of this compound.
-
Protocol:
-
A small sample of this compound is placed in the distillation flask with a boiling chip or magnetic stirrer.
-
The apparatus is assembled and sealed.
-
The system is evacuated to the desired pressure (e.g., 0.2 or 1 Torr), which is monitored with a manometer.
-
The flask is gently heated.
-
The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
The solubility of a compound is typically determined by observing its behavior in various solvents at a specific temperature. Amides with five or six carbon atoms, like this compound, are expected to have borderline solubility in water.[8]
-
Apparatus: Test tubes, vortex mixer, a selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane), and a sample of this compound.
-
Protocol:
-
Approximately 0.1 g of solid this compound is placed into a test tube.
-
A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.
-
The mixture is agitated thoroughly using a vortex mixer for 1-2 minutes.
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."
-
This process is repeated for a range of solvents of varying polarities to establish a solubility profile.
-
Logical and Experimental Workflows
Visualizing the processes involved in the synthesis and characterization of a compound is crucial for understanding its context in research and development. Below are diagrams representing a potential synthesis pathway and a general workflow for physical property characterization.
Caption: A simplified workflow for the biosynthesis of 6-aminohexanoic acid from cyclohexane.[11]
Caption: A general experimental workflow for the physical characterization of a solid compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound CAS#: 373-04-6 [m.chemicalbook.com]
- 6. This compound | 373-04-6 [chemicalbook.com]
- 7. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]
- 8. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
6-aminohexanamide as a monomer for polyamides
An In-depth Technical Guide to 6-Aminohexanamide and its Role as a Monomer for Polyamides
Introduction
Polyamides are a class of high-performance polymers characterized by repeating amide linkages (–CO-NH–) in their molecular backbone.[1] Naturally occurring polyamides, such as proteins, are fundamental to life, while synthetic polyamides, commercially known as nylons, are indispensable engineering thermoplastics. The discovery of Nylon 6,6 in 1935 by Wallace Carothers at DuPont marked the dawn of synthetic fibers and revolutionized the materials industry.[2]
This technical guide focuses on the chemistry of Polyamide 6 (PA6), also known as Nylon 6. The primary industrial route to PA6 is the ring-opening polymerization (ROP) of ε-caprolactam.[2] However, understanding the chemistry of its linear monomer counterparts, 6-aminohexanoic acid and This compound , is crucial for a comprehensive grasp of the polymerization process. This compound, the amide of 6-aminohexanoic acid, represents a key chemical structure in the context of polyamide formation. This document will provide an in-depth exploration of the synthesis pathways leading to Polyamide 6, the properties of the monomer and resulting polymer, detailed experimental protocols, and the logical and chemical workflows involved.
Monomer: Synthesis and Properties
The journey from simple hydrocarbons to high-performance polyamides begins with the synthesis of the monomer. While ε-caprolactam is the direct precursor in most industrial processes, its linear form, 6-aminohexanoic acid, and the related amide, this compound, are central to the underlying chemistry.
This compound (ε-Aminocaproamide)
This compound is a fatty amide and the conceptual linear monomer unit for Polyamide 6.[3] Its structure contains both a terminal amine (-NH₂) group and an amide (-CONH₂) group, allowing for self-condensation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 373-04-6 | [3] |
| Molecular Formula | C₆H₁₄N₂O | [3] |
| Molecular Weight | 130.19 g/mol | [4] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 50-51 °C | [3] |
| Boiling Point | 165-167 °C (at 1 Torr) | [3] |
| pKa | 16.59 ± 0.40 (Predicted) | [3] |
Monomer Synthesis Pathway
The industrial synthesis of the monomer for Polyamide 6 predominantly starts from cyclohexane and proceeds through the formation of ε-caprolactam.[5] This process is a cornerstone of the chemical industry.
References
solubility of 6-aminohexanamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminohexanamide is a molecule of interest due to its structural relation to nylon-6 monomers and its potential applications in polymer chemistry and as a chemical intermediate. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and outlines detailed experimental protocols for its quantitative determination. Due to a scarcity of publicly available experimental data for this compound, this document focuses on providing a predictive framework and actionable methodologies for researchers.
Introduction to this compound
This compound, also known as 6-aminocaproamide, is an organic compound featuring a six-carbon aliphatic chain with a primary amine group at one end and a primary amide group at the other. Its chemical structure is H₂N-(CH₂)₅-CONH₂. This bifunctional nature, with both a basic amino group and a polar amide group, dictates its physical and chemical properties, including its solubility. The presence of these polar functional groups suggests a high affinity for polar solvents, particularly those capable of hydrogen bonding.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be qualitatively predicted. The primary amine and amide groups are capable of acting as both hydrogen bond donors and acceptors. This strongly suggests good solubility in polar protic solvents and moderate to good solubility in polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.
Data Presentation: Predicted Qualitative Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The amino and amide groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | The polar functional groups can engage in dipole-dipole interactions and hydrogen bonding with these solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The polar amino and amide groups have unfavorable interactions with nonpolar solvents, which will likely dominate over the nonpolar nature of the six-carbon backbone. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the equilibrium solubility method, a common and reliable technique.
Materials and Equipment
-
High-purity this compound
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, DMSO, hexane, toluene)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker, incubator, or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a Gas Chromatography (GC) system if the compound is volatile and thermally stable (though less likely for this compound).
-
Volumetric flasks and pipettes
Experimental Workflow: Equilibrium Solubility Method
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Procedural Steps
-
Preparation of Vials: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Addition of Solvent: Accurately add a known volume of the selected solvent to each vial.
-
Equilibration: Place the sealed vials in a constant temperature shaker. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Visualization of Solubility Relationships
The solubility of a compound is fundamentally linked to the intermolecular forces between the solute and the solvent. For this compound, its ability to engage in hydrogen bonding is a key determinant of its solubility profile.
Caption: Logical relationship between solvent type and predicted solubility.
Conclusion
While quantitative solubility data for this compound is not readily found in the literature, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility of this compound in various solvents of interest, thereby facilitating its use in further research and development.
A Technical Guide to the Biological Synthesis of 6-Aminohexanoic Acid from Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological synthesis of 6-aminohexanoic acid (6-AHA) from L-lysine. 6-AHA is a crucial precursor for the production of nylon-6 and also finds applications in the pharmaceutical industry[1][2]. The biotechnological production of 6-AHA from renewable feedstocks like lysine presents a promising and sustainable alternative to traditional chemical synthesis methods[3]. This document details the key enzymatic pathways, presents quantitative data from various studies, provides experimental protocols for core methodologies, and includes visualizations of the biochemical routes and experimental workflows.
Enzymatic Pathways for 6-Aminohexanoic Acid Biosynthesis from Lysine
Two primary enzymatic pathways for the conversion of L-lysine to 6-aminohexanoic acid have been explored. The first pathway involves the conversion of lysine to 5-aminovalerate, a direct precursor that can be subsequently converted to 6-AHA, and the second pathway proceeds through the formation of a cyclic intermediate.
The Aminovalerate Pathway via Lysine 2-Monooxygenase
This pathway, predominantly studied in Pseudomonas putida, involves a two-step enzymatic conversion of L-lysine to 5-aminovalerate[4]. While this pathway does not directly yield 6-aminohexanoic acid, 5-aminovalerate is a key precursor that can be chemically or enzymatically converted to 6-AHA. The core enzymes in this pathway are L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA)[4].
The first step, catalyzed by the FAD-dependent L-lysine 2-monooxygenase (EC 1.13.12.2), involves the oxidative decarboxylation of L-lysine to produce 5-aminopentanamide, carbon dioxide, and water[4][5]. Subsequently, 5-aminovaleramide amidohydrolase (DavA) hydrolyzes 5-aminopentanamide to 5-aminovalerate and ammonia[4].
The Cyclodeaminase-Reductase Pathway
An alternative pathway for the direct synthesis of 6-aminohexanoic acid from L-lysine involves a cyclodeaminase and a reductase[6]. In the initial step, a lysine cyclodeaminase enzyme converts L-lysine into homoproline (also known as L-pipecolic acid) through a deamination and cyclization reaction. Subsequently, a reductase enzyme reduces homoproline to yield 6-aminohexanoic acid[6].
Quantitative Data on Lysine Conversion
The following tables summarize the quantitative data from studies on the biological conversion of L-lysine to its derivatives, primarily focusing on 5-aminovalerate as a key precursor to 6-aminohexanoic acid.
| Study | Microorganism | Enzymes | Substrate (L-lysine) | Product Titer (5-aminovalerate) | Molar Yield | Reference |
| Park et al. | Escherichia coli | DavB, DavA | 7 g/L | 3.6 g/L | 0.64 mol/mol | [7] |
| Liu et al. | Purified Enzymes | DavB, DavA | 30 g/L | 20.8 g/L | 0.86 mol/mol | [7] |
| Li et al. | Escherichia coli BL21(DE3) | DavB, DavA, LysP, PP2911 | Not specified | 63.2 g/L | 0.94 mol/mol | [8] |
| Study | Biocatalyst | Substrate | Product | Conversion Rate/Yield | Reference |
| Korean Patent KR101565253B1 | D-proline reductase | D-homoproline | 6-aminohexanoic acid | 90% conversion | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the biological synthesis of 6-aminohexanoic acid from lysine.
Gene Cloning and Expression of DavB and DavA
This protocol describes the cloning and expression of L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from Pseudomonas putida KT2440 in E. coli.
3.1.1. Materials
-
P. putida KT2440 genomic DNA
-
pET expression vector (e.g., pET-28a)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli expression strain (e.g., BL21(DE3))
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
PCR primers for davB and davA
-
LB medium
-
Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
3.1.2. Procedure
-
Gene Amplification: Amplify the davB and davA genes from P. putida KT2440 genomic DNA using PCR with specific primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the expression vector and the purified PCR products with the selected restriction enzymes.
-
Ligation: Ligate the digested davB and davA genes into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cloning cells. Select for positive clones on LB agar plates containing kanamycin.
-
Plasmid Verification: Isolate the recombinant plasmids from positive clones and verify the correct insertion by restriction digestion and DNA sequencing.
-
Protein Expression: Transform the verified plasmids into E. coli BL21(DE3) expression host.
-
Culture and Induction: Grow the recombinant E. coli BL21(DE3) cells in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
Whole-Cell Biocatalysis for 5-Aminovalerate Production
This protocol outlines the use of recombinant E. coli cells expressing DavB and DavA for the conversion of L-lysine to 5-aminovalerate.
3.2.1. Materials
-
Recombinant E. coli cells harboring the DavB and DavA expression plasmid
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-lysine
-
Glucose (as a co-substrate for cofactor regeneration)
-
Shaking incubator
3.2.2. Procedure
-
Cell Preparation: Harvest the induced recombinant E. coli cells by centrifugation and wash them with the reaction buffer.
-
Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired optical density (e.g., OD600 of 30-50).
-
Substrate Addition: Add L-lysine to the cell suspension at the desired starting concentration (e.g., 30-60 g/L). Glucose can also be added (e.g., 1-5 g/L) to support cell viability and cofactor regeneration.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm).
-
Sampling: Withdraw samples at regular intervals to monitor the concentrations of L-lysine and 5-aminovalerate.
-
Sample Processing: Centrifuge the samples to remove the cells and analyze the supernatant.
Fed-Batch Fermentation for High-Density Cell Growth
This protocol provides a general framework for high-density fed-batch fermentation of recombinant E. coli to generate a large amount of biocatalyst for subsequent whole-cell conversion.
3.3.1. Materials
-
Bioreactor with pH, dissolved oxygen (DO), and temperature control
-
Batch medium (e.g., defined mineral medium with glucose)
-
Feeding medium (concentrated glucose and nutrient solution)
-
Inoculum of recombinant E. coli
3.3.2. Procedure
-
Inoculum Preparation: Prepare a seed culture by growing the recombinant E. coli strain in a shake flask.
-
Batch Phase: Inoculate the bioreactor containing the batch medium with the seed culture. Allow the cells to grow until the initial carbon source (glucose) is depleted, which is indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Phase: Start the feeding of the concentrated nutrient solution at a controlled rate to maintain a low concentration of the limiting substrate (glucose). This prevents the formation of inhibitory byproducts. The feed rate can be controlled based on the DO signal or a pre-determined exponential feeding profile.
-
Induction: When the cell density reaches a desired level (e.g., OD600 of 50-100), induce protein expression by adding IPTG to the bioreactor.
-
Harvesting: After the induction period, harvest the cells by centrifugation for use in whole-cell biocatalysis.
Analytical Methods
Accurate quantification of substrates and products is crucial for process monitoring and optimization.
3.4.1. Quantification of Lysine and 6-Aminohexanoic Acid
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of amino acids. Samples are typically derivatized with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to enable UV or fluorescence detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the quantification of 6-aminohexanoic acid and lysine without the need for derivatization.
3.4.2. Enzyme Assays
-
Lysine 2-Monooxygenase (DavB) Assay: The activity of DavB can be determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the formation of the product, 5-aminovaleramide, using HPLC or LC-MS.
-
Lysine Cyclodeaminase Assay: The activity of lysine cyclodeaminase can be assayed by monitoring the consumption of L-lysine or the formation of homoproline (L-pipecolic acid) using HPLC or a colorimetric assay.
Conclusion
The biological synthesis of 6-aminohexanoic acid from L-lysine offers a promising avenue for the sustainable production of this important industrial chemical. The enzymatic pathways involving lysine 2-monooxygenase/5-aminovaleramide amidohydrolase and lysine cyclodeaminase/reductase have been successfully demonstrated. Further research focusing on the discovery of more efficient enzymes, optimization of fermentation processes, and metabolic engineering of production strains will be crucial for the development of economically viable and industrially scalable bioprocesses for 6-aminohexanoic acid production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the field of biocatalytic synthesis of 6-AHA.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]
- 4. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine - Google Patents [patents.google.com]
- 7. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of transport proteins improves the production of 5-aminovalerate from l-lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Aminohexanamides in Organic Synthesis: A Technical Guide
An In-depth Exploration of 6-Aminohexanamide and 2,6-Diaminohexanamide as Synthetic Building Blocks
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex targets. Among the myriad of available synthons, bifunctional molecules containing both amine and amide moieties offer a versatile platform for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of two such building blocks: this compound and its lysine-derived analogue, 2,6-diaminohexanamide. While structurally similar, their distinct functionalities lead to divergent applications in organic synthesis, from polymer chemistry to the construction of intricate heterocyclic scaffolds for medicinal chemistry.
This guide will elucidate the unique roles of each molecule, providing detailed experimental protocols for key transformations, quantitative data for representative reactions, and visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of their synthetic potential.
Distinguishing this compound and 2,6-Diaminohexanamide
It is crucial to distinguish between these two molecules as their reactivity and applications differ significantly.
-
This compound (ε-Aminocaproamide) : This molecule contains a single primary amine at the 6-position and a primary amide at the 1-position. Its primary utility lies in its role as a monomer for the synthesis of polyamides, such as Nylon 6, and as a linear bifunctional linker.[1]
-
2,6-Diaminohexanamide (Lysinamide) : Derived from the amino acid lysine, this compound possesses two primary amine groups (at the α and ε positions) and a primary amide. This trifunctional nature allows for more complex synthetic applications, including multicomponent reactions and the formation of heterocyclic systems.[2]
This compound: A Fundamental Building Block
This compound serves as a valuable precursor in both polymer and small molecule synthesis. Its bifunctionality allows for selective reactions at the amino or amide group.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 373-04-6 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | ε-Aminocaproamide, 6-Aminocaproic acid amide |
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of polyamides. The amino group can react with a dicarboxylic acid or its derivative in a polycondensation reaction to form a polyamide chain analogous to Nylon 6.
Additionally, the primary amine is a nucleophilic site for various transformations, including acylation and alkylation, to produce a range of N-substituted derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules for pharmaceutical and material science applications.[3][4]
Experimental Protocol: N-Acetylation of this compound
This protocol describes a standard procedure for the acylation of the primary amine of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(6-amino-1-oxohexyl)acetamide.
-
Purify the crude product by column chromatography on silica gel.
Workflow for N-Acetylation of this compound
Workflow for N-Acetylation
2,6-Diaminohexanamide: A Scaffold for Complex Molecules
The presence of two primary amines and an amide group makes 2,6-diaminohexanamide a highly versatile building block for constructing complex molecular architectures, particularly in the realm of medicinal chemistry.[2]
Physicochemical Properties of 2,6-Diaminohexanamide
| Property | Value |
| Molecular Formula | C₆H₁₅N₃O |
| Molecular Weight | 145.20 g/mol |
| Synonyms | Lysinamide |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
Applications in Organic Synthesis
-
Intramolecular Cyclization for Piperidinone Synthesis : A significant application of 2,6-diaminohexanamide is its use as a precursor for substituted piperidin-2-ones. This involves an initial N-acylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization where the remaining free amine acts as a nucleophile, attacking the amide carbonyl to form the six-membered ring. Piperidinone scaffolds are prevalent in a wide range of FDA-approved drugs.[2]
-
Multicomponent Reactions (MCRs) : The two primary amine groups of 2,6-diaminohexanamide make it an ideal substrate for MCRs like the Ugi and Passerini reactions. These reactions allow for the rapid generation of molecular complexity in a single step, leading to diverse libraries of peptidomimetics and other complex structures.[2] In a potential Ugi four-component reaction, 2,6-diaminohexanamide can react with an aldehyde, a carboxylic acid, and an isocyanide to form bis-Ugi adducts or macrocyclic structures.[2]
Experimental Protocol: Two-Step Synthesis of Piperidinone Derivatives from 2,6-Diaminohexanamide
This protocol outlines a general procedure for the synthesis of a piperidinone derivative through N-acylation followed by intramolecular cyclization.[2]
Step 1: N-Acylation of 2,6-Diaminohexanamide
Materials:
-
2,6-Diaminohexanamide hydrochloride
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of 2,6-diaminohexanamide hydrochloride (1.0 eq) in DMF, add DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add the acyl chloride (1.1 eq) portion-wise and continue stirring at room temperature for 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-acylated 2,6-diaminohexanamide.
Step 2: Intramolecular Cyclization
Materials:
-
N-acylated 2,6-diaminohexanamide
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Dissolve the purified N-acylated 2,6-diaminohexanamide in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-TSA.
-
Heat the reaction mixture to reflux and monitor the removal of water.
-
Continue refluxing until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired piperidinone derivative.
Reaction Pathway for Piperidinone Synthesis
Two-step piperidinone synthesis
Quantitative Data for Representative Reactions
The following table summarizes typical yields for the reactions described. Actual yields may vary depending on the specific substrates and reaction conditions.
| Building Block | Reaction | Product Type | Typical Yield (%) |
| This compound | N-Acetylation | N-substituted amide | 70-90 |
| 2,6-Diaminohexanamide | N-Acylation | N-acylated diamine | 60-85 |
| N-Acylated 2,6-Diaminohexanamide | Intramolecular Cyclization | Piperidinone | 50-75 |
Conclusion
Both this compound and 2,6-diaminohexanamide are valuable and versatile building blocks in organic synthesis. While this compound is a foundational component for linear polymers and simple N-substituted structures, the trifunctionality of 2,6-diaminohexanamide opens doors to more complex molecular architectures, including medicinally relevant heterocyclic scaffolds and peptidomimetics through multicomponent reactions. A thorough understanding of their distinct reactivity profiles allows synthetic chemists to strategically employ these molecules in the design and execution of efficient and innovative synthetic routes. The experimental protocols and data presented in this guide serve as a practical resource for researchers looking to harness the synthetic potential of these important aminohexanamide building blocks.
References
A Technical Guide to the Reactivity of 6-Aminohexanamide's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity of the two key functional groups in 6-aminohexanamide: the primary amine and the amide. Understanding the distinct chemical behaviors of these groups is crucial for the application of this molecule in various scientific and pharmaceutical contexts. This document details the relative reactivity, key transformations, and experimental considerations for manipulating these functional groups.
Core Concepts: Amine vs. Amide Reactivity
This compound possesses a primary aliphatic amine (-NH₂) and a primary amide (-CONH₂). The reactivity of these two groups is fundamentally different, primarily due to the electronic influence of the adjacent carbonyl group on the amide nitrogen.
-
Primary Amine: The lone pair of electrons on the nitrogen of the primary amine is readily available, rendering it nucleophilic and basic. This group readily participates in reactions with electrophiles.
-
Amide: In contrast, the lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity and basicity, making the amide group substantially less reactive than the amine. The conjugate acid of a typical primary amide has a pKa of around -0.5, highlighting its very weak basicity.[1]
This difference in reactivity allows for the selective modification of the primary amine group in the presence of the amide.
Quantitative Data Summary
The following table summarizes key quantitative data related to the functional groups of this compound and its hydrolysis product, 6-aminohexanoic acid.
| Parameter | Functional Group | Value | Notes |
| pKa of Conjugate Acid | Primary Amine (in 6-aminohexanoic acid) | ~10.75 | The pKa of the ammonium group in 6-aminohexanoic acid provides a close estimate for the primary amine in this compound. |
| pKa of Conjugate Acid | Primary Amide | ~ -0.5 | Amides are very weak bases due to resonance delocalization of the nitrogen lone pair.[1] |
| Hydrolysis Rate Constants (Primary Amides) | Amide | See notes | Rate constants are highly dependent on specific reaction conditions (acid/base concentration, temperature). For example, the half-life for the hydrolysis of acetamide at pH 7 and 25°C is extremely long, while under strong acid or base, it is significantly shorter.[2] |
Key Reactions and Mechanisms
N-Acylation of the Primary Amine
The primary amine of this compound readily undergoes N-acylation with various acylating agents, such as acid chlorides and anhydrides, to form a new amide bond. This reaction is highly selective for the amine over the amide functional group.
Reaction Scheme:
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride). A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl).[3]
Hydrolysis of the Amide
The amide functional group of this compound can be hydrolyzed to a carboxylic acid (6-aminohexanoic acid) and ammonia. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base.[4][5]
a) Acid-Catalyzed Hydrolysis
Reaction Scheme:
Mechanism: The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to ammonium under acidic conditions) yield the carboxylic acid.[6]
b) Base-Catalyzed (Saponification) Hydrolysis
Reaction Scheme:
Mechanism: Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion (a very poor leaving group), which is a highly unfavorable step. However, the subsequent rapid and irreversible deprotonation of the carboxylic acid by the strongly basic amide anion drives the reaction to completion.[6]
Experimental Protocols
Protocol 1: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: Acidic Hydrolysis of this compound
Materials:
-
This compound
-
6 M Hydrochloric acid (HCl)
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
Place this compound in a round-bottom flask.
-
Add 6 M HCl (an excess, typically 5-10 volumes relative to the substrate).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.[4]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[8][9]
-
Cool the reaction mixture to room temperature.
-
The product, 6-aminohexanoic acid hydrochloride, can be isolated by removal of the solvent under reduced pressure.
Protocol 3: Basic Hydrolysis of this compound
Materials:
-
This compound
-
10% Sodium hydroxide (NaOH) solution
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
Place this compound in a round-bottom flask.
-
Add 10% aqueous NaOH solution (an excess).
-
Attach a reflux condenser and heat the mixture to reflux for several hours.[5]
-
The evolution of ammonia gas (detectable with moist litmus paper) indicates the progress of the reaction.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[8][9]
-
Upon completion, cool the reaction mixture.
-
Acidify the solution with an appropriate acid (e.g., HCl) to precipitate the 6-aminohexanoic acid, which can then be isolated by filtration.
Experimental Workflows
Workflow for Monitoring Hydrolysis
Workflow for N-Acylation and Product Isolation
This technical guide provides a foundational understanding of the reactivity of this compound's functional groups, offering both theoretical principles and practical experimental guidance. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 9. Use of thin-layer chromatography for determination of amides (Journal Article) | OSTI.GOV [osti.gov]
The Polymer Chemistry of 6-Aminohexanamide: A Technical Guide to the Synthesis and Applications of Nylon-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and applications of polymers derived from 6-aminohexanamide, commonly known through its cyclic lactam precursor, ε-caprolactam. The primary focus of this document is the formation of Polyamide-6 (PA-6), also known as Nylon-6, a versatile and widely utilized engineering thermoplastic. This guide details the fundamental polymerization methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and characterization of Nylon-6, making it a valuable resource for professionals in polymer chemistry and materials science.
Introduction to this compound and Nylon-6
This compound, or more precisely, its linear precursor 6-aminocaproic acid, is the monomer unit that constitutes the backbone of Polyamide-6. In industrial practice, Nylon-6 is synthesized through the ring-opening polymerization of ε-caprolactam, a seven-membered cyclic amide.[1][2] This process transforms the monomer into long, durable polymer chains that impart Nylon-6 with its characteristic strength, elasticity, and resistance to abrasion.[3] The properties of Nylon-6 have led to its extensive use in various sectors, including textiles, automotive components, and packaging.[4][5]
Polymerization of ε-Caprolactam to Nylon-6
The synthesis of Nylon-6 is primarily achieved through two key polymerization methods: hydrolytic polymerization and anionic ring-opening polymerization (AROP). Each method offers distinct advantages concerning reaction speed, polymer properties, and processing conditions.
Hydrolytic Polymerization
Hydrolytic polymerization is a widely used industrial method for producing Nylon-6.[6] The process involves heating ε-caprolactam in the presence of water, which acts as an initiator.[2] The reaction proceeds in several stages, beginning with the hydrolysis of ε-caprolactam to form 6-aminocaproic acid. This linear amino acid then initiates the polymerization by reacting with other caprolactam molecules.[2] The polymerization is typically carried out at elevated temperatures and pressures.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a much faster method for synthesizing Nylon-6 compared to hydrolytic polymerization.[7][8] This process utilizes a strong base as a catalyst and an N-acyl lactam as an activator.[8][9] AROP can be conducted at lower temperatures, even below the melting point of Nylon-6, which can influence the crystallinity and properties of the final polymer.[10]
Quantitative Data on Nylon-6 Synthesis and Properties
The following tables summarize key quantitative data related to the synthesis and properties of Nylon-6, compiled from various sources.
Table 1: Reaction Parameters for ε-Caprolactam Polymerization
| Parameter | Hydrolytic Polymerization | Anionic Ring-Opening Polymerization | Reference(s) |
| Temperature | 220 - 260 °C | 140 - 220 °C | [6][8] |
| Pressure | Atmospheric to elevated | Typically atmospheric | [6][8] |
| Initiator/Catalyst | Water | Strong bases (e.g., sodium caprolactamate, Grignard reagents) | [1][2] |
| Activator | Not applicable | N-acyl lactams (e.g., N-acetyl-ε-caprolactam) | [1][8] |
| Reaction Time | Several hours | Minutes to hours | [2][8] |
Table 2: Typical Properties of Nylon-6
| Property | Value | Test Method | Reference(s) |
| Density | 1.14 - 1.15 g/cm³ | ISO 1183 | [3][11] |
| Melting Temperature | 215 - 220 °C | ISO 11357-1/-3 | [2][11] |
| Tensile Strength | 54 - 88 MPa | ISO 527-1/-2 | [3][11][12] |
| Elongation at Break | 25 - 180 % | ISO 527-1/-2 | [3][11][12] |
| Tensile Modulus | 1700 - 3600 MPa | ISO 527-1/-2 | [3][11][12] |
| Water Absorption (at saturation) | 6.5 - 9 % | ISO 62 | [3][11] |
Experimental Protocols
The following are generalized experimental protocols for the laboratory-scale synthesis of Nylon-6. Researchers should consult specific literature for detailed procedures and safety precautions.
Protocol for Hydrolytic Polymerization of ε-Caprolactam
-
Materials: ε-caprolactam, deionized water.
-
Apparatus: High-pressure reactor equipped with a stirrer, heating mantle, and nitrogen inlet/outlet.
-
Procedure:
-
Place a known quantity of ε-caprolactam and a specific percentage of deionized water (e.g., 5-10 wt%) into the reactor.
-
Purge the reactor with dry nitrogen to create an inert atmosphere.
-
Heat the reactor to approximately 250 °C while stirring.[2]
-
Maintain the temperature for several hours to allow for polymerization to occur.
-
Cool the reactor and extrude the resulting polymer.
-
The polymer can be purified by washing with water to remove unreacted monomer and oligomers.
-
Protocol for Anionic Ring-Opening Polymerization of ε-Caprolactam
-
Materials: ε-caprolactam (dried), a strong base catalyst (e.g., sodium hydride or Grignard reagent), and an activator (e.g., N-acetyl-ε-caprolactam).[1][13]
-
Apparatus: A reaction vessel (e.g., a three-necked flask) equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Procedure:
-
Thoroughly dry the ε-caprolactam under vacuum to remove any water, which can terminate the polymerization.[1]
-
Under a nitrogen atmosphere, melt the dried ε-caprolactam in the reaction vessel.
-
Add the catalyst to the molten monomer and stir until dissolved.
-
Introduce the activator to initiate the polymerization. The reaction is often rapid and exothermic.[8]
-
Maintain the reaction at a specific temperature (e.g., 150-180 °C) for the desired duration.[13]
-
Cool the reaction mixture to solidify the polymer.
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
-
Visualization of Polymerization Pathways
The following diagrams illustrate the fundamental mechanisms of hydrolytic and anionic ring-opening polymerization of ε-caprolactam.
Caption: Hydrolytic Polymerization Workflow.
Caption: Anionic Polymerization Workflow.
Applications in Polymer Chemistry and Beyond
The unique properties of Nylon-6 make it a highly valuable material in a wide array of applications:
-
Textiles and Fibers: Due to its high tensile strength and elasticity, Nylon-6 is extensively used in clothing, carpets, and upholstery.[4]
-
Automotive Industry: Its durability and resistance to chemicals and heat make it suitable for engine covers, gears, and other under-the-hood components.[4]
-
Engineering Plastics: Nylon-6 is used to manufacture various industrial components like bearings, seals, and conveyor belts.[4]
-
Packaging Films: Its strength and barrier properties are utilized in food and medical packaging.
-
Biomedical Applications: Research is ongoing into the use of modified Polyamide-6 for applications such as drug delivery and tissue engineering due to its biocompatibility and biodegradability.[14]
Conclusion
This compound, in the form of its polymer Nylon-6, remains a cornerstone of the polymer industry. The versatility in its synthesis, particularly through hydrolytic and anionic ring-opening polymerization of ε-caprolactam, allows for the tailoring of its properties to suit a broad spectrum of applications. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of Nylon-6, offering valuable insights for researchers and professionals in the field of polymer chemistry. The detailed protocols and quantitative data serve as a foundation for further innovation and development in the realm of polyamides.
References
- 1. [PDF] Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. plastim.co.uk [plastim.co.uk]
- 4. xometry.asia [xometry.asia]
- 5. fvs.com.py [fvs.com.py]
- 6. preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 9. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. theplasticshop.co.uk [theplasticshop.co.uk]
- 12. directplastics.co.uk [directplastics.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Novel 6-Aminohexanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminohexanamide derivatives represent a versatile scaffold in medicinal chemistry, owing to their flexible and hydrophobic nature which makes them valuable as linkers and as core structures for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the initial characterization of a novel, exemplary this compound derivative, designated Compound X . We will detail the synthetic protocol, analytical characterization, and preliminary biological evaluation. This document serves as a methodological template for the investigation of similar novel chemical entities, providing detailed experimental protocols and data interpretation.
Introduction to Compound X
Compound X is a novel this compound derivative synthesized with the objective of exploring its potential as an inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that plays a crucial role in regulating the acetylation of non-histone proteins such as α-tubulin.[2] The design of Compound X incorporates a hydroxamic acid moiety, a known zinc-binding group, appended to the this compound backbone, which serves as a linker to a phenyl cap group.
Synthesis and Physicochemical Characterization
The synthesis of Compound X was achieved through a multi-step process starting from 6-aminohexanoic acid. The full synthetic protocol is detailed in Section 4.1. The identity and purity of the final compound were confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Physicochemical and Analytical Data for Compound X
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Appearance | White solid |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.35 (s, 1H), 8.68 (s, 1H), 7.55-7.52 (m, 2H), 7.35-7.25 (m, 3H), 3.10 (t, J=6.8 Hz, 2H), 2.05 (t, J=7.4 Hz, 2H), 1.90 (p, J=7.2 Hz, 2H), 1.55-1.45 (m, 2H), 1.30-1.20 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 172.4, 169.1, 140.2, 128.8, 128.5, 127.3, 38.7, 36.2, 32.5, 28.9, 26.1, 25.3 |
| HRMS (ESI+) m/z | Calculated for C₁₅H₂₃N₂O₃ [M+H]⁺: 279.1703, Found: 279.1709 |
In Vitro Biological Activity
The inhibitory potential of Compound X against HDAC6 was assessed using a commercially available HDAC6 inhibitor screening assay kit. The compound exhibited dose-dependent inhibition of HDAC6 activity.
Table 2: In Vitro Biological Activity of Compound X
| Target | Assay Type | IC₅₀ (nM) |
| Recombinant Human HDAC6 | Fluorometric Enzyme Inhibition | 75 |
| HeLa (Human cervical cancer cell line) | Cell Viability (CCK-8) | 520 |
| HL-7702 (Human normal liver cell line) | Cytotoxicity (CCK-8) | >10,000 |
Detailed Experimental Protocols
Synthesis of Compound X
A detailed, step-by-step protocol for the synthesis of Compound X is provided below. This protocol is intended to be a general guideline and may require optimization for specific laboratory conditions.
-
Step 1: Protection of the amine group of 6-aminohexanoic acid.
-
Dissolve 6-aminohexanoic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 6-aminohexanoic acid.
-
-
Step 2: Amide coupling with aniline.
-
Dissolve the Boc-protected 6-aminohexanoic acid in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt).
-
Add aniline and stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to give the Boc-protected anilide.
-
-
Step 3: Deprotection of the amine group.
-
Dissolve the Boc-protected anilide in a 4 M HCl solution in dioxane.
-
Stir at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.
-
-
Step 4: Formation of the hydroxamic acid.
-
Couple the resulting amine with a suitable phenyl-capped linker bearing a carboxylic acid, followed by reaction with hydroxylamine to form the final hydroxamic acid derivative, Compound X.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
In Vitro HDAC6 Inhibition Assay
The inhibitory activity of Compound X against HDAC6 was determined using a fluorometric assay.
-
Prepare a serial dilution of Compound X in the assay buffer.
-
Add the recombinant human HDAC6 enzyme to each well of a 96-well plate.
-
Add the diluted Compound X or vehicle control to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After 60 minutes of incubation at 37°C, add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay
The effect of Compound X on the viability of HeLa and HL-7702 cells was assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X or vehicle control for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Compound X.
Caption: Hypothetical signaling pathway modulation by Compound X via HDAC6 inhibition.
Conclusion
This technical guide outlines a systematic approach for the initial characterization of novel this compound derivatives, using the hypothetical Compound X as an example. The provided data and protocols for synthesis, analytical characterization, and biological evaluation offer a framework for researchers in the field of drug discovery. The promising in vitro activity and selectivity of Compound X against HDAC6 warrant further investigation, including lead optimization and in vivo efficacy studies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Aminohexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-aminohexanamide. The synthesis follows a three-step route starting from commercially available 6-aminohexanoic acid. This process involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) protecting group, followed by the amidation of the carboxylic acid, and concluding with the deprotection of the Boc group to yield the final product. This protocol is designed to be a practical guide for researchers in organic chemistry and drug development.
Introduction
This compound is a derivative of 6-aminohexanoic acid, a molecule of interest in various chemical and pharmaceutical applications. As a bifunctional molecule with a primary amine and a primary amide, it can serve as a versatile building block in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. The presence of the amide group can influence the molecule's solubility, hydrogen bonding capacity, and overall pharmacokinetic properties compared to its carboxylic acid precursor. This document outlines a reliable and detailed laboratory-scale synthesis of this compound.
Overall Synthetic Scheme
The synthesis of this compound from 6-aminohexanoic acid is accomplished in three main steps:
-
N-Protection: The amino group of 6-aminohexanoic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-reaction during the subsequent amidation step.
-
Amidation: The carboxylic acid of N-Boc-6-aminohexanoic acid is converted to the primary amide.
-
N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-6-aminohexanoic acid
This procedure outlines the protection of the amino group of 6-aminohexanoic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 6-Aminohexanoic Acid | 131.17 | 10.0 g | 76.2 |
| Di-tert-butyl dicarbonate | 218.25 | 18.4 g | 84.3 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 25.6 g | 305 |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.0 g (76.2 mmol) of 6-aminohexanoic acid and 25.6 g (305 mmol) of sodium bicarbonate in a mixture of 100 mL of 1,4-dioxane and 100 mL of water.
-
To this stirred solution, add 18.4 g (84.3 mmol) of di-tert-butyl dicarbonate.
-
Stir the reaction mixture vigorously at room temperature overnight (approximately 16 hours).
-
After the reaction is complete (monitored by TLC), remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid or colorless oil.
Expected Yield: ~90-95%
Step 2: Synthesis of N-Boc-6-aminohexanamide
This protocol describes the amidation of the N-protected amino acid using a common coupling agent and ammonia.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-6-aminohexanoic acid | 231.29 | 10.0 g | 43.2 |
| HOBt (Hydroxybenzotriazole) | 135.12 | 6.4 g | 47.5 |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 191.70 | 9.1 g | 47.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 14.9 mL | 86.4 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |
| Ammonia (0.5 M in 1,4-Dioxane) | - | 100 mL | 50.0 |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.0 g (43.2 mmol) of N-Boc-6-aminohexanoic acid, 6.4 g (47.5 mmol) of HOBt, and 9.1 g (47.5 mmol) of EDC·HCl in 200 mL of anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath and add 14.9 mL (86.4 mmol) of DIPEA dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add 100 mL (50.0 mmol) of a 0.5 M solution of ammonia in 1,4-dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-6-aminohexanamide as a white solid.
Expected Yield: ~70-80%
Step 3: Synthesis of this compound (Deprotection)
This final step involves the removal of the Boc protecting group to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-6-aminohexanamide | 230.32 | 5.0 g | 21.7 |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g (21.7 mmol) of N-Boc-6-aminohexanamide in 20 mL of dichloromethane.
-
Add 20 mL of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC until the starting material is consumed).
-
Remove the solvent and excess TFA under reduced pressure.
-
To the residue, add diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in a minimal amount of water and pass it through a column of basic ion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form).
-
Collect the eluate and concentrate under reduced pressure to obtain this compound as a solid.
Expected Yield: >90%
Logical Relationship of Synthesis Steps
Logical flow of the synthesis protocol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate is an irritant.
-
EDC·HCl and HOBt are sensitizers and irritants.
-
DIPEA is a corrosive and flammable liquid.
-
Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care.
-
Ammonia solutions are corrosive and have a strong odor.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The expected yields are approximate and may vary depending on experimental conditions.
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 6-Aminohexanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-aminohexanamide. This document includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow and structural correlations.
Introduction
This compound, also known as ε-aminocaproamide, is a derivative of 6-aminohexanoic acid, a precursor to Nylon-6. Its bifunctional nature, possessing both a primary amine and a primary amide, makes it a valuable building block in various chemical syntheses, including peptidomimetics and other functionalized polymers. Accurate structural elucidation is paramount for its application in research and development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for data acquisition.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data for this compound
Solvent: D₂O, Reference: DSS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |
| ~3.00 | Triplet (t) | 2H | H-6 | The methylene group adjacent to the primary amine is expected to be deshielded, similar to that in 6-aminohexanoic acid. |
| ~2.25 | Triplet (t) | 2H | H-2 | The methylene group alpha to the amide carbonyl is deshielded due to the electron-withdrawing nature of the carbonyl group. |
| ~1.65 | Multiplet (m) | 2H | H-5 | These methylene protons are adjacent to the H-6 protons. |
| ~1.55 | Multiplet (m) | 2H | H-3 | These methylene protons are adjacent to the H-2 protons. |
| ~1.40 | Multiplet (m) | 2H | H-4 | This central methylene group is the most shielded of the methylene protons. |
Predicted ¹³C NMR Spectral Data for this compound
Solvent: D₂O, Reference: DSS
| Chemical Shift (δ) (ppm) | Carbon Assignment | Predicted Rationale |
| ~182.0 | C-1 (C=O) | The amide carbonyl carbon is expected to have a chemical shift in the typical range for primary amides. |
| ~42.0 | C-6 | The carbon atom bonded to the primary amine is expected to be significantly deshielded. |
| ~40.0 | C-2 | The carbon alpha to the amide carbonyl is deshielded. |
| ~32.0 | C-5 | |
| ~28.0 | C-4 | |
| ~27.0 | C-3 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. Instrument parameters may need to be optimized for the specific spectrometer being used.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to the polarity of the molecule. Other deuterated polar solvents such as methanol-d₄ or DMSO-d₆ can also be used.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.8 mL of the chosen deuterated solvent.
-
Sample Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), depending on the solvent.
¹H NMR Data Acquisition
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg) is typically sufficient.
-
Number of Scans (ns): 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the reference signal (e.g., DSS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Data Acquisition
-
Spectrometer: Use a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A spectral width of 200-220 ppm is appropriate for most organic molecules.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or the internal reference.
-
Visualizations
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for the NMR analysis of this compound.
Logical Relationship between Structure and NMR Signals
Caption: Correlation of the molecular structure of this compound with its predicted NMR signals.
Application Note: FTIR Spectroscopy for Functional Group Analysis of 6-Aminohexanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the functional group analysis of 6-aminohexanamide using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a molecule of interest due to its bifunctional nature, containing both a primary amine and a primary amide group. FTIR spectroscopy is a rapid and non-destructive analytical technique ideal for identifying the characteristic vibrational frequencies of these functional groups, thereby confirming the molecular structure and assessing sample purity. This note includes theoretical background, detailed experimental protocols for sample preparation and data acquisition, and a summary of key spectral data.
Introduction to Functional Group Analysis
This compound possesses two key functional groups that are readily identifiable by FTIR spectroscopy: a primary amine (-NH₂) and a primary amide (-CONH₂). Each group exhibits unique vibrational modes (stretching, bending) that absorb infrared radiation at specific wavenumbers.
-
Primary Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations. Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1][2]
-
Primary Amide (-CONH₂): This group combines features of both amines and ketones.[3] It is characterized by N-H stretching, a very strong C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations.
By analyzing the presence, position, and shape of these characteristic absorption bands, one can confirm the identity and structural integrity of this compound.
Expected FTIR Absorption Bands for this compound
The following table summarizes the principal infrared absorption bands expected in the spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Peak Shape |
| 3400 - 3250 | Asymmetric & Symmetric N-H Stretch | Primary Amine | Medium | Two sharp peaks |
| 3350 - 3180 | N-H Stretch | Primary Amide | Medium | Broad |
| 2960 - 2850 | C-H Stretch | Alkane Chain | Medium-Strong | Sharp |
| ~1650 | C=O Stretch (Amide I) | Primary Amide | Strong | Sharp |
| 1650 - 1580 | N-H Bend | Primary Amine | Medium | Sharp |
| ~1640 | N-H Bend (Amide II) | Primary Amide | Medium-Strong | Sharp |
| 1335 - 1250 | C-N Stretch | Aromatic Amines | Strong | Sharp |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak-Medium | Sharp |
| 910 - 665 | N-H Wag | Primary/Secondary Amine | Medium | Broad |
Table compiled from information in multiple sources.[1][2][3][4]
Experimental Workflow
The general workflow for FTIR analysis involves sample preparation, placing the sample in the spectrometer, acquiring the spectrum, and subsequent data analysis.
Caption: Experimental workflow for FTIR analysis of this compound.
Detailed Experimental Protocols
Proper sample preparation is critical for obtaining a high-quality FTIR spectrum.[5] Two common methods for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
This technique involves mixing the solid sample with IR-transparent potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[6]
Materials:
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), dried in an oven
-
Agate mortar and pestle
-
Pellet die and hydraulic press
-
Spatula
Procedure:
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[5]
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar. The recommended sample-to-KBr ratio is approximately 1:100.[5][7]
-
Homogenization: Gently grind the sample and KBr together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[7] This minimizes light scattering.
-
Pellet Pressing: Transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[5]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Proceed with data acquisition.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a simpler technique that requires minimal sample preparation, making it a popular choice for both solid and liquid samples.[6] It involves pressing the sample directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory
-
Spatula
-
Solvent (e.g., ethanol or isopropanol) for cleaning
Procedure:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Wipe it gently with a soft tissue dampened with a suitable solvent (like ethanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[5]
-
Sample Scan: Collect the FTIR spectrum of the sample.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.
Data Acquisition and Interpretation
Acquisition Parameters:
-
Scan Range: Typically 4000 - 400 cm⁻¹ for mid-IR analysis.
-
Resolution: 4 or 8 cm⁻¹ is sufficient for most functional group analyses.
-
Number of Scans: Accumulating 16 to 64 scans improves the signal-to-noise ratio.
Interpretation:
-
Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the sample alone.
-
Peak Identification: Compare the obtained spectrum with the data in Section 2.
-
Look for the characteristic double peak of the primary amine N-H stretch between 3400-3250 cm⁻¹.[2]
-
Identify the very strong, sharp C=O (Amide I) peak around 1650 cm⁻¹.[8]
-
Locate the N-H bend (Amide II) peak near 1640 cm⁻¹.
-
Observe the C-H stretching peaks from the alkane backbone just below 3000 cm⁻¹.
-
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[9] It contains complex vibrations (C-C stretches, C-N stretches, bending modes) that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Application Notes and Protocols for the Ring-Opening Polymerization of Nylon 6 Utilizing 6-Aminohexanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon 6, a widely utilized engineering thermoplastic, is synthesized through the ring-opening polymerization of its monomer, ε-caprolactam. The polymerization process can be initiated through several mechanisms, most notably hydrolytic and anionic pathways. While conventional initiators are well-established for these processes, this document explores the use of 6-aminohexanamide as a potential initiator. This compound is structurally similar to 6-aminocaproic acid, the key intermediate in the hydrolytic polymerization of nylon 6. This structural similarity suggests its potential role in initiating the polymerization. These notes provide a detailed overview of the established polymerization mechanisms and offer protocols for investigating the efficacy of this compound as an initiator.
Standard Polymerization Mechanisms of Nylon 6
The two primary industrial methods for nylon 6 synthesis are hydrolytic and anionic ring-opening polymerization.
1. Hydrolytic Polymerization: This method involves heating ε-caprolactam with water to a high temperature (around 250-270°C). The water hydrolyzes the ε-caprolactam to form 6-aminocaproic acid. This amino acid then initiates the polymerization by attacking another ε-caprolactam molecule. The reaction proceeds through both step-growth (polycondensation of amino acids) and chain-growth (addition of caprolactam to the growing chain) mechanisms. This process is typically slow, requiring several hours to reach high molecular weights.
2. Anionic Ring-Opening Polymerization (AROP): AROP is a much faster process, occurring at lower temperatures (120-200°C). It requires a strong base as a catalyst (e.g., sodium caprolactamate) and an N-acylcaprolactam as an activator (or co-initiator). The catalyst deprotonates ε-caprolactam to form a highly nucleophilic caprolactam anion. This anion then attacks the activated monomer, initiating rapid chain growth.
The Role of this compound in Nylon 6 Polymerization
Direct, established protocols for using this compound as a primary initiator in the rapid anionic polymerization of nylon 6 are not prevalent in scientific literature. However, its chemical structure—containing both a primary amine and an amide group—suggests two potential roles:
-
As an Initiator in Hydrolytic-Type Polymerization: The primary amine group of this compound can act as a nucleophile, attacking the carbonyl group of ε-caprolactam to open the ring and initiate polymerization. This process would be analogous to the initiation by 6-aminocaproic acid in hydrolytic polymerization but may proceed under different temperature conditions and potentially without the initial hydrolysis step.
-
As a Modifier or Inhibitor in Anionic Polymerization: In a typical AROP system, primary amines can react with the N-acylcaprolactam activator, leading to the destruction of the co-initiator and subsequent inhibition or retardation of the polymerization. Therefore, the presence of this compound in a conventional anionic system is likely to be detrimental to achieving rapid, high-molecular-weight polymer formation.
Experimental Protocols
The following protocols are provided for the investigation of this compound in the ring-opening polymerization of nylon 6.
Protocol 1: Hydrolytic-Type Polymerization Initiated by this compound
This protocol explores the use of this compound as a direct initiator for the ring-opening polymerization of ε-caprolactam.
Materials:
-
ε-caprolactam (high purity, low moisture content)
-
This compound
-
Nitrogen gas (high purity)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the vessel with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Monomer and Initiator: Introduce a known quantity of ε-caprolactam into the reaction vessel. Add the desired molar ratio of this compound.
-
Polymerization:
-
Begin stirring the mixture under a constant, gentle flow of nitrogen.
-
Heat the reactor to the desired polymerization temperature (e.g., 250-260°C).
-
Maintain the temperature and stirring for a specified reaction time (e.g., 4-8 hours). Samples can be taken at various time points to monitor conversion and molecular weight progression.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the reactor to room temperature.
-
The resulting polymer will be a solid mass. Extract the polymer from the reactor.
-
To remove unreacted monomer and oligomers, the polymer can be chipped and washed with hot water, followed by drying under vacuum at 80°C until a constant weight is achieved.
-
-
Characterization:
-
Monomer Conversion: Determined by gravimetry after washing and drying.
-
Molecular Weight: Determined by techniques such as gel permeation chromatography (GPC) or viscometry.
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Data Presentation:
| Experiment ID | Monomer:Initiator Molar Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| EXP-H1 | 100:1 | 250 | 4 | |||
| EXP-H2 | 100:1 | 250 | 8 | |||
| EXP-H3 | 200:1 | 250 | 8 | |||
| EXP-H4 | 100:1 | 260 | 8 |
Protocol 2: Investigating the Effect of this compound on Anionic Ring-Opening Polymerization
This protocol is designed to study the influence of this compound on a standard AROP of ε-caprolactam.
Materials:
-
ε-caprolactam (high purity, low moisture content)
-
Sodium caprolactamate (catalyst)
-
N-acetylcaprolactam (activator)
-
This compound
-
Anhydrous solvent (e.g., toluene, xylene) (optional, for solution polymerization)
-
Nitrogen gas (high purity)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Reaction vessel with magnetic stirrer, nitrogen inlet, and septum
Procedure:
-
Preparation (under inert atmosphere): All glassware should be flame-dried under vacuum and all reagents handled under a dry nitrogen atmosphere.
-
Monomer and Additive: In the reaction vessel, melt the ε-caprolactam at 80-90°C. If used, add the desired amount of this compound to the molten monomer and stir until dissolved.
-
Catalyst and Activator Addition:
-
Increase the temperature to the desired polymerization temperature (e.g., 150°C).
-
Inject the activator (N-acetylcaprolactam) into the molten monomer mixture, followed by the catalyst (sodium caprolactamate).
-
-
Polymerization: The polymerization is typically rapid and may be complete within minutes, often indicated by a significant increase in viscosity.
-
Termination and Isolation: After the desired time, the reaction can be terminated by cooling and exposing it to air. The polymer can be dissolved in a suitable solvent (e.g., formic acid) and precipitated in a non-solvent (e.g., water) to purify it. Dry the polymer under vacuum.
-
Characterization: Perform characterization as described in Protocol 1.
Data Presentation:
| Experiment ID | [Caprolactam]:[Catalyst]:[Activator] Molar Ratio | [this compound] (mol% relative to monomer) | Temperature (°C) | Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| EXP-A1 (Control) | 200:1:1 | 0 | 150 | 15 | |||
| EXP-A2 | 200:1:1 | 0.5 | 150 | 15 | |||
| EXP-A3 | 200:1:1 | 1.0 | 150 | 15 | |||
| EXP-A4 | 200:1:1 | 2.0 | 150 | 15 |
Visualizations
Caption: Hydrolytic ring-opening polymerization of Nylon 6.
Application Note and Protocol for the Purification of Synthesized 6-Aminohexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of synthesized 6-aminohexanamide. The primary methods detailed are recrystallization and column chromatography, chosen for their effectiveness in removing common impurities associated with amide synthesis. This guide also includes protocols for sample analysis using High-Performance Liquid Chromatography (HPLC) to assess purity. The provided workflows and data presentation formats are designed to aid researchers in obtaining high-purity this compound for downstream applications in drug development and scientific research.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Its synthesis can result in a range of impurities, including unreacted starting materials, by-products, and residual solvents. Therefore, a robust purification strategy is essential to ensure the quality and purity of the final compound. This application note outlines two common and effective purification techniques: recrystallization and column chromatography. Additionally, it provides a standardized method for purity assessment using reverse-phase HPLC.
Potential Impurities
The purification strategy should be designed to remove potential impurities that may arise during the synthesis of this compound. Common impurities can include:
-
Unreacted starting materials (e.g., 6-aminohexanoic acid, activating agents).
-
Side-products from competing reactions.
-
Oligomeric species such as dimers and trimers of aminocaproic acid.[1]
-
Residual solvents used in the synthesis.
Purification Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.
Protocol:
-
Solvent Selection: Begin by selecting a suitable solvent system. A mixture of ethanol and water is often effective for compounds with both polar (amine, amide) and non-polar (alkyl chain) functionalities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Induce Cloudiness: Slowly add hot water to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarification: If the solution becomes excessively cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (50-51°C) to remove residual solvent.[2]
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Protocol:
-
Stationary Phase: Pack a glass column with silica gel (a common stationary phase for compounds of moderate polarity).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient is from 100% dichloromethane to 90:10 dichloromethane:methanol.
-
Fraction Collection: Collect the eluent in small fractions.
-
Purity Analysis of Fractions: Analyze the purity of each fraction using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Analytical Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the purified this compound.
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Detector: UV detector, monitoring at a wavelength where the amide bond absorbs (typically around 210-220 nm).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of purified this compound in the mobile phase.
-
Prepare a sample of the synthesized and purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak purity of the product.
-
Data Presentation
Quantitative data from the purification and analysis should be summarized for clear comparison.
| Purification Method | Starting Material (g) | Final Yield (g) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization | 10.0 | 7.5 | 75 | 98.5 |
| Column Chromatography | 5.0 | 3.8 | 76 | >99.0 |
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: General workflow for the purification and analysis of this compound.
Caption: Detailed steps of the recrystallization protocol.
Caption: Detailed steps of the column chromatography protocol.
References
Application Notes and Protocols for the Quantification of 6-Aminohexanamide in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminohexanamide is a key intermediate in various chemical syntheses, including the production of polymers and pharmaceuticals. Accurate quantification of this analyte in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): A robust and widely available technique suitable for routine analysis. It offers good precision and accuracy for quantifying this compound in relatively clean reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for complex matrices. Derivatization is required to increase the volatility of the polar this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that does not require a reference standard of the analyte for quantification. It is highly accurate and can provide structural information.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: GC-MS Method Performance (with Silylation)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: qNMR Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=5) | < 1.5% |
| Accuracy (Recovery %) | 99 - 101% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes the quantification of this compound using a reversed-phase HPLC method with UV detection.
4.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
4.1.2. Sample Preparation
-
Reaction Mixture Quenching: Quench a known volume of the reaction mixture by adding it to a diluent (e.g., a mixture of water and acetonitrile) to stop the reaction.
-
Dilution: Dilute the quenched sample with the mobile phase to a concentration within the linear range of the method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
4.1.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
4.1.4. Data Analysis
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject a series of standard solutions of this compound to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation
This protocol details the quantification of this compound after derivatization with a silylating agent.
4.2.1. Instrumentation and Materials
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile
-
This compound reference standard
4.2.2. Sample and Standard Derivatization
-
Sample Preparation: Transfer a known volume of the quenched and diluted reaction mixture to a vial and evaporate to dryness under a stream of nitrogen.
-
Standard Preparation: Prepare a series of standard solutions of this compound in anhydrous acetonitrile and evaporate to dryness.
-
Derivatization: To the dried sample and standard residues, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vials and heat at 70°C for 30 minutes.
-
Cooling: Allow the vials to cool to room temperature before analysis.
4.2.3. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Selected Ion Monitoring (SIM) for quantification (select characteristic ions for the derivatized this compound)
-
4.2.4. Data Analysis
-
Generate a calibration curve by injecting the derivatized standard solutions.
-
Inject the derivatized sample solutions.
-
Quantify the derivatized this compound by comparing the peak area of the selected ion to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the use of ¹H qNMR for the absolute quantification of this compound using an internal standard.
4.3.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
This compound sample from the reaction mixture
4.3.2. Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture and dissolve it in a known volume of the internal standard stock solution.
-
Transfer: Transfer the final solution to an NMR tube.
4.3.3. NMR Acquisition Parameters
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: Sufficient to ensure proper digitization of the signals.
4.3.4. Data Processing and Quantification
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integration: Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculation: Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Application Notes & Protocols: Synthesis of Specialty Polyamides Utilizing ε-Caprolactam
This guide provides an in-depth exploration of the synthesis of specialty polyamides derived from ε-caprolactam, the cyclic monomer of 6-aminohexanoic acid. It is intended for researchers, scientists, and professionals in materials science and polymer chemistry. This document offers a comprehensive overview of the synthetic methodologies, detailed experimental protocols, and the underlying principles for creating polyamides with tailored properties.
Introduction: Beyond Conventional Nylon 6
Polyamide 6 (PA6), commonly known as Nylon 6, is a semicrystalline thermoplastic with a remarkable combination of strength, toughness, and chemical resistance.[1] It is synthesized through the ring-opening polymerization (ROP) of ε-caprolactam.[2][3] While conventional PA6 has a wide range of applications, the demand for materials with enhanced performance characteristics has driven the development of "specialty polyamides."[4][5]
Specialty polyamides are advanced polymers where the fundamental polyamide backbone is chemically modified to achieve specific properties not present in the standard homopolymer. These modifications can include:
-
Enhanced Thermomechanical Properties: Increased heat resistance, stiffness, and dimensional stability.
-
Improved Chemical Resistance: Greater resilience to solvents, acids, and bases.
-
Novel Functionalities: Incorporation of photochromic, flame-retardant, or biocompatible properties.[6][7]
-
Tailored Crystallinity and Morphology: Influencing properties like transparency, barrier performance, and degradation rates.
The primary strategy for creating these advanced materials is through copolymerization, where ε-caprolactam is polymerized with one or more comonomers.[8] This guide will focus on the synthetic routes to these specialty copolyamides.
Synthetic Methodologies for Specialty Polyamides from ε-Caprolactam
The ring-opening polymerization of ε-caprolactam is the cornerstone of PA6 synthesis.[2][3] The choice of polymerization method significantly influences the properties of the resulting polymer and the feasibility of incorporating comonomers.
Anionic Ring-Opening Polymerization (AROP)
AROP is a highly efficient and versatile method for lactam polymerization, often proceeding much faster than other techniques.[2][9] It is particularly well-suited for creating specialty polyamides due to its tolerance for a variety of functional groups in comonomers.
Mechanism: The polymerization is initiated by a strong, non-nucleophilic base that deprotonates a lactam monomer to form a lactamate anion. This anion then attacks an activated monomer (an N-acyllactam), which propagates the chain growth.
Key Components:
-
Initiator: A strong base such as sodium hydride (NaH) or a lactamate salt.[10]
-
Activator (Co-initiator): An N-acyllactam, which can be formed in situ by adding an acylating agent like acetyl chloride or an isocyanate.[2][11]
The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-activator ratio.[9]
Figure 1: Simplified workflow of Anionic Ring-Opening Polymerization (AROP).
Hydrolytic Ring-Opening Polymerization
This is the most common industrial method for producing PA6.[1][12][13] It involves heating ε-caprolactam with water to an elevated temperature (around 250-270°C).[14]
Mechanism:
-
Ring Opening: Water hydrolyzes the amide bond in ε-caprolactam to form 6-aminocaproic acid.
-
Polycondensation: The 6-aminocaproic acid then undergoes step-growth polycondensation, where the amine group of one monomer reacts with the carboxylic acid group of another, eliminating water. This process can be used to create random copolymers by introducing other difunctional monomers.[8]
While robust, this method requires high temperatures and longer reaction times compared to AROP.
Figure 2: Key stages in the hydrolytic polymerization of ε-caprolactam.
Cationic and Enzymatic Ring-Opening Polymerization
Cationic ROP is initiated by acids but is less common as it often leads to lower molecular weight polymers.[3] Enzymatic ROP is an emerging "green" alternative that operates under milder conditions, though it is still primarily at the research stage.[2]
Protocol: Synthesis of a Specialty Aromatic-Aliphatic Copolyamide
This protocol details the synthesis of a copolyamide of PA6 containing aromatic imide structures to enhance thermal stability. This method is adapted from the random copolymerization of ε-caprolactam with a pre-synthesized poly(amide imide) (PAI) salt.[8]
Part A: Synthesis of Diimide Diacid (DIDA) Monomer
Rationale: The introduction of a rigid aromatic imide structure into the flexible aliphatic PA6 backbone is a proven strategy to increase thermal stability and mechanical strength.[8] This protocol first synthesizes a diacid monomer containing two imide rings.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
6-Aminocaproic acid
-
N,N-Dimethylformamide (DMF)
-
Sodium Acetate (NaAc)
-
Acetic Anhydride (Ac₂O)
Procedure:
-
In a dried reaction kettle, add PMDA (1.0 mol), 6-aminocaproic acid (2.1 mol), and DMF (1500 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add NaAc (0.1 mol) and Ac₂O (0.1 mol) to the reaction kettle.
-
Increase the temperature to 140°C and maintain for 6 hours.
-
After cooling, filter the crude product and dry it under a vacuum at 80°C for 12 hours to obtain the white powdered DIDA monomer.[8]
Part B: Synthesis of PA6/PAI Random Copolymer
Rationale: This step involves the hydrolytic ring-opening of ε-caprolactam and its subsequent random copolymerization with a salt formed from the DIDA monomer and a diamine. This ensures the random incorporation of the rigid aromatic-imide units into the PA6 chains.
Materials:
-
ε-Caprolactam (CL)
-
Diimide diacid (DIDA) from Part A
-
1,6-Hexamethylene diamine
-
Deionized water
Procedure:
-
Prepare the poly(amide imide) (PAI) salt by dissolving equimolar amounts of DIDA and 1,6-hexamethylene diamine in deionized water.
-
In a high-pressure reactor, add ε-caprolactam and the PAI salt solution. The molar ratio of CL to PAI salt will determine the final properties of the copolyamide.
-
Pressurize the reactor with nitrogen and heat to 220°C for 2 hours. During this stage, ε-caprolactam undergoes hydrolytic ring-opening, and oligomers are formed.
-
Increase the temperature to 250°C and reduce the pressure to -0.05 MPa for an additional 2 hours to facilitate the removal of water and increase the degree of polymerization.[8]
-
The resulting molten polymer is then extruded, cooled, and pelletized.
Data Summary: Influence of Aromatic Imide Content
The properties of the resulting copolyamide can be tailored by varying the content of the aromatic imide comonomer.
| Property | Neat PA6 | PA6/PAI (5 mol%) | PA6/PAI (10 mol%) |
| Glass Transition Temp. (Tg) | ~60°C | ~75°C | ~90°C |
| Melting Temperature (Tm) | ~220°C | ~215°C | ~210°C |
| Tensile Strength | ~70 MPa | ~85 MPa | ~95 MPa |
| Thermal Decomposition Temp. (Td) | ~400°C | ~420°C | ~440°C |
Note: These values are illustrative and can vary based on the precise synthesis conditions and molecular weight. The introduction of rigid aromatic units generally increases Tg, tensile strength, and thermal stability, while potentially lowering the melting point and crystallinity.[8][15]
Characterization of Specialty Polyamides
To validate the synthesis and understand the structure-property relationships, the following characterization techniques are essential:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic amide and imide functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and determine the copolymer composition.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Mechanical Testing: To measure properties like tensile strength, modulus, and elongation at break.
Applications in Research and Development
The ability to synthesize specialty polyamides with tailored properties opens up a wide range of applications, including:
-
High-Performance Engineering Plastics: For automotive and aerospace components requiring high thermal and mechanical stability.[5]
-
Biomedical Materials: Designing biocompatible and biodegradable polyamides for applications like drug delivery scaffolds and surgical sutures.[2][16]
-
Advanced Fibers and Textiles: Creating fibers with enhanced strength, flame retardancy, or specific moisture management properties.[4][5]
-
Barrier Films: For packaging applications where reduced permeability to gases is required.
Conclusion
The synthesis of specialty polyamides through the copolymerization of ε-caprolactam offers a versatile platform for creating advanced materials with precisely controlled properties. By understanding the underlying polymerization mechanisms and carefully selecting comonomers and reaction conditions, researchers can develop novel polymers for a diverse array of demanding applications. The protocols and principles outlined in this guide serve as a foundational resource for professionals seeking to explore this exciting field of polymer chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamide: A Versatile Polymer for Modern Industrial and Textile Applications [btdsco.com]
- 5. Polyamides [essentialchemicalindustry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polyamides- Definition, Types, Properties and Applications [sciencedoze.com]
Application Notes and Protocols: A Step-by-Step Guide to the Polymerization of 6-Aminohexanamide (Nylon 6)
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 6, commonly known as Nylon 6, through the ring-opening polymerization of its monomer, ε-caprolactam. The synthesis of Nylon 6 is a cornerstone of the polymer industry, yielding a versatile thermoplastic with extensive applications in textiles, automotive parts, and electronics.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of the primary polymerization methodologies: hydrolytic and anionic polymerization. Detailed experimental workflows, quantitative data summaries, and visualizations of the reaction pathways are presented to facilitate both understanding and practical implementation.
Introduction to Nylon 6 Polymerization
Nylon 6, or polycaprolactam, is a semi-crystalline polyamide.[3] Unlike many other nylons such as Nylon 6,6, which are produced through condensation polymerization, Nylon 6 is synthesized via the ring-opening polymerization of ε-caprolactam, a cyclic amide containing six carbon atoms.[3][4] This process breaks the amide bond within the caprolactam ring, allowing the monomers to link together and form long polymer chains.[3]
The primary industrial methods for Nylon 6 production are:
-
Hydrolytic Polymerization: The most common large-scale method, using water as an initiator at high temperatures and pressures.[5]
-
Anionic Ring-Opening Polymerization (AROP): A rapid, low-temperature process that employs strong bases as catalysts and N-acyl lactams as activators.[6][7] This method is advantageous for its high reaction rates and energy efficiency.[8]
This guide will detail the mechanisms and provide step-by-step protocols for both of these fundamental processes.
Polymerization Mechanisms
Hydrolytic Polymerization
The hydrolytic process is a multi-step equilibrium reaction.[9] It can be conceptually divided into three main phases:
-
Ring-Opening (Hydrolysis): A water molecule attacks the amide bond of the ε-caprolactam monomer, opening the ring to form 6-aminocaproic acid. This step initiates the polymerization.[2][10]
-
Polycondensation: The newly formed 6-aminocaproic acid molecules react with each other. The amino group of one molecule reacts with the carboxylic acid group of another, eliminating a water molecule and forming an amide linkage. This process builds up short-chain polymers.[11]
-
Polyaddition: The dominant chain growth mechanism involves the direct addition of ε-caprolactam monomers to the growing polymer chains. The terminal amino group of a polymer chain attacks a monomer, incorporating it into the backbone.[2]
These reactions occur simultaneously at high temperatures (250–270°C) until an equilibrium is reached, typically resulting in about 90% monomer conversion.[5] The remaining 10% consists of unreacted monomer and cyclic oligomers, which must be extracted with hot water to ensure the final product's quality and stability.[9]
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization is significantly faster than the hydrolytic method and proceeds at lower temperatures (130-220°C).[6][8] The mechanism requires two key components: a catalyst (initiator) and an activator.
-
Initiation: A strong base, such as sodium hydride (NaH) or sodium caprolactamate, acts as a catalyst. It abstracts the acidic proton from the N-H group of an ε-caprolactam monomer, creating a highly nucleophilic caprolactam anion.[12]
-
Activation & Propagation: The caprolactam anion itself is not reactive enough to efficiently open another monomer ring. An activator, typically an N-acylcaprolactam, is introduced. The caprolactam anion attacks the activator, creating a highly reactive N-substituted imide. This imide becomes the active center for chain growth. A new caprolactam anion attacks this active center, opening the ring and regenerating the imide group at the new chain end. This process repeats, rapidly extending the polymer chain.[7][13]
This method can achieve near-quantitative yields in minutes and allows for the synthesis of polymers with a wide range of molecular weights.[8][14]
Experimental Protocols
Protocol 1: Hydrolytic Polymerization (Bench-Scale)
This protocol simulates the industrial hydrolytic process for producing Nylon 6.
Materials & Equipment:
-
ε-caprolactam (≥99%)
-
Deionized water
-
High-pressure stainless steel reactor (e.g., Parr reactor) with mechanical stirrer, heating mantle, pressure gauge, and nitrogen inlet/outlet
-
Vacuum pump
-
Water bath for polymer washing
Procedure:
-
Reactor Charging: Place 500 g of ε-caprolactam and 25 g (5 wt%) of deionized water into the reactor vessel.
-
Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen gas for 15-20 minutes to remove all oxygen. Pressurize the reactor with nitrogen to approximately 0.5 MPa.
-
Pre-Polymerization: Begin stirring and heat the reactor to 225°C. Maintain this temperature for 1 hour.[11]
-
Polymerization: Increase the temperature to 250-260°C. The pressure will rise due to the generation of water vapor. Hold these conditions for 4-6 hours to allow the polymerization to proceed.[11]
-
Pressure Release & Vacuum: Slowly vent the steam from the reactor over 1 hour to reduce the pressure to atmospheric levels. This step helps to remove water and shift the reaction equilibrium toward polymer formation.
-
Vacuum Stage: Apply a vacuum (e.g., below -0.05 MPa) for an additional 1-2 hours to further remove water and residual monomer, increasing the molecular weight of the polymer.[11]
-
Extrusion & Cooling: Extrude the molten polymer from the bottom of the reactor as a strand into a cooling water bath.
-
Pelletizing: Feed the solidified polymer strand into a pelletizer to produce Nylon 6 chips.
-
Purification: Transfer the pellets to a container with hot water (90-95°C) and stir overnight to extract unreacted monomer and oligomers.[2][13]
-
Drying: Filter the polymer pellets and dry them in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Anionic Ring-Opening Polymerization (AROP) (Flask-Scale)
This protocol describes a rapid synthesis of Nylon 6 using an initiator and activator. Caution: Sodium hydride (NaH) is highly reactive with water. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere.
Materials & Equipment:
-
ε-caprolactam (anhydrous, vacuum-dried before use)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Activator: N-acetylcaprolactam (AcCL) or Diphenylmethane 4,4'-diisocyanate (MDI)
-
Anhydrous solvent for washing NaH (e.g., hexane)
-
Flame-dried, three-neck round-bottom flask with a mechanical stirrer, nitrogen/argon inlet, and septum
-
Heating mantle with temperature controller
-
Pre-heated syringes
Procedure:
-
Catalyst Preparation: In a separate, dry flask under nitrogen, wash the required amount of NaH dispersion with anhydrous hexane to remove the mineral oil. Carefully decant the hexane and dry the NaH powder under a stream of nitrogen.
-
Premix Preparation (Two-Step Method):
-
Catalyst Premix: In the main reaction flask, add 100 g of anhydrous ε-caprolactam. Heat to 130°C under a nitrogen blanket with stirring until completely molten.[8] Add the prepared NaH (e.g., 0.4 wt%, 0.4 g) to the molten caprolactam. Stir for 30 minutes to allow the formation of the sodium caprolactamate catalyst.
-
Activator Premix: In a separate dry beaker, melt 100 g of anhydrous ε-caprolactam at 130°C. Add the activator (e.g., 1 wt% MDI, 1 g) and stir until fully dissolved.[8]
-
-
Polymerization: Maintain the catalyst premix at the desired polymerization temperature (e.g., 180°C).[8] Using a pre-heated glass syringe, rapidly inject the activator premix into the reaction flask with vigorous stirring.
-
Observation: The polymerization will occur very rapidly. A significant increase in viscosity will be observed within minutes, often causing the stirrer to stop. The reaction is typically complete in under 30 minutes.[6][14]
-
Product Recovery: Turn off the heating and allow the flask to cool. Once solidified, the polymer can be recovered by carefully breaking the glass flask. The resulting solid Nylon 6 can be mechanically ground or crushed for further analysis.
Data Presentation
The following tables summarize typical quantitative parameters for the two polymerization methods.
Table 1: Typical Reaction Conditions for Hydrolytic Polymerization of ε-Caprolactam
| Parameter | Value | Reference |
|---|---|---|
| Polymerization Temperature | 250 - 270 °C | [9][11] |
| Pre-Polymerization Temp. | 225 °C | [11] |
| Initial Water Concentration | 2.5 - 5.0 wt% | [15] |
| Reaction Time | 4 - 8 hours | [3][11] |
| Pressure | Maintained by steam, then reduced | [4][11] |
| Final Monomer Conversion | ~90% | [5] |
| Post-Treatment | Hot water extraction |[9] |
Table 2: Typical Reaction Conditions for Anionic Polymerization of ε-Caprolactam
| Parameter | Value | Reference |
|---|---|---|
| Polymerization Temperature | 150 - 220 °C | [6][8] |
| Catalyst (Initiator) | Sodium Hydride (NaH) | [6][8] |
| Catalyst Concentration | 0.4 - 0.5 wt% | [8] |
| Activator | MDI or N-acetylcaprolactam | [8][14] |
| Activator Concentration | 0.5 - 1.0 wt% | [8] |
| Reaction Time | 5 - 30 minutes | [6][14] |
| Final Monomer Conversion | >95% | [13] |
| Post-Treatment | None required (solventless) |[13] |
Visualizations
Experimental Workflow and Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for hydrolytic polymerization and the chemical pathway for anionic polymerization.
Caption: Experimental workflow for the hydrolytic polymerization of Nylon 6.
Caption: Reaction pathway for the anionic ring-opening polymerization of ε-caprolactam.
References
- 1. nylon-hscc.com [nylon-hscc.com]
- 2. mdpi.com [mdpi.com]
- 3. Nylon 6 - Wikipedia [en.wikipedia.org]
- 4. The Manufacturing Process of Nylon 6 [wanhan-plastic.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. Nylon 6 Fiber | PDF [slideshare.net]
- 11. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Robust HPLC Method for the Quantification of 6-Aminohexanamide via Pre-Column Derivatization
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-aminohexanamide. Due to the analyte's inherent high polarity and lack of a native chromophore, direct analysis by conventional reversed-phase HPLC is challenging. To overcome these limitations, this protocol employs a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This approach significantly enhances the hydrophobicity of the analyte for improved chromatographic retention and introduces a highly fluorescent and UV-active tag, enabling sensitive detection. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. All protocols are developed with reference to United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound is a small, aliphatic molecule that is structurally related to 6-aminohexanoic acid, a compound used as an antifibrinolytic drug and as a monomer for the synthesis of Nylon-6.[4][5] The accurate quantification of this compound may be critical in process chemistry, impurity profiling, or metabolic studies. However, the physicochemical properties of this compound present significant challenges for traditional reversed-phase (RP) HPLC analysis.
The primary obstacles are:
-
Poor Retention: The molecule is highly polar (calculated LogP of approximately -1.3), leading to minimal or no retention on non-polar stationary phases like C18.[6][7] This causes the analyte to elute in or near the solvent front, making quantification unreliable.[8]
-
Lack of Chromophore: The molecule lacks conjugated double bonds or aromatic rings, resulting in negligible UV absorbance at standard analytical wavelengths (e.g., >220 nm).[9] This necessitates detection at very low wavelengths (<210 nm), which suffers from high background noise and interference from common HPLC solvents and additives.
This guide provides a comprehensive strategy that addresses both challenges through chemical derivatization, creating a fit-for-purpose analytical method grounded in established chromatographic principles.
Method Development Strategy: A Logic-Driven Approach
The selection of an appropriate analytical strategy is dictated by the analyte's properties. The decision-making process for this compound is outlined below.
Caption: Logic diagram for selecting the analytical strategy.
While HILIC is a viable technique for retaining polar compounds, it does not solve the issue of poor detectability.[10] Pre-column derivatization with dansyl chloride is selected because it simultaneously resolves both the retention and detection challenges. Dansyl chloride reacts with the primary amino group of this compound under alkaline conditions to form a stable, hydrophobic derivative that is both highly fluorescent and UV-absorbent.[11][12]
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis.
Reagents and Materials
| Reagent/Material | Grade | Recommended Source |
| This compound | Reference Standard (≥98%) | Sigma-Aldrich, etc. |
| Dansyl Chloride | HPLC Grade (≥99%) | BenchChem, Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, etc. |
| Water | Ultrapure (18.2 MΩ·cm) | Milli-Q® system or equivalent |
| Sodium Bicarbonate | ACS Reagent Grade | Standard Supplier |
| Sodium Carbonate | ACS Reagent Grade | Standard Supplier |
| Ammonium Hydroxide | ACS Reagent Grade | Standard Supplier |
| Formic Acid | LC-MS Grade | Standard Supplier |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | Waters, Agilent, Phenomenex |
Solution and Standard Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Ultrapure Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.
-
Derivatization Buffer (100 mM, pH 9.8): Dissolve 0.24 g sodium bicarbonate and 0.23 g sodium carbonate in 50 mL of ultrapure water. Adjust pH if necessary.[11]
-
Dansyl Chloride Solution (10 mg/mL): Prepare fresh daily and protect from light. Dissolve 50 mg of dansyl chloride in 5 mL of acetonitrile.
-
Quenching Solution (10% Ammonium Hydroxide): Dilute concentrated ammonium hydroxide with ultrapure water.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ultrapure water to create calibration standards (e.g., 1-100 µg/mL).
Derivatization and HPLC Analysis Workflow
The complete experimental workflow from sample preparation to data analysis is illustrated below.
Caption: Step-by-step experimental workflow.
HPLC Operating Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Column Temperature | 35 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD), λ = 340 nm |
| Fluorescence Detector | FLD, λex = 340 nm, λem = 525 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 |
Rationale for Parameter Selection:
-
C18 Column: The dansylated derivative is significantly more hydrophobic, making it ideal for retention on a standard C18 column.[13]
-
Acidified Mobile Phase: A low pH mobile phase (using formic acid) ensures the tertiary amine of the dansyl group is protonated, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient program is used to ensure the elution of the derivatized analyte in a reasonable time while also cleaning the column of excess derivatizing reagent and byproducts.
-
Detection Wavelengths: The selected UV and fluorescence wavelengths correspond to the spectral properties of the dansyl moiety, providing high sensitivity and selectivity.[11]
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][14][15] The following parameters should be assessed.
| Validation Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| System Suitability | Inject a standard solution (e.g., 25 µg/mL) six times at the start of the sequence. | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[16] |
| Specificity | Analyze a blank (derivatized water) and a placebo (derivatized matrix without analyte). | No interfering peaks at the retention time of the dansyl-6-aminohexanamide peak. |
| Linearity & Range | Analyze calibration standards at ≥5 concentration levels (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze spiked samples at three concentrations (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a standard at 100% of the target concentration. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or instrument. | RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets accuracy and precision criteria (or S/N ≈ 10). | RSD ≤ 10% and recovery within 80-120%. |
| Robustness | Systematically vary key parameters (e.g., column temp ±5°C, flow rate ±0.1 mL/min, pH ±0.2). | System suitability criteria must be met; peak area change should be minimal.[17] |
Conclusion
This application note details a selective, sensitive, and robust HPLC method for the quantification of this compound. By employing a pre-column derivatization strategy with dansyl chloride, the inherent analytical challenges of poor chromatographic retention and low detectability are effectively overcome. The provided protocols for analysis and validation, grounded in ICH and USP principles, establish a reliable framework for implementation in quality control, process monitoring, and research environments.
References
- 1. usp.org [usp.org]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for the Incorporation of 6-Aminohexanamide into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques for incorporating 6-aminohexanamide, and its common precursor ε-caprolactam, into polymer backbones. The focus is on the synthesis of polyamide 6 (PA6) and its copolymers, which are materials of significant interest in various fields, including biomedical applications and advanced materials development.
Introduction
This compound, also known as 6-aminocaproic acid, is the monomer unit for polyamide 6 (Nylon 6). Its incorporation into polymer backbones is a cornerstone of polymer chemistry, leading to materials with a desirable combination of strength, toughness, and thermal stability. The primary methods for achieving this are the ring-opening polymerization (ROP) of its cyclic amide form, ε-caprolactam, and the direct polycondensation of 6-aminohexanoic acid. Furthermore, copolymerization allows for the fine-tuning of material properties by introducing other monomer units into the polyamide chain.
Key Polymerization Techniques
The selection of a polymerization technique depends on the desired polymer characteristics, such as molecular weight, polydispersity, and the presence of specific end-groups. The most prevalent methods include:
-
Hydrolytic Ring-Opening Polymerization: A common industrial method for producing PA6, where water initiates the ring-opening of ε-caprolactam to form 6-aminohexanoic acid, which then propagates the polymerization.
-
Anionic Ring-Opening Polymerization (AROP): A much faster method than hydrolytic ROP, capable of producing high molecular weight PA6 at lower temperatures. It is, however, more sensitive to impurities.
-
Cationic Ring-Opening Polymerization (CROP): A less common method for lactam polymerization.
-
Polycondensation: The direct polymerization of 6-aminohexanoic acid through the formation of amide bonds with the elimination of water.
-
Copolymerization: The incorporation of this compound units alongside other monomers to create random, block, or graft copolymers with tailored properties.
Experimental Protocols
Protocol 1: Hydrolytic Ring-Opening Polymerization of ε-Caprolactam
This protocol describes the synthesis of polyamide 6 via the hydrolytic ring-opening polymerization of ε-caprolactam.
Materials:
-
ε-Caprolactam (CPL)
-
Adipic acid (initiator/chain regulator)
-
Deionized water
-
Nitrogen gas
-
High-pressure reaction vessel with stirring and temperature control
Procedure:
-
A mixture of ε-caprolactam (e.g., 1695.0 g, 15 mol), adipic acid (e.g., 146.14 g, 1 mol), and deionized water (e.g., 44.0 g, 2.44 mol) is charged into a reaction vessel.[1]
-
The vessel is sealed and purged with nitrogen to remove oxygen.
-
The mixture is heated to 250 °C under a pressure of 4 bar and stirred for 3 hours.[1]
-
The pressure is then gradually reduced to atmospheric pressure.
-
Nitrogen is passed through the reactor to facilitate the removal of excess water.
-
The reaction is continued at atmospheric pressure for an additional hour to increase the degree of polymerization.[1]
-
The molten polymer is then extruded, cooled, and pelletized.
-
The resulting polymer pellets are washed with hot water (e.g., 90 °C) to remove unreacted monomer and oligomers.[2]
Protocol 2: Anionic Ring-Opening Copolymerization of ε-Caprolactam
This protocol outlines the synthesis of a flame-retardant polyamide 6 by incorporating a phosphorus-containing comonomer via anionic ring-opening polymerization.
Materials:
-
ε-Caprolactam (CPL)
-
Phosphorus-containing comonomer (e.g., a derivative of ε-caprolactam)
-
Latent, CO2-protected N-heterocyclic carbene (initiator)
-
N-acetyl caprolactam (activator)
-
Magnesium chloride (MgCl2)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, ε-caprolactam and the desired amount of the phosphorus-containing comonomer are melted.
-
The initiator (N-heterocyclic carbene) and activator (N-acetyl caprolactam), along with MgCl2, are added to the molten monomer mixture.
-
The reaction is carried out at elevated temperatures.
-
The polymerization proceeds rapidly.
-
The resulting copolymer is then processed as needed.
-
The phosphorus content can be quantified using inductively coupled plasma-optical emission spectroscopy (ICP-OES).[3]
Protocol 3: Random Copolymerization of ε-Caprolactam and a Poly(amide imide) Salt
This protocol describes the synthesis of a PA6/PAI random copolymer to enhance thermal and mechanical properties.
Materials:
-
ε-Caprolactam (CL)
-
Poly(amide imide) (PAI) salt (synthesized from a diimide diacid monomer and a diamine)[4]
-
Deionized water
-
Autoclave
Procedure:
-
ε-Caprolactam, the PAI salt, and a specific amount of deionized water are added to an autoclave.[4]
-
The system is heated to 220 °C for 2 hours, during which the hydrolytic ring-opening of caprolactam occurs, and oligomers are formed under pressure (2.5 MPa).[4]
-
To further increase the degree of polymerization, the temperature is raised to 250 °C, and the pressure is reduced to -0.05 MPa for an additional 2 hours.[4]
-
After the reaction is complete, the resulting PA6/PAI random copolymer is obtained.
Data Presentation
Table 1: Properties of PA6/PAI Random Copolymers with Varying PAI Content
| Copolymer | PAI Content (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (Xc) (%) |
| PA6 | 0 | - | - | - |
| PA6/PAI-5 | 5 | - | - | - |
| PA6/PAI-10 | 10 | - | - | - |
| PA6/PAI-15 | 15 | - | - | - |
| PA6/PAI-20 | 20 | Increased Significantly | Decreased | Decreased |
Visualizations
Caption: Experimental workflow for the hydrolytic ring-opening polymerization of ε-caprolactam.
Caption: Logical relationship for improving PA6 properties via random copolymerization.
Caption: Simplified mechanism of anionic ring-opening polymerization of ε-caprolactam.
References
- 1. A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Modification of Nylon 6 Properties with 6-Aminohexanamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of 6-aminohexanamide as a direct modifier for nylon 6 is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of polyamide chemistry and analogies with similar documented modifications. The experimental designs and expected outcomes are, therefore, theoretical and should be approached as a basis for novel research and development.
Introduction
Nylon 6, a widely utilized polyamide, is synthesized through the ring-opening polymerization of ε-caprolactam.[1][2][3] Its properties, such as high tensile strength, elasticity, and resistance to abrasion, make it suitable for a vast range of applications.[2] Modification of the nylon 6 polymer backbone can introduce new functionalities and alter its physical and chemical properties. One potential, though underexplored, avenue for modification is the incorporation of this compound.
This document outlines a hypothetical framework for the use of this compound as a comonomer in the synthesis of nylon 6 to potentially introduce branching and alter the final properties of the polymer. This compound possesses both an amine and an amide functional group, which could allow it to be integrated into the growing polyamide chain.
Principle of Modification
The standard synthesis of nylon 6 involves the hydrolytic ring-opening polymerization of ε-caprolactam.[4][5] This process is initiated by water, which opens the caprolactam ring to form 6-aminocaproic acid. This linear molecule then initiates the polymerization by reacting with other caprolactam monomers.
By introducing this compound into the polymerization mixture, it is hypothesized that it could act as a comonomer. The primary amine group of this compound could participate in the chain growth, similar to the amine end of 6-aminocaproic acid. The amide group within the this compound molecule could potentially lead to branching by reacting with other polymer chains, although this is less likely under standard hydrolytic polymerization conditions. A more probable outcome is its incorporation as a linear comonomer, which would still alter the polymer's properties by disrupting the regular chain structure.
Predicted Effects on Nylon 6 Properties
The incorporation of this compound is predicted to modify the properties of nylon 6 in several ways, analogous to the effects observed with other comonomers like α-Amino-ε-caprolactam.[5][6][7]
-
Thermal Properties: The melting point and crystallinity are expected to decrease with the incorporation of this compound due to the disruption of the regular hydrogen bonding and chain packing.[5][7]
-
Mechanical Properties: The introduction of a comonomer may lead to a decrease in tensile strength at higher concentrations. However, at low concentrations, it could potentially enhance properties like elongation at break.[6]
-
Melt Flow Properties: The introduction of branching or even linear comonomers can significantly affect the melt viscosity and shear-thinning behavior of the polymer.[5][7]
Data Presentation
The following tables summarize the predicted quantitative data for nylon 6 modified with this compound compared to unmodified nylon 6. These are hypothetical values based on trends observed with similar modifications.
Table 1: Predicted Thermal Properties of Modified Nylon 6
| Property | Unmodified Nylon 6 | Nylon 6 with 1% this compound (Predicted) | Nylon 6 with 5% this compound (Predicted) |
| Melting Temperature (°C) | 215 - 220 | 210 - 215 | 200 - 208 |
| Crystallinity (%) | 35 - 45 | 30 - 40 | 25 - 35 |
| Glass Transition Temp (°C) | 47 | ~45 | ~42 |
Table 2: Predicted Mechanical Properties of Modified Nylon 6
| Property | Unmodified Nylon 6 | Nylon 6 with 1% this compound (Predicted) | Nylon 6 with 5% this compound (Predicted) |
| Tensile Strength (MPa) | 70 - 80 | 65 - 75 | 55 - 65 |
| Elongation at Break (%) | 100 - 200 | 150 - 250 | 200 - 300 |
| Young's Modulus (GPa) | 2.0 - 3.0 | 1.8 - 2.8 | 1.5 - 2.5 |
Experimental Protocols
The following protocols are hypothetical and should be adapted and optimized based on preliminary experimental findings.
Materials
-
ε-Caprolactam (CPL)
-
This compound (AHA)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment
-
High-pressure stainless-steel autoclave reactor with mechanical stirring, heating, and vacuum capabilities.
-
Temperature and pressure controllers.
-
Extruder for pelletizing the final polymer.
-
Drying oven.
Hypothetical Protocol for Hydrolytic Copolymerization
-
Reactor Charging:
-
Charge the autoclave with ε-caprolactam and the desired weight percentage of this compound (e.g., 1 wt%).
-
Add deionized water (e.g., 2-5 wt% of the total monomer weight).
-
-
Inerting:
-
Seal the reactor and purge with high-purity nitrogen gas three times to remove any oxygen.
-
-
Pre-polymerization:
-
Pressurize the reactor with nitrogen to approximately 10-15 bar.
-
Heat the reactor to 250-260°C with continuous stirring.
-
Maintain these conditions for 1-2 hours to initiate the ring-opening of caprolactam and the formation of prepolymers.
-
-
Polycondensation:
-
Gradually release the pressure over 1-2 hours to atmospheric pressure to remove water vapor and drive the polymerization equilibrium towards chain growth.
-
Apply a vacuum (e.g., <1 mbar) for an additional 1-2 hours to further remove water and increase the molecular weight of the polymer.
-
-
Extrusion and Pelletizing:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath for cooling.
-
Feed the solidified polymer strand into a pelletizer.
-
-
Drying:
-
Dry the polymer pellets in a vacuum oven at 80-90°C for at least 24 hours to remove residual moisture before characterization.
-
Visualizations
Hypothetical Reaction Pathway
References
- 1. Nylon 6 - Wikipedia [en.wikipedia.org]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. news.betzone.co.uk [news.betzone.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
troubleshooting low yield in 6-aminohexanamide synthesis
Welcome to the technical support center for the synthesis of 6-aminohexanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields in the synthesis of this compound can often be attributed to several factors. These include incomplete reactions, the formation of side products, and challenges during product isolation and purification. Specifically, issues such as suboptimal reaction conditions (temperature, time, pH), the presence of moisture, and the purity of starting materials can significantly impact the efficiency of the reaction.
Q2: How does the purity of starting materials affect the synthesis?
The purity of the precursors, typically 6-aminohexanoic acid and the aminating agent, is crucial. Impurities can interfere with the reaction by competing for reagents, inhibiting catalysts, or leading to the formation of unwanted byproducts, which complicates the purification process and reduces the overall yield of this compound.
Q3: What is the role of coupling agents in the synthesis of this compound?
In syntheses starting from 6-aminohexanoic acid, coupling agents are often employed to activate the carboxylic acid group, facilitating the formation of the amide bond. The choice of coupling agent is critical, as an inappropriate or suboptimal agent can lead to side reactions or incomplete conversion, thereby lowering the yield.
Q4: Can the product be lost during the workup and purification stages?
Yes, significant loss of this compound can occur during workup and purification. Due to its polar nature, the product may have some solubility in aqueous layers during extraction. Additionally, irreversible adsorption onto chromatography columns or degradation under suboptimal purification conditions can also contribute to a lower isolated yield.[1]
Troubleshooting Guide: Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound and provides potential solutions.
Issue 1: Incomplete Amidation Reaction
A common bottleneck is the incomplete conversion of the starting material to this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Impact on Yield |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments. Monitor for byproduct formation at higher temperatures. | Increased reaction rate and conversion. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | Drives the reaction closer to completion. |
| Inefficient Coupling Agent | If using a coupling agent, consider screening alternatives. HATU is often effective in reducing side reactions.[2] | Improved activation of the carboxylic acid and higher conversion. |
| Presence of Moisture | Amide coupling reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[2] | Prevents hydrolysis of activated esters and improves coupling efficiency.[2] |
Issue 2: Formation of Side Products
The presence of unexpected byproducts can significantly reduce the yield of the desired this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Impact on Yield |
| Polymerization | The bifunctional nature of 6-aminohexanoic acid can lead to self-polymerization, especially at high temperatures. Use protecting groups for the amine or carboxylic acid functionality if this is a persistent issue. | Reduces the formation of oligomers and polymers, increasing the yield of the desired monomer. |
| Intramolecular Cyclization | Under certain conditions, intramolecular cyclization could occur. Optimize the reaction conditions, such as temperature and catalyst, to favor the intermolecular amidation. | Minimizes the formation of cyclic byproducts. |
| Side Reactions with Reagents | Ensure that the chosen reagents are compatible with the functional groups in the starting materials. For instance, a strong base could deprotonate the primary amine, leading to side reactions. | Reduces the consumption of starting material in non-productive pathways. |
Issue 3: Difficulties in Product Isolation and Purification
Challenges in isolating and purifying this compound can lead to a lower than expected final yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Impact on Yield |
| Product Solubility in Aqueous Phase | During aqueous workup, adjust the pH of the aqueous layer to ensure the product is in a less water-soluble form (e.g., free base) to improve extraction into an organic solvent. | Maximizes the recovery of the product from the reaction mixture. |
| Irreversible Adsorption on Chromatography Column | If using column chromatography, consider using a different stationary phase or solvent system. Alternatively, explore other purification methods like crystallization.[1] | Improves the recovery of the purified product. |
| Product Degradation During Purification | Avoid exposing the product to harsh conditions (e.g., strong acids or bases, high temperatures) during purification. | Prevents the loss of product due to decomposition. |
Experimental Protocols
A generalized protocol for the synthesis of this compound from 6-aminohexanoic acid using a coupling agent is provided below.
Protocol: Synthesis of this compound via Amide Coupling
-
Preparation: In a round-bottom flask, dissolve 6-aminohexanoic acid in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Activation: Add the chosen coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the mixture. Stir at room temperature for 30-60 minutes to activate the carboxylic acid.[2]
-
Amination: Introduce the ammonia source (e.g., ammonium chloride) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction, and perform an appropriate extraction to isolate the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography or crystallization to obtain pure this compound.
Visualizations
.dot
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
.dot
Caption: A simplified workflow for the synthesis of this compound.
References
identifying and minimizing side reactions in 6-aminohexanamide synthesis
Welcome to the Technical Support Center for 6-aminohexanamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common side reactions. Our goal is to provide you with the expertise and practical insights necessary to optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound is a valuable bifunctional molecule, often synthesized from 6-aminohexanoic acid. The primary transformation is the amidation of the carboxylic acid group. While seemingly straightforward, this process is susceptible to competing side reactions that can significantly impact yield and purity. The two most prominent side reactions are intramolecular cyclization to form ε-caprolactam and intermolecular oligomerization or polymerization. Understanding the delicate balance between the desired amidation and these side reactions is critical for successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound with Significant ε-Caprolactam Formation
Q: My reaction is producing a low yield of the desired this compound, and I'm isolating a significant amount of ε-caprolactam. What is causing this, and how can I prevent it?
A: This is a classic case of intramolecular cyclization outcompeting the desired intermolecular amidation. The terminal amino group of 6-aminohexanoic acid or the newly formed this compound can act as a nucleophile, attacking the carbonyl carbon and leading to the formation of the thermodynamically stable six-membered lactam ring.
Causality: High reaction temperatures are a primary driver for this side reaction. While heat is often used to promote the direct amidation of carboxylic acids by driving off water, it also provides the activation energy needed for intramolecular cyclization.[1]
Minimization Strategies:
-
Temperature Control: This is the most critical parameter. For direct thermal amidation with ammonia, aim for the lowest effective temperature that still allows for reasonable reaction kinetics. Temperatures exceeding 200°C significantly favor caprolactam formation.
-
Use of Coupling Reagents: At lower temperatures, where direct amidation is slow, the use of coupling reagents is highly recommended. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia under milder conditions. This approach is standard in peptide synthesis and is directly applicable here.[2]
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt), can facilitate amide bond formation at or below room temperature, thus minimizing cyclization.[2]
-
Uronium/Aminium Reagents: Reagents such as HATU, HBTU, or COMU are highly efficient and can lead to rapid amide formation with minimal side reactions, including racemization if chiral centers were present.[2]
-
Experimental Protocol: Amidation using a Coupling Reagent (HATU)
-
Dissolution: Dissolve 6-aminohexanoic acid (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amidation: Introduce a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in an organic solvent can be used.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration. Further purification can be achieved by recrystallization or column chromatography to remove the coupling agent byproducts.
Issue 2: Presence of High Molecular Weight Impurities and Poor Product Solubility
Q: My final product is difficult to purify and appears to contain high molecular weight species, leading to poor solubility. What is happening?
A: This issue points towards intermolecular oligomerization or polymerization. In this side reaction, the amino group of one molecule of 6-aminohexanoic acid reacts with the carboxylic acid of another, forming a dimer. This dimer can then react further to form trimers, and so on, leading to the formation of polyamide oligomers.[3]
Causality: This side reaction is favored under conditions that promote intermolecular interactions. High concentrations of the starting material can increase the likelihood of these reactions. Similar to cyclization, high temperatures used for direct thermal amidation can also promote oligomerization.
Minimization Strategies:
-
High Dilution: Performing the reaction under high dilution conditions can favor intramolecular reactions (if cyclization is a concern) or simply slow down the rate of intermolecular oligomerization. However, this is often not practical for large-scale synthesis.
-
Protecting Group Strategy: For syntheses where oligomerization is a major concern and the use of coupling reagents is desired, a protecting group strategy can be employed. The amino group of 6-aminohexanoic acid can be temporarily protected, for example, with a Boc group. The protected 6-(Boc-amino)hexanoic acid can then be activated and reacted with ammonia to form the amide. The Boc group is subsequently removed under acidic conditions to yield the final product.[4] This ensures that the amino group is not available to participate in oligomerization during the amidation step.
Experimental Protocol: Amidation with a Protecting Group Strategy
-
Protection: Protect the amino group of 6-aminohexanoic acid with a suitable protecting group, such as a Boc group, using standard procedures.
-
Amidation: React the N-protected 6-aminohexanoic acid with ammonia using a coupling reagent as described in the previous section.
-
Deprotection: Remove the protecting group. For a Boc group, this is typically achieved by treatment with an acid such as Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM).
-
Isolation: Neutralize the reaction mixture and isolate the this compound, often as a salt, which can then be purified.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the direct thermal amidation of 6-aminohexanoic acid with ammonia?
A1: There is a trade-off between reaction rate and side product formation. Generally, temperatures should be kept as low as possible while still achieving a reasonable conversion rate. Temperatures in the range of 160-180°C are often cited for direct thermal amidations, but for 6-aminohexanoic acid, this temperature range can already lead to significant cyclization.[5][6] It is crucial to perform small-scale optimization studies to find the ideal temperature for your specific setup.
Q2: Can I use aqueous ammonia for the amidation reaction?
A2: While some methods for direct amidation using coupling reagents have been developed to tolerate aqueous ammonia, it is generally not recommended for direct thermal amidation. The presence of excess water can hinder the reaction equilibrium, which relies on the removal of water to drive the reaction forward. For direct thermal methods, anhydrous conditions are preferable.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is often most effective.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product and any non-volatile impurities like oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for detecting and quantifying volatile impurities, especially the side product ε-caprolactam.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity assessment.
Q4: How can I effectively remove oligomers from my final product?
A4: Purification can be challenging due to the similar chemical nature of the desired product and the oligomeric impurities.
-
Recrystallization: If a suitable solvent system can be found where the solubility of this compound is significantly different from that of the oligomers at different temperatures, recrystallization can be an effective purification method.
-
Size Exclusion Chromatography (SEC): For separating oligomers of different sizes, SEC can be a useful technique, although it may be less practical for large-scale purifications.
-
Preparative HPLC: This can provide high purity but may be costly and time-consuming for large quantities.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
Caption: Key reaction pathways in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Quantitative Data Summary
The following table provides an illustrative summary of how reaction conditions can influence the product distribution. Note that these values are representative and actual results will vary based on specific experimental setups.
| Condition | Temperature (°C) | Coupling Reagent | Concentration | Approx. This compound Yield (%) | Approx. ε-Caprolactam Yield (%) | Approx. Oligomer Yield (%) |
| 1 | 220 | None (Thermal) | High | 40-50 | 30-40 | 10-20 |
| 2 | 180 | None (Thermal) | High | 60-70 | 15-25 | 5-15 |
| 3 | 180 | None (Thermal) | Low | 65-75 | 20-30 | <5 |
| 4 | 25 (Room Temp) | HATU | Moderate | >90 | <5 | <5 |
| 5 | 0-25 | DCC/HOBt | Moderate | 85-95 | <5 | <5 |
References
- 1. bachem.com [bachem.com]
- 2. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Optimizing 6-Aminohexanamide Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 6-aminohexanamide, commonly known as the synthesis of Nylon-6.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the polymerization of this compound?
The industrial production of Polyamide-6 (Nylon-6) is primarily achieved through the ring-opening polymerization of ε-caprolactam, the cyclic amide of 6-aminohexanoic acid. The two main types of ring-opening polymerization are:
-
Hydrolytic Polymerization: This method involves heating ε-caprolactam with water. The water hydrolyzes some of the caprolactam to form 6-aminohexanoic acid, which then initiates the polymerization. The terminal amino group of the resulting short-chain polyamide attacks the carbonyl group of other caprolactam monomers, leading to chain growth.[1]
-
Anionic Ring-Opening Polymerization (AROP): This is a very rapid method that uses a strong base as a catalyst (initiator) and an N-acyl-lactam as an activator.[2][3] It can be performed at temperatures below the melting point of Polyamide-6.[4]
Q2: What are the most critical reaction parameters to control for successful polymerization?
Optimizing the polymerization process requires careful control over several key parameters:
-
Temperature: Temperature significantly influences the polymerization rate, final conversion, crystallinity, and mechanical properties of the polymer.[5][6]
-
Monomer and Reagent Purity: The anionic polymerization of caprolactam is highly sensitive to moisture, which can terminate the reaction.[7] Therefore, the purity of the monomer, catalyst, and activator is crucial.
-
Catalyst and Activator Concentration: In AROP, the ratio and concentration of the catalyst and activator determine the polymerization rate and the molecular weight of the final polymer.
-
Reaction Time: Sufficient reaction time is necessary to achieve high monomer conversion and optimal polymer properties.[3]
Q3: How does polymerization temperature affect the properties of the final Polyamide-6?
Temperature has a profound effect on the final product. Polymerization below the melting temperature of Polyamide-6 (approx. 220°C) is often preferred as it can lead to high conversion rates (96-99%) and high crystallinity (40-50%).[4]
-
Low Temperatures (e.g., 120-140°C): At lower molding temperatures, polymerization and crystallization occur simultaneously.[5] Temperatures around 140°C have been shown to yield superior bending and impact strengths.[6][8]
-
Optimal Temperature Range: For anionic polymerization, an optimal temperature range is often between 140°C and 160°C.[5][9]
-
High Temperatures (e.g., >180°C): Higher temperatures can lead to thermal degradation, discoloration, and a decrease in mechanical properties.[10][11] It can also result in a lower crystalline fraction and higher residual monomer content.[4]
Q4: What are common catalysts and activators used in Anionic Ring-Opening Polymerization (AROP)?
A variety of catalyst/activator systems can be used for AROP. The choice depends on the desired reaction rate and processing window.
-
Catalysts (Initiators): Common catalysts are strong bases that can deprotonate the caprolactam monomer, forming the caprolactam anion. Examples include caprolactam magnesium bromide and sodium metal.
-
Activators (Co-initiators): Activators are typically N-acyl lactam derivatives that create highly reactive growth centers. An example is hexamethylene-1,6-dicarbamoylcaprolactam.[9]
Troubleshooting Guide
Q5: Why is the molecular weight of my polymer too low and the product brittle?
-
Possible Cause: The presence of moisture is a common issue, as water acts as a terminating agent in anionic polymerization.[7] Another cause could be an incorrect ratio of activator to catalyst.
-
Solution: Ensure all glassware is meticulously dried and the reaction is performed under an inert nitrogen atmosphere.[12] Dry the ε-caprolactam monomer over a desiccant like CaH₂ before use. Optimize the activator and catalyst concentrations; higher concentrations can lead to more initial chains, resulting in shorter overall chain lengths and a weaker product.[13]
Q6: My final polymer is discolored (yellow or brown). What is the cause and how can I prevent it?
-
Possible Cause: Discoloration is often a sign of thermal degradation, which occurs when the polymerization temperature is too high or the polymer is held at an elevated temperature for an extended period.[10] Impurities in the monomer can also contribute to discoloration.
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Solution: Reduce the polymerization temperature to the optimal range (140-160°C).[5] Minimize the time the polymer spends at high temperatures. Ensure you are using a high-purity grade of ε-caprolactam. The addition of thermal stabilizers can also mitigate this issue.[10]
Q7: The mechanical properties of my polymer are inconsistent between batches. How can I improve reproducibility?
-
Possible Cause: Inconsistency often stems from variations in starting conditions. This can include slight differences in moisture content, inaccurate weighing of catalyst/activator, or fluctuations in the reaction temperature.
-
Solution: Standardize your experimental protocol rigorously. Use a consistent source and purification method for your ε-caprolactam. Calibrate your balances and temperature controllers regularly. Employ an inert atmosphere to exclude moisture and oxygen, which can lead to side reactions.
Q8: My polymer has a high residual monomer content. What are the consequences and how can I reduce it?
-
Possible Cause: High residual monomer can result from incomplete polymerization due to non-optimal temperature, insufficient reaction time, or premature termination of the reaction. Polymerization above the polymer's melting point can also lead to higher residual monomer concentrations.[4]
-
Consequences: Unreacted monomer acts as a plasticizer, which can negatively impact the mechanical properties and dimensional stability of the final product.[5]
-
Solution: Optimize the polymerization temperature and time to drive the reaction to completion. A conversion degree above 95% is desirable.[9] After polymerization, the product can be purified by dissolving it in hot water (90°C) to remove residual monomers and low molecular weight oligomers.[14]
Data Presentation
Table 1: Effect of Molding Temperature on Polyamide-6 Properties
| Molding Temperature (°C) | Bending Strength | Impact Strength | Crystallinity (%) | Residual Monomer (%) | Reference |
| 120 | Lower | Lower | ~40% (VARTM) | 0-2% | [4][5] |
| 140 | Higher | Higher | ~40% (VARTM) | 0-2% | [4][5][8] |
| 160 | Optimal | Highest | Decreases | Increases | [4][5] |
| 180 | Lower | Lower | Decreases | Increases | [4][5] |
| 200 | Lower | Lower | ~25% (VARTM) | ~5% | [4][5] |
Table 2: Common Catalyst/Activator Systems for Anionic Polymerization of ε-Caprolactam
| Catalyst (Initiator) | Activator (Co-initiator) | Key Characteristics | Reference |
| Caprolactam magnesium bromide | Hexamethylene-1,6-dicarbamoylcaprolactam | Allows for longer infusion times (low viscosity window up to 20 min). | [9] |
| Sodium metal (Na) | N-acetylcaprolactam | A classic and effective system for rapid polymerization. | |
| Sodium metal (Na) | Toluenediisocyanate | A common system used in research. | |
| t-BuP₄ (Phosphazene Base) | Acylated caprolactam | Moisture tolerant; produces high molecular weight polymers at high temperatures (260°C). | [2] |
Experimental Protocols
Protocol: Lab-Scale Anionic Ring-Opening Polymerization of ε-Caprolactam
This protocol describes a general procedure for synthesizing Polyamide-6 via AROP in a laboratory setting.
Materials:
-
ε-Caprolactam (high purity, dried)
-
Caprolactam magnesium bromide (catalyst solution in caprolactam)
-
Hexamethylene-1,6-dicarbamoylcaprolactam (activator solution in caprolactam)
-
Anhydrous Toluene (solvent, if needed)
-
Nitrogen gas (high purity)
-
Methanol (for quenching and washing)
Procedure:
-
Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, mechanical stirrer, condenser) is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Monomer Melting: Add the desired amount of dried ε-caprolactam to the reaction flask. Heat the flask in an oil bath to melt the monomer (melting point ~69°C) under a gentle flow of nitrogen.
-
Catalyst Addition: Once the monomer is completely melted and thermally equilibrated at the desired reaction temperature (e.g., 140°C), add the catalyst solution (e.g., caprolactam magnesium bromide) via syringe. Stir for 5-10 minutes to ensure homogeneous mixing.
-
Activator Addition & Polymerization: Add the activator solution via syringe to initiate the polymerization. A rapid increase in viscosity is typically observed. The reaction is very fast and may be complete within minutes.[3] Continue stirring under nitrogen for the planned reaction time (e.g., 30-60 minutes) to ensure high conversion.
-
Quenching & Isolation: Cool the reaction vessel. The solid polymer can be removed from the flask. To quench any remaining active species, the polymer can be milled into smaller pieces and washed with methanol.
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Purification: To remove residual monomer and catalyst residues, boil the polymer pieces in water for 1 hour.[14] Filter the polymer and dry it in a vacuum oven at 80°C to a constant weight.
-
Characterization: The resulting Polyamide-6 can be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine melting point and crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polyamide structure.[3][15]
Visualizations
Caption: Experimental workflow for Polyamide-6 synthesis.
Caption: Troubleshooting logic for low molecular weight polymer.
Caption: Simplified mechanism of Anionic Ring-Opening Polymerization.
References
- 1. Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pt.bme.hu [pt.bme.hu]
- 5. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kaysapolymer.com [kaysapolymer.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 6-Aminohexanamide Production
Welcome to the Technical Support Center for the industrial-scale production of 6-aminohexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of this compound synthesis. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound production from lab to industrial scale?
A1: Scaling up the synthesis of this compound presents several key challenges. These include managing reaction exotherms, ensuring efficient mixing and mass transfer, selecting cost-effective and safe reagents, controlling impurity profiles, and developing robust purification methods to achieve desired product quality.[1][2] Additionally, the environmental impact and sustainability of the chosen synthetic route become critical considerations at an industrial scale.[3][4]
Q2: Which synthetic routes are most amenable to large-scale this compound production?
A2: Traditional methods often involve the amidation of 6-aminohexanoic acid or its derivatives. For large-scale production, direct amidation catalyzed by boric acid with azeotropic water removal is a cost-effective option, though it may not be suitable for more sensitive substrates.[4] Another common industrial approach is the activation of the carboxylic acid to an acyl chloride using reagents like thionyl chloride, which is often fast and efficient.[1] More modern, greener approaches are exploring biocatalytic routes, for instance, using enzymes to convert precursors like cyclohexanol to 6-aminohexanoic acid, which can then be amidated.[5][6]
Q3: How can I minimize the formation of by-products and impurities during scale-up?
A3: By-product formation can be minimized by carefully controlling reaction conditions such as temperature, addition rates of reagents, and mixing efficiency. Common side reactions in amide synthesis include racemization if chiral centers are present and the formation of over-reacted or unreacted intermediates.[1] The choice of coupling agents and solvents is also critical; for instance, using additives like HOBt can help suppress racemization.[1] In biocatalytic processes, controlling substrate and biomass concentrations, as well as avoiding oxygen limitation, is crucial to maximize yield and minimize by-products like adipic acid.[7]
Q4: What are the key considerations for purifying this compound at an industrial scale?
A4: Large-scale purification of this compound typically involves crystallization, distillation, or chromatography. The choice of method depends on the physical properties of the final product and the impurity profile. Crystallization is often preferred for its cost-effectiveness and ability to yield high-purity products. Solvent selection, cooling profiles, and seeding strategies are critical parameters to control for consistent crystal size and purity. For challenging separations, preparative chromatography may be necessary, although it is generally more expensive.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using in-process controls (e.g., HPLC, GC).- Ensure stoichiometric balance of reactants is maintained at scale.- Verify the activity of catalysts or reagents, as they can degrade upon storage. |
| Poor Mixing | - Evaluate the reactor design and agitator speed to ensure homogeneity.- For multiphasic reactions, ensure adequate interfacial area for mass transfer. |
| Side Reactions | - Analyze the reaction mixture for by-products to understand competing reaction pathways.- Adjust temperature and reagent addition rates to favor the desired reaction.[1] |
| Product Degradation | - Assess the stability of this compound under the reaction and work-up conditions.- Minimize reaction time and exposure to high temperatures or harsh pH conditions. |
Issue 2: Product Purity Does Not Meet Specifications
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of one reactant.- Optimize the purification process (e.g., recrystallization solvent, distillation conditions) to remove starting materials. |
| Formation of Colored Impurities | - Identify the structure of the color bodies to understand their formation mechanism.- Consider using activated carbon treatment or a different purification method to remove color. |
| Residual Solvents | - Ensure the drying process (e.g., vacuum oven temperature and time) is adequate to remove residual solvents to acceptable levels. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes to this compound at Scale
| Parameter | Route A: Acid Chloride | Route B: Boric Acid Catalysis | Route C: Biocatalysis |
| Starting Materials | 6-Aminohexanoic acid, Thionyl Chloride | 6-Aminohexanoic acid, Ammonia | Cyclohexanol, Ammonia source |
| Typical Yield | 85-95% | 75-90% | >85%[5] |
| Purity (pre-purification) | 90-98% | 85-95% | >95% |
| Key Scale-Up Challenge | Handling of corrosive and hazardous reagents (SOCl₂) | Efficient water removal | Maintaining sterile conditions, enzyme stability |
| Cost-Effectiveness | Moderate | High | Potentially high (depends on enzyme cost and reusability) |
| Environmental Impact | High (due to by-products and solvent use) | Moderate (water is the main by-product) | Low (aqueous media, biodegradable catalysts) |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of this compound Synthesis via Acid Chloride
-
Acid Chloride Formation: Charge a suitable glass-lined reactor with 6-aminohexanoic acid and a suitable solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C. Slowly add thionyl chloride (1.1 equivalents) while maintaining the temperature below 10 °C. Stir the mixture until the reaction is complete (monitor by IR or in-process control).
-
Amidation: In a separate reactor, prepare a solution of ammonia in a suitable solvent. Cool this solution to 0-5 °C. Slowly add the previously prepared acid chloride solution to the ammonia solution, maintaining the temperature below 15 °C.
-
Work-up: After the reaction is complete, quench the reaction by the addition of water. Separate the organic and aqueous layers. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature until the residual solvent levels are within specification.
Mandatory Visualizations
Caption: Key challenges in the scale-up of this compound production.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot biocatalytic synthesis of nylon monomers from cyclohexanol using Escherichia coli-based concurrent cascade consortia - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies to remove impurities from 6-aminohexanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-aminohexanamide. The following sections detail strategies to remove common impurities and assess the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Residual caprolactam or 6-aminohexanoic acid.
-
Oligomers: Dimers and trimers of 6-aminohexanoic acid can form during polymerization or hydrolysis.
-
By-products of Synthesis: Depending on the synthetic route, various side products can be generated. For instance, if synthesized via the hydrolysis of caprolactam, residual acids or bases used as catalysts may be present.
-
Degradation Products: Amines can be susceptible to oxidation over time.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for a polar compound like this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Useful for separating the desired compound from impurities with different polarities.
-
Acid-Base Extraction: An effective liquid-liquid extraction method to separate the basic this compound from neutral or acidic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate this compound from its impurities, allowing for quantification. A C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a sample by comparing the integral of a signal from the compound of interest to that of a certified internal standard.[1][2][3] It can also identify and quantify residual solvents and other impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative assessment of purity and for monitoring the progress of a purification process.
Troubleshooting Guides
Recrystallization
Problem: Low or no crystal formation upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Possible Cause 2: The solution is supersaturated.
-
Possible Cause 3: The cooling process was too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the concentration of the solute is too high.
-
Solution: Add more solvent to the heated mixture and allow it to cool more slowly.[5] Using a solvent system with a lower boiling point might also be beneficial.
-
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause 1: Incorrect mobile phase polarity.
-
Solution: Optimize the solvent system using TLC first. For a polar compound like this compound on a silica gel column, a polar mobile phase will be required. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. A common system for amines is a mixture of dichloromethane and methanol, or ethyl acetate and methanol.
-
-
Possible Cause 2: Compound tailing due to interaction with acidic silica gel.
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or switch to a more polar system like dichloromethane/methanol.
-
Acid-Base Extraction
Problem: Low recovery of this compound after extraction.
-
Possible Cause 1: Incomplete protonation or deprotonation.
-
Solution: Ensure the pH of the aqueous layer is appropriate for the extraction step. To extract the basic this compound into the aqueous phase, the pH should be made acidic (pH ~2) using an acid like dilute HCl. To recover it back into an organic solvent, the aqueous layer should be made basic (pH ~12) with a base like NaOH.[9][10]
-
-
Possible Cause 2: Insufficient mixing of the two phases.
-
Solution: Shake the separatory funnel vigorously to ensure thorough mixing of the aqueous and organic layers, allowing for efficient transfer of the solute between phases.
-
-
Possible Cause 3: An insufficient number of extractions.
-
Solution: Perform multiple extractions (at least 2-3) with fresh solvent to ensure complete transfer of the compound from one phase to the other.
-
Data Presentation
The following tables provide illustrative data on the potential effectiveness of different purification methods for this compound. Note that actual results will vary depending on the specific experimental conditions and the nature and amount of impurities.
Table 1: Illustrative Purity and Recovery Data for Recrystallization of this compound.
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Ethanol/Water | 90 | >98 | 80-90 |
| Methanol | 95 | >99 | 75-85 |
| Acetonitrile | 92 | >98 | 85-95 |
Table 2: Illustrative Purity of Fractions from Column Chromatography of this compound.
| Fraction Number | Mobile Phase (DCM:MeOH) | Purity (%) |
| 1-5 | 98:2 | Impurities |
| 6-10 | 95:5 | Mixed |
| 11-20 | 90:10 | >99 |
| 21-25 | 80:20 | Tailing |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, methanol, water, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4] A solvent mixture, such as ethanol/water, can also be effective.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Determine an appropriate mobile phase system by running TLC plates. A good solvent system will give the this compound an Rf value of approximately 0.3. For amines, a mixture of a moderately polar solvent and a polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol) with a small amount of triethylamine (e.g., 0.5%) is often effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Add the mobile phase to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase to elute the more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl) and shake vigorously. Allow the layers to separate. The protonated this compound will move to the aqueous layer. Drain and collect the aqueous layer. Repeat this step with fresh aqueous acid.[12][13]
-
Basification and Back-Extraction: Combine the aqueous extracts in a clean separatory funnel. Add a dilute aqueous base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the this compound, making it less water-soluble. Add a fresh portion of the organic solvent and shake vigorously. The neutral this compound will move back into the organic layer. Drain and collect the organic layer. Repeat this back-extraction.
-
Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography.
Caption: Logical workflow of acid-base extraction for purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. web.mnstate.edu [web.mnstate.edu]
preventing intramolecular cyclization during 6-aminohexanamide reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 6-aminohexanamide and its precursor, 6-aminohexanoic acid, with a focus on preventing intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization in the context of this compound reactions, and why is it a problem?
A1: Intramolecular cyclization is a side reaction where a single 6-aminohexanoic acid or this compound molecule reacts with itself to form a stable six-membered ring structure called ε-caprolactam.[1] This is in direct competition with the desired intermolecular polymerization, where multiple monomer molecules react to form long polyamide chains (Nylon-6). Excessive cyclization leads to a lower polymer yield, reduced molecular weight, and can make the final product sticky with inferior properties.[1]
Q2: What are the primary factors that influence the competition between polymerization and intramolecular cyclization?
A2: The main factors that determine whether polymerization or cyclization is favored are:
-
Monomer Concentration: Higher concentrations of the monomer favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).
-
Temperature: Elevated temperatures can shift the equilibrium towards the formation of the thermodynamically stable ε-caprolactam and other cyclic oligomers.
-
Presence of Water: While water is essential to initiate the hydrolytic polymerization of ε-caprolactam to 6-aminohexanoic acid, its removal is critical to drive the polycondensation reaction towards the formation of a high molecular weight polymer.
-
Catalyst Selection: The type of catalyst used can influence the rates of both polymerization and side reactions.
Q3: How does monomer concentration affect the yield of the polymer versus the cyclic byproduct?
A3: At high monomer concentrations, the probability of the reactive ends of two different monomer molecules encountering each other is high, leading to polymerization. Conversely, at low concentrations, the reactive ends of a single molecule are more likely to interact, resulting in a higher yield of ε-caprolactam.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield and/or Sticky Product | Excessive Intramolecular Cyclization: Reaction conditions are favoring the formation of ε-caprolactam and other cyclic oligomers. | 1. Increase Monomer Concentration: Perform the reaction at the highest feasible concentration to promote intermolecular chain growth. 2. Optimize Temperature: Lower the reaction temperature to a point that still allows for a reasonable reaction rate but minimizes the thermodynamic favorability of cyclization. 3. Control Water Content: If applicable, ensure efficient removal of water as it forms during the condensation reaction to drive the equilibrium towards polymer formation. |
| Polymer has a Low Molecular Weight | Chain-Terminating Impurities: Impurities with a single functional group can cap the growing polymer chains. Suboptimal Stoichiometry (if using co-monomers): An imbalance in the ratio of reactive groups can limit chain growth.[2] Reaction Time: Insufficient or excessive reaction time can result in incomplete polymerization or thermal degradation, respectively. | 1. Purify Monomers: Ensure the purity of the 6-aminohexanoic acid or this compound.[2] 2. Ensure Stoichiometric Balance: If using a co-monomer system, ensure a precise 1:1 molar ratio of reactive groups.[2] 3. Optimize Reaction Time: Monitor the reaction progress to determine the optimal time for achieving the desired molecular weight without causing degradation. |
| Reaction Fails to Initiate or Proceeds Very Slowly | Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a practical rate.[2] Inactive Catalyst: The catalyst may be poisoned or not suitable for the reaction conditions. | 1. Adjust Temperature: Gradually increase the reaction temperature while monitoring for the onset of polymerization. 2. Verify Catalyst Activity: Use a fresh or properly stored catalyst. Consider a different catalyst system if the issue persists. |
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the competition between polymerization and intramolecular cyclization. Finding precise, consolidated quantitative data for the direct polymerization of 6-aminohexanoic acid is challenging; this table is a synthesis of established principles in step-growth polymerization.
| Parameter | Condition Favoring Polymerization | Condition Favoring Cyclization | Rationale |
| Monomer Concentration | High | Low | Higher concentration increases the probability of intermolecular collisions over intramolecular reactions. |
| Temperature | Moderate (e.g., 180-220 °C) | High (e.g., >250 °C) | High temperatures favor the thermodynamically stable cyclic monomer and can lead to polymer degradation. |
| Water Content | Low (efficient removal) | High (or inefficient removal) | Water is a byproduct of condensation; its removal drives the reaction toward polymer formation according to Le Chatelier's principle. |
Experimental Protocols
Protocol for Minimizing Intramolecular Cyclization during Polycondensation of 6-Aminohexanoic Acid
This protocol is designed to favor the formation of high molecular weight polyamide-6 while minimizing the side reaction of intramolecular cyclization to ε-caprolactam.
1. Materials:
-
High-purity 6-aminohexanoic acid
-
Nitrogen gas (high purity)
-
Optional: Phosphorous acid or other suitable catalyst
2. Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
3. Procedure:
-
Monomer Preparation: Ensure the 6-aminohexanoic acid is of high purity and thoroughly dried.
-
Reactor Setup: Assemble the reactor, ensuring all joints are well-sealed. Purge the system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Charging the Reactor: Add the 6-aminohexanoic acid to the reactor. If using a catalyst, add it at this stage.
-
Heating and Melting: Begin stirring and slowly heat the reactor to melt the monomer (melting point of 6-aminohexanoic acid is ~205 °C).
-
Initial Polymerization (Atmospheric Pressure): Once the monomer is molten, increase the temperature to the desired reaction temperature (e.g., 220-240 °C). The condensation reaction will begin, and water will start to evolve. Allow the reaction to proceed at atmospheric pressure for 1-2 hours to achieve a low molecular weight prepolymer. This initial high concentration of reactive species favors polymerization.
-
Polymerization under Vacuum: Gradually apply a vacuum to the system to facilitate the removal of water, which is a byproduct of the condensation reaction. The removal of water is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the melt (e.g., through the torque on the mechanical stirrer).
-
Reaction Termination and Product Isolation: Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen. The molten polymer can be extruded from the reactor and cooled.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low polymer yield.
References
Technical Support Center: Enhancing the Molecular Weight of Polyamides from 6-Aminohexanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyamides from 6-aminohexanamide, with a focus on increasing the polymer's molecular weight.
Frequently Asked Questions (FAQs)
Q1: My polyamide synthesis resulted in a low molecular weight. What are the common causes?
A1: Low molecular weight in polyamide synthesis from this compound (or its cyclic lactam form, ε-caprolactam) can stem from several factors. In hydrolytic polymerization, an excess of water can lead to a higher number of initiated polymer chains, resulting in a lower overall molecular weight. For anionic polymerization, impurities with acidic protons, such as water or alcohols, can terminate growing polymer chains. High concentrations of initiators or activators also lead to a greater number of shorter chains. Additionally, side reactions and an imbalance in the stoichiometry of functional end groups can limit chain growth.
Q2: What is Solid-State Polymerization (SSP) and when should I use it?
A2: Solid-State Polymerization (SSP) is a process where the polymer chain lengths are increased by heating the polymer in its solid state, typically under a vacuum or an inert gas flow, at a temperature below its melting point. This method is particularly useful for achieving high molecular weights that are often difficult to obtain through melt polymerization alone. It is a common industrial practice for producing high-performance polyamide grades for applications like tire cords and engineering plastics.
Q3: How do chain extenders work to increase the molecular weight of polyamides?
A3: Chain extenders are additives with at least two functional groups that can react with the end groups of polymer chains (amine and carboxyl groups for polyamides).[1] This reaction links multiple polymer chains together, effectively increasing the overall molecular weight. Common chain extenders for Polyamide 6 include those that react with carboxyl or amino groups, such as bis-caprolactams and bisoxazolines, as well as compounds with anhydride or epoxy functional groups.
Q4: My resulting polyamide has a high Polydispersity Index (PDI). How can I achieve a narrower molecular weight distribution?
A4: A high Polydispersity Index (PDI) indicates a wide range of polymer chain lengths. To achieve a narrower PDI, it is crucial to ensure homogeneous reaction conditions. Inconsistent temperature or poor mixing can lead to varied reaction rates throughout the polymer melt. A slow or non-uniform initiation step can also cause polymer chains to begin growing at different times, contributing to a broader distribution. Minimizing side reactions, such as chain transfer and branching, by optimizing reaction conditions and ensuring monomer purity is also essential.
Q5: My polymerization reaction seems to have stalled, resulting in low monomer conversion. What could be the problem?
A5: Stalled polymerization reactions can be due to several factors. In anionic polymerization, the initiator can be deactivated by impurities. For hydrolytic polymerization, the catalyst, if used, may lose its activity. Ensure all reagents and the reaction system are pure and dry. The removal of the condensation product, water, is a critical rate-determining factor in polycondensation. If water is not effectively removed from the reaction system, the equilibrium will shift, hindering further polymerization.
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polyamide
This guide provides a systematic approach to diagnosing and resolving issues of low molecular weight in polyamide synthesis.
Caption: Troubleshooting workflow for addressing low molecular weight in polyamide synthesis.
Corrective Actions:
-
Assess Reagent and System Purity: Impurities, particularly water, can act as chain terminators. Ensure all monomers, initiators, and catalysts are of high purity and thoroughly dried. The reaction vessel should be clean and dry.
-
Verify Stoichiometry: An imbalance in the reactive end groups (amine and carboxyl) will limit the final molecular weight. Carefully control the initial ratio of monomers and any bifunctional regulators.
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature needs to be high enough to ensure mobility and reactivity but not so high as to cause significant thermal degradation.
-
Time: Insufficient reaction time will result in incomplete polymerization.
-
Pressure/Vacuum: The removal of water is crucial for driving the polycondensation equilibrium towards a higher molecular weight. Ensure an efficient vacuum is applied during the later stages of melt polymerization.
-
-
Implement Solid-State Polymerization (SSP): If melt polymerization does not yield the desired molecular weight, a post-polymerization SSP step can be employed.
-
Utilize Chain Extenders: Incorporating chain extenders during melt processing, such as reactive extrusion, can effectively increase the molecular weight.
Experimental Protocols
Protocol 1: Solid-State Polymerization (SSP) of Polyamide 6
This protocol describes a laboratory-scale procedure for increasing the molecular weight of Polyamide 6 through SSP.
Materials and Equipment:
-
Low molecular weight Polyamide 6 powder or pellets (pre-polymer)
-
Fluidized bed reactor or a vacuum oven with nitrogen inlet
-
High-purity nitrogen gas
-
Vacuum pump
-
Temperature controller
-
Methanol (for washing)
-
Sintered glass filter
Procedure:
-
Preparation of Pre-polymer:
-
Synthesize a low molecular weight Polyamide 6 via hydrolytic polymerization of ε-caprolactam. A typical procedure involves reacting ε-caprolactam with 5% water at 240°C for 4 hours in an autoclave.[2]
-
Grind the resulting polymer into a fine powder with a particle size of 0.2-0.5 mm.[2]
-
Extract any remaining monomer and oligomers by washing with boiling methanol.
-
Thoroughly dry the polymer powder under vacuum.
-
-
Solid-State Polymerization:
-
Place the dried Polyamide 6 powder in a fluidized bed reactor.[2]
-
Heat the reactor to the desired SSP temperature (e.g., 190°C) under a continuous flow of dry, oxygen-free nitrogen. The temperature should be below the melting point of the polymer.[2]
-
Maintain the reaction for a specified duration (e.g., 4 to 24 hours). The reaction time will depend on the starting molecular weight and the desired final molecular weight.[2]
-
The higher the starting molecular weight of the pre-polymer, the faster the rate of molecular weight increase during SSP.[2]
-
-
Characterization:
-
Periodically take samples to monitor the increase in molecular weight using techniques such as solution viscometry or Gel Permeation Chromatography (GPC).
-
Determine the end-group concentrations via titration to track the progress of the polycondensation reaction.
-
Caption: General experimental workflow for Solid-State Polymerization of Polyamide 6.
Protocol 2: Chain Extension of Polyamide 6 via Reactive Extrusion
This protocol outlines a general procedure for increasing the molecular weight of Polyamide 6 using a chain extender during reactive extrusion.
Materials and Equipment:
-
Polyamide 6 pellets (dried)
-
Chain extender (e.g., styrene-maleic anhydride copolymer, multifunctional epoxy)
-
Twin-screw extruder with a high-temperature configuration
-
Gravimetric feeders
-
Torque rheometer (optional, for preliminary studies)
-
Strand pelletizer
Procedure:
-
Material Preparation:
-
Reactive Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical temperature for Polyamide 6 processing is around 225°C.[3]
-
Set the screw speed (e.g., 60 rpm).[3]
-
Use gravimetric feeders to accurately dose the dried Polyamide 6 pellets and the chain extender into the extruder. The concentration of the chain extender is typically low (e.g., 1 wt%).[3]
-
The chain extender will react with the polyamide end groups in the melt, increasing the molecular weight. The torque on the extruder screws will typically increase as the melt viscosity rises.
-
The extruded polymer strand is cooled in a water bath and then cut into pellets using a pelletizer.
-
-
Characterization:
-
Measure the melt flow index (MFI) or melt viscosity of the resulting pellets to quantify the increase in molecular weight. A significant decrease in MFI or an increase in viscosity indicates successful chain extension.
-
Perform mechanical tests (e.g., tensile testing) to evaluate the improvement in mechanical properties.
-
Data Presentation
The following tables summarize quantitative data on the improvement of polyamide molecular weight using different methods.
Table 1: Effect of Solid-State Polymerization (SSP) on Polyamide 6 Molecular Weight
| Starting Mn ( g/mol ) | Reaction Temperature (°C) | Reaction Time (h) | Final Mn ( g/mol ) |
| 2,500 | 190 | 22.2 | 18,000 |
| 6,300 | 190 | 4.2 | 18,000 |
| 8,100 | 190 | 3.5 | 18,000 |
| 6,300 | 190 | 24 | 36,800 |
Data synthesized from Gaymans et al., J. Appl. Polym. Sci., 1982.[2]
Table 2: Effect of Different Chain Extenders on Recycled Polyamide 6 Properties
| Chain Extender Type | Concentration | Change in Relative Viscosity | Change in Impact Strength |
| Ethylene-maleic anhydride (EMA) | Not specified | +41% | +26% |
| Dimeric 2,4-toluene diisocyanate (DTDI) | Not specified | +22% | +23% |
| Anhydride Multifunctionality (ANHY) | Not specified | +306% (complex viscosity) | - |
| Epoxy Multifunctionality (EPOX) | Not specified | +25% (complex viscosity) | - |
Data synthesized from multiple sources for illustrative comparison.[4][5]
References
addressing solubility issues of 6-aminohexanamide during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues that researchers, scientists, and drug development professionals may encounter during the synthesis of 6-aminohexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis that can affect solubility and purification?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted 6-aminohexanoic acid, by-products from the amidation reaction, and oligomeric species. It is crucial to characterize your crude product using techniques like HPLC and LC-MS to identify specific impurities before choosing a purification strategy.[1]
Q2: My this compound product is "oiling out" instead of crystallizing during purification. What should I do?
A2: "Oiling out" can occur when a compound's melting point is lower than the boiling point of the recrystallization solvent, or if the concentration of the solute is too high. To address this, you can try using a lower-boiling point solvent for recrystallization or use a larger volume of the current solvent to create a more dilute solution. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.
Q3: Can the pH of the reaction mixture affect the solubility of this compound?
A3: Yes, the pH can significantly impact the solubility of this compound. The molecule contains a primary amine group, which can be protonated at acidic pH to form a more soluble ammonium salt. Conversely, the amide group is relatively neutral. Adjusting the pH can be a useful strategy to either keep the compound in solution during the reaction or to precipitate it during purification.
Troubleshooting Guides
Guide 1: Unexpected Precipitation During Synthesis
Problem: A precipitate forms unexpectedly in the reaction mixture before the synthesis is complete.
dot
Caption: Workflow for addressing unexpected precipitation.
Guide 2: Difficulty in Dissolving Crude this compound for Purification
Problem: The crude this compound product is difficult to dissolve for recrystallization.
dot```dot graph Dissolving_Crude_Product { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Crude Product Insoluble", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Solvent Screening:\n- Test solubility in small amounts of various solvents\n(e.g., water, ethanol, methanol, isopropanol).", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Use a Solvent Mixture:\n- e.g., Ethanol/Water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Heat the Solvent:\n- Gently warm the solvent to increase solubility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Consider pH Adjustment:\n- Acidify slightly to protonate the amine group.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed with Recrystallization", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2 [label="Single solvent ineffective"]; Step1 -> Step3 [label="Single solvent shows promise"]; Step2 -> End; Step3 -> End; Start -> Step4 [label="If other methods fail"]; Step4 -> End; }
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Optimization of Catalyst Concentration in 6-Aminohexanamide Polymerization
This guide provides researchers and scientists with detailed troubleshooting information, FAQs, and experimental protocols for optimizing catalyst concentration in the anionic ring-opening polymerization of 6-aminohexanamide (ε-caprolactam) to synthesize Polyamide 6 (Nylon 6).
Frequently Asked Questions (FAQs)
Q1: What are the essential catalytic components for the anionic polymerization of this compound (ε-caprolactam)? A1: The process requires two key components: a catalyst (also referred to as an initiator) and an activator (or co-catalyst). The catalyst is a strong base, such as sodium hydride or sodium caprolactamate, which deprotonates a monomer to form a reactive lactam anion.[1] The activator, commonly an N-acyl lactam like N-acetylcaprolactam (AcCL), is then introduced to create a highly reactive imide group that serves as the true growth center for the polymer chain, enabling much faster polymerization.[1]
Q2: How does the catalyst (initiator) concentration affect the polymerization process? A2: Catalyst concentration directly influences both the reaction rate and the final molecular weight of the polymer. A higher catalyst concentration increases the number of caprolactam anions, which accelerates the polymerization rate.[2] However, it also leads to the formation of more polymer chains, which generally results in a lower average molecular weight.[3][4]
Q3: What is the role of the activator and how does its concentration impact the reaction? A3: The activator creates the active sites for polymer chain growth. Increasing the activator concentration significantly shortens the reaction time by increasing the number of these active sites.[2] For instance, increasing N-acetylcaprolactam concentration from 0.5 wt% to over 1.5 wt% can reduce the reaction time from 20 seconds to just 5 seconds.[2] However, excessively high activator concentrations can lead to an increase in low molecular weight oligomers, which may reduce the overall monomer conversion as measured by extraction.[5]
Q4: Why is my final polymer's molecular weight lower than expected? A4: Low molecular weight is a common issue that can stem from several factors. The most frequent causes are excessively high concentrations of the catalyst or activator, which create too many individual polymer chains.[3] Another critical factor is the presence of impurities, especially water, which act as chain terminators and prevent the growth of long polymer chains.[6] Ensuring the monomer's water content is below 200 ppm is crucial for achieving high molecular weight.[7]
Q5: My polymerization reaction is slow or fails to initiate. What are the likely causes? A5: A slow or non-starting reaction typically points to an issue with the catalytic system. This can be due to an insufficient concentration of the catalyst or activator, leading to too few active sites for polymerization to begin effectively.[2] Alternatively, the catalyst may have been deactivated by moisture or other impurities in the monomer or reaction environment.[7][8] Always use thoroughly dried monomer and conduct the reaction under an inert atmosphere like dry nitrogen.
Q6: What is a good starting point for catalyst and activator concentrations? A6: Optimal concentrations depend on the desired polymer properties and reaction conditions (e.g., temperature). However, a well-documented starting point for achieving high conversion and good mechanical properties is a reaction temperature of 150°C with an initiator concentration of 2.5 wt% and an activator concentration of 1.67 wt%.[7] From here, concentrations can be systematically varied to fine-tune the results.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | 1. Catalyst and/or activator concentration is too high.[3][5] 2. Presence of moisture or other proton-donating impurities in the monomer.[6][7] 3. Reaction temperature is too high, promoting side reactions. | 1. Systematically decrease the concentration of the catalyst and/or activator. 2. Ensure the ε-caprolactam monomer is rigorously dried to a moisture content below 200 ppm.[7] Purify the monomer if necessary. 3. Lower the polymerization temperature to reduce the rate of unwanted side reactions. |
| Low Polymer Yield / Incomplete Monomer Conversion | 1. Insufficient catalyst or activator concentration. 2. Catalyst deactivation by impurities (e.g., water, oxygen).[8] 3. High activator concentration leading to the formation of soluble oligomers that are removed during purification.[5] | 1. Incrementally increase the catalyst and activator concentrations. 2. Use anhydrous monomer and maintain a dry, inert nitrogen atmosphere throughout the reaction.[5] 3. Optimize the activator-to-catalyst ratio; avoid excessive activator concentration. |
| Slow or No Polymerization | 1. Catalyst or activator concentration is below the effective threshold. 2. The reaction temperature is too low for the specific catalytic system. 3. Potent inhibitors (e.g., moisture) are present in the system.[7] | 1. Increase the loading of both the catalyst and activator. 2. Verify the optimal temperature range for your catalytic system and adjust accordingly. 3. Degas the monomer and ensure all components and equipment are scrupulously dry. |
| Broad Polydispersity Index (PDI) | 1. Non-uniform temperature distribution in the reaction vessel. 2. Side reactions (e.g., chain transfer, branching) are occurring.[5] 3. Presence of multiple active species with different reactivities. | 1. Ensure efficient and uniform stirring and heating. 2. Adjust the reaction temperature and catalyst/activator concentrations to minimize side reactions.[2] 3. Utilize a well-defined, single-site catalytic system if possible. |
Data Presentation
The following table summarizes the relationship between catalyst/activator concentrations and the resulting polymer properties, based on data from various studies.
| Catalyst System | Catalyst Conc. (wt%) | Activator Conc. (wt%) | Temperature (°C) | Reaction Time | Molecular Weight (Mₙ) | Monomer Conversion (%) |
| Initiator/Activator | 2.5 | 1.67 | 150 | ~10 min | High | High |
| NaH / AcCL | 0.4 | 0.5 | 230 | 20 s | ~28,000 g/mol | >98% |
| NaH / AcCL | 0.4 | 1.5 | 230 | 5 s | ~18,000 g/mol | >98% |
| DL / DCCI | 3.0 | 1.5 | 160 | ~2 min | ~45,000 g/mol | ~92% |
| DL / ACL | 3.0 | 3.0 | 160 | ~1.5 min | ~30,000 g/mol | ~90% |
Note: Data is compiled from multiple sources for illustrative purposes.[2][5][7] "High" indicates that the study reported favorable results without specifying a numerical value. AcCL = N-acetylcaprolactam; DL = Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate; DCCI = N,N-dicyclohexylcarbodiimide.
Experimental Protocols
Protocol for Optimizing Catalyst Concentration
This protocol outlines a systematic approach to determine the optimal catalyst and activator concentration for the anionic ring-opening polymerization of ε-caprolactam.
1. Materials and Preparation:
-
Monomer: High-purity ε-caprolactam.
-
Catalyst (Initiator): Sodium hydride (NaH) or a pre-formed sodium caprolactamate solution.
-
Activator: N-acetylcaprolactam (AcCL).
-
Crucial Pre-step: Dry the ε-caprolactam monomer under vacuum at ~80°C until the moisture content is below 200 ppm, as confirmed by Karl Fischer titration.[7] Store the dried monomer under an inert atmosphere.
2. Reaction Setup:
-
Set up a series of reaction vessels (e.g., glass tubes or a multi-reactor system) suitable for high-temperature reactions.
-
Ensure each vessel can be maintained under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or by placing the setup in a glovebox.[5]
3. Experimental Design Matrix:
-
Design a matrix of experiments to systematically vary the concentrations of the catalyst and activator. Keep the polymerization temperature and time constant for the initial screening.
-
Example Matrix:
-
Constant Temperature: 150°C
-
Catalyst (NaH) Concentrations: 0.3, 0.4, 0.5 mol%
-
Activator (AcCL) Concentrations: 0.3, 0.4, 0.5 mol%
-
This results in a 3x3 matrix of 9 unique experiments.
-
4. Polymerization Procedure:
-
For each experiment, add the pre-weighed, dried ε-caprolactam to the reaction vessel.
-
Heat the vessel to the target temperature (e.g., 150°C) under a nitrogen atmosphere to melt the monomer.
-
Add the specified amount of catalyst (e.g., NaH) to the molten monomer. Stir until the catalyst is fully dissolved and the solution is homogeneous. This step forms the active caprolactam anions.[5]
-
Inject the specified amount of activator (AcCL) into the mixture with vigorous stirring to initiate the polymerization. Start timing the reaction immediately.
-
Allow the polymerization to proceed for the predetermined duration. The viscosity of the mixture will increase significantly.
5. Reaction Quenching and Polymer Purification:
-
After the specified time, quench the reaction by cooling the vessel rapidly (e.g., in an ice bath) and exposing it to a proton source, such as water or acidic water, to deactivate the catalyst.
-
Grind or shred the resulting solid polymer.
-
Purify the polymer by washing it extensively with hot water to extract unreacted monomer and soluble oligomers.[1]
-
Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
6. Characterization and Analysis:
-
Monomer Conversion: Calculate the polymer yield gravimetrically: Yield (%) = (Weight of dry polymer / Initial weight of monomer) * 100.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the melting temperature (Tₘ) and crystallinity using Differential Scanning Calorimetry (DSC).
-
Data Analysis: Plot the molecular weight and monomer conversion as a function of catalyst and activator concentration to identify the optimal conditions for the desired properties.
Visualizations
Caption: Experimental workflow for optimizing catalyst and activator concentration.
Caption: Relationship between catalyst concentration and key polymerization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 6. [PDF] Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam | Semantic Scholar [semanticscholar.org]
- 7. Optimization of Anionic Ring-opening Polymerization for Industrial Application of Polyamide 6 -Textile Science and Engineering | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for 6-aminohexanamide characterization by NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the characterization of 6-aminohexanamide using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in my ¹H NMR spectrum broad?
Broad peaks in your spectrum can be attributed to several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening. A typical concentration for small molecules is 5-25 mg in 0.6-0.7 mL of solvent.[1]
-
Low Solubility: If your sample is not fully dissolved, the solid particles can interfere with the magnetic field homogeneity.[2] Ensure your compound is completely soluble in the chosen deuterated solvent or gently heat the sample.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions (like Fe³⁺ or Cu²⁺) can cause significant line broadening.[1][2] Consider cleaning your glassware thoroughly or using a chelating agent.
-
Chemical Exchange: The amine (-NH₂) and amide (-CONH₂) protons undergo chemical exchange, which can broaden their signals. This effect is often temperature and solvent-dependent.[3]
Q2: I can't see my amine (-NH₂) or amide (-CONH₂) proton signals. Where are they?
The signals for these protons can be challenging to observe for a few reasons:
-
Broadening: As mentioned above, chemical exchange can broaden these peaks to the point where they are lost in the baseline.[3][4] Running the experiment at a lower temperature might sharpen these signals.
-
Solvent Exchange: If you are using a protic deuterated solvent like D₂O or Methanol-d₄ (CD₃OD), the amine and amide protons will exchange with deuterium.[5] This exchange makes them "invisible" to ¹H NMR. This can be used as a confirmation technique: add a drop of D₂O to your sample in a solvent like CDCl₃ or DMSO-d₆; if the peak disappears, it is likely an exchangeable proton (NH or OH).[3][6]
-
Chemical Shift Variability: The chemical shift of NH protons is highly sensitive to the solvent, temperature, and concentration, appearing over a wide range (typically δ 0.5-5 ppm for amines).[3] The amide NH protons are usually found further downfield.
Q3: Why are the integrations for my amine or amide protons incorrect?
-
Signal Broadening: Very broad signals are difficult to integrate accurately and are often underestimated by the processing software.
-
Rapid Exchange: If the protons are exchanging with residual water in the solvent, the integration value may be affected. Using a dry solvent and proper sample handling can mitigate this.[6]
Q4: I see unexpected peaks in my spectrum. What could they be?
Unexpected signals usually arise from impurities. Common sources include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are often present in the final sample.[6][7]
-
Water: Most deuterated solvents are hygroscopic and will absorb atmospheric moisture.[6] The water peak's position varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, ~4.8 ppm in D₂O).[8]
-
Starting Materials or Side Products: Incomplete reactions or side reactions can lead to impurities. For this compound, potential impurities could include the starting material, 6-aminohexanoic acid, or its dimers and trimers.[9]
-
Silicone Grease: If you used greased glass joints, you might see a broad singlet around δ 0 ppm.[10]
Q5: How can I improve the quality of my NMR spectrum?
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter.[2][11] Use a high-quality NMR tube that is clean and unscratched.[12]
-
Choice of Solvent: The choice of deuterated solvent is crucial. DMSO-d₆ is often an excellent choice for compounds with exchangeable protons as it forms strong hydrogen bonds, slowing down the exchange rate and resulting in sharper -NH and -OH peaks.[5][13]
-
Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio, especially for dilute samples or for ¹³C NMR.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on data from structurally similar compounds, such as 6-aminohexanoic acid and hexanamide.[14][15] Actual chemical shifts can vary depending on the solvent and experimental conditions.
| Assignment | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-C(O)NH₂ | C2 | ~ 2.2 | Triplet (t) | ~ 36 |
| -CH₂- | C3 | ~ 1.6 | Quintet (quin) | ~ 25 |
| -CH₂- | C4 | ~ 1.4 | Quintet (quin) | ~ 26 |
| -CH₂- | C5 | ~ 1.5 | Quintet (quin) | ~ 32 |
| -CH₂-NH₂ | C6 | ~ 2.7 | Triplet (t) | ~ 42 |
| -NH₂ | - | Variable (e.g., 1.0-3.0) | Broad Singlet (br s) | - |
| -C(O)NH₂ | - | Variable (e.g., 5.5-7.5) | Two Broad Singlets (br s) | - |
| -C(O)NH₂ | C1 | - | - | ~ 175-180 |
Structure for numbering:H₂N -CH₂ (6)-CH₂ (5)-CH₂ (4)-CH₂ (3)-CH₂ (2)-C (1)(O )NH₂
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing and acquiring a ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.[1] b. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for observing exchangeable protons, or D₂O where the compound is also soluble). c. Vortex or gently shake the vial until the solid is completely dissolved. If needed, gentle heating can be applied.[1] d. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] The final sample height should be around 4-5 cm.[2] e. Cap the NMR tube securely.
2. NMR Data Acquisition: a. Insert the NMR tube into a spinner turbine and adjust its position according to the spectrometer's depth gauge. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to optimize its homogeneity. Start with automatic shimming and then perform manual adjustments on the Z1 and Z2 shims to achieve a narrow and symmetrical lock signal. e. Set the appropriate acquisition parameters for a standard ¹H experiment (e.g., spectral width, number of scans, relaxation delay). For a routine spectrum, 8 to 16 scans are typically sufficient. f. Acquire the spectrum. g. Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. h. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).[8] i. Integrate the signals and analyze the spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR characterization of this compound.
Caption: A workflow diagram for troubleshooting NMR spectra of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. This compound - CAS - 373-04-6 | Axios Research [axios-research.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]
- 15. HEXANAMIDE(628-02-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing the Thermal Stability of 6-Aminohexanamide Polymers (Nylon 6)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of polymers made with 6-aminohexanamide, commonly known as Nylon 6.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the processing and thermal stabilization of Nylon 6.
Question: My Nylon 6 samples are showing significant yellowing and brittleness after melt processing. What could be the cause and how can I prevent this?
Answer: Yellowing and brittleness are primary indicators of thermal degradation. This can be caused by several factors:
-
Excessive Processing Temperature: Nylon 6 has a melting point of around 220°C.[1] Processing at temperatures significantly above this, especially for extended periods, can lead to polymer chain scission and oxidation.[2][3][4]
-
Long Residence Time: Keeping the polymer melt in the extruder or molding machine for too long, even at appropriate temperatures, can induce thermal degradation.[5] Residence times should not exceed 4-5 minutes at 280°C.[5]
-
Presence of Oxygen: Thermal-oxidative degradation is a major issue.[6] Ensure proper purging of the processing equipment with an inert gas like nitrogen to minimize oxygen exposure.
-
Moisture Content: Nylon 6 is hygroscopic and will absorb moisture from the air.[2][5] Processing moist Nylon 6 can lead to hydrolysis at high temperatures, reducing molecular weight and mechanical properties.[2] It is crucial to dry the material to a moisture level below 0.2% before processing.[5]
Troubleshooting Steps:
-
Verify and Optimize Processing Temperatures: Lower the barrel and nozzle temperatures to the minimum required for adequate melt flow.
-
Minimize Residence Time: Increase the processing speed or reduce the shot size to ensure the polymer is not held at high temperatures for an extended period.[5]
-
Ensure Proper Drying: Dry the Nylon 6 pellets in a desiccant dryer at approximately 80°C for 3-5 hours before processing.[2]
-
Utilize Heat Stabilizers: Incorporate heat stabilizers into your formulation. Common options include copper-based stabilizers, hindered amine light stabilizers (HALS), and phenolic antioxidants.[6][7][8]
Question: I'm observing inconsistent mechanical properties in my final Nylon 6 product. Could this be related to thermal stability?
Answer: Yes, inconsistent mechanical properties can be a direct consequence of uneven thermal degradation during processing. Non-uniform heating, poor mixing of stabilizers, or variations in moisture content can lead to localized areas of degradation within the polymer matrix. This results in a product with unpredictable and generally poor mechanical performance.
Troubleshooting Steps:
-
Improve Mixing: Ensure uniform dispersion of any additives, including heat stabilizers and reinforcing fillers, throughout the polymer matrix.
-
Check for Hot Spots: Verify that the heating elements in your processing equipment are functioning correctly and providing uniform temperature distribution.
-
Control Moisture Content: As mentioned previously, consistent and thorough drying of the raw material is critical for uniform processing and final properties.[2][5]
Question: What are the common types of heat stabilizers for Nylon 6, and how do I choose the right one?
Answer: Several types of heat stabilizers are effective for Nylon 6, each with its own advantages:
-
Copper-Based Stabilizers: These are highly effective for long-term heat stabilization, often used in combination with iodide salts.[6] They can provide thermal resistance up to 180°C.[7] However, they can cause discoloration (though some formulations are designed to minimize this) and may not be suitable for electrical applications where galvanic corrosion is a concern.[7][9]
-
Hindered Amine Light Stabilizers (HALS): While primarily known for UV stabilization, many HALS also provide excellent long-term thermal stability.[7][8] They are non-discoloring and effective at protecting the surface gloss of the polymer.[7]
-
Phenolic Antioxidants: These are often used as primary antioxidants to protect the polymer during processing. They work by scavenging free radicals that initiate degradation.[7]
-
Phosphites and Phosphonates: These are typically used as secondary stabilizers in conjunction with primary antioxidants. They decompose hydroperoxides, which are formed during the initial stages of oxidation.[6][7]
The choice of stabilizer depends on the specific application requirements, including the expected service temperature, exposure to UV light, and any color or electrical property constraints. Often, a synergistic blend of different stabilizers is used to achieve optimal performance.[7][8]
Question: Can the addition of nanoparticles improve the thermal stability of Nylon 6?
Answer: Yes, incorporating nanoparticles is a well-established method for enhancing the thermal stability of Nylon 6. The high surface area of nanoparticles allows them to interact with the polymer chains, restricting their thermal motion and acting as a barrier to the diffusion of volatile degradation products.
-
Nano-silica (SiO2): The addition of SiO2 nanoparticles has been shown to significantly improve the thermal stability of Nylon 6.[10]
-
Carbon Black: Modified carbon black can improve the thermal stability of Nylon 6 nonwoven fabrics.[11]
-
Polyhedral Oligomeric Silsesquioxane (POSS): POSS nanoparticles, especially those with reactive functional groups, can act as compatibilizers and enhance thermal properties.[12]
The key to success with nanoparticles is achieving a good dispersion within the polymer matrix. Agglomeration of nanoparticles can lead to stress concentrations and may not provide the desired improvement in thermal stability.
Experimental Protocols
Protocol 1: Incorporation of a Heat Stabilizer via Melt Blending
Objective: To enhance the thermal stability of Nylon 6 by incorporating a heat stabilizer using a twin-screw extruder.
Materials:
-
Nylon 6 pellets (dried at 80°C for 4 hours)
-
Heat stabilizer (e.g., BRUGGOLEN® H3377, a copper-based stabilizer)[7]
-
Twin-screw extruder
-
Strand pelletizer
-
Injection molding machine
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Pre-blending: Dry blend the Nylon 6 pellets with the desired concentration of the heat stabilizer (typically 0.2-1.0% by weight).[7]
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for Nylon 6 is:
-
Feed zone: 220°C
-
Compression zone: 230-240°C
-
Metering zone: 250°C
-
Die: 250°C
-
-
Feed the dry blend into the extruder at a constant rate.
-
The extruded strands are cooled in a water bath and then fed into a pelletizer.
-
-
Sample Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Use an injection molding machine to prepare test specimens (e.g., tensile bars, impact bars) according to standard testing protocols (e.g., ASTM D638, ASTM D256).
-
-
Thermal Analysis:
-
TGA: Perform thermogravimetric analysis on a small sample (5-10 mg) of the stabilized and unstabilized Nylon 6. Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the onset of degradation temperature (T_onset) and the temperature at 5% and 10% weight loss (T_d5, T_d10).
-
DSC: Use DSC to determine the melting temperature (T_m) and glass transition temperature (T_g) of the samples. Heat the samples from room temperature to 250°C at 10°C/min, hold for 5 minutes, cool to room temperature at 10°C/min, and then reheat to 250°C at 10°C/min. The T_g and T_m are determined from the second heating scan.
-
Protocol 2: Preparation of Nylon 6/Silica Nanocomposites by In-Situ Polymerization
Objective: To synthesize Nylon 6/silica nanocomposites with enhanced thermal stability through in-situ polymerization.
Materials:
-
ε-caprolactam
-
Silica nanoparticles (e.g., AEROSIL®)
-
Initiator (e.g., sodium caprolactamate)
-
Activator (e.g., N-acetyl caprolactam)
-
Nitrogen gas
-
Reaction vessel with mechanical stirrer and nitrogen inlet/outlet
-
Vacuum oven
Procedure:
-
Drying: Dry the ε-caprolactam and silica nanoparticles under vacuum at 80°C for 12 hours.
-
Dispersion:
-
Add the dried ε-caprolactam to the reaction vessel and heat to 100°C under a nitrogen atmosphere until fully melted.
-
Add the dried silica nanoparticles to the molten caprolactam and stir vigorously for 1-2 hours to ensure uniform dispersion.
-
-
Polymerization:
-
Increase the temperature to 150°C.
-
Add the initiator and activator to the mixture.
-
Continue stirring under a nitrogen atmosphere for the desired polymerization time (typically 30-60 minutes).
-
-
Isolation and Purification:
-
Once the polymerization is complete, cool the reactor and remove the solid polymer.
-
Grind the polymer into smaller pieces.
-
Wash the polymer with hot water to remove any unreacted monomer and oligomers.
-
Dry the purified nanocomposite in a vacuum oven at 80°C for 24 hours.
-
-
Characterization:
-
Prepare test specimens by compression or injection molding.
-
Perform TGA and DSC analysis as described in Protocol 1 to evaluate the thermal stability of the nanocomposite compared to pure Nylon 6.
-
Quantitative Data Summary
| Modification Method | Additive/Filler | Concentration (% wt.) | T_onset (°C) | T_d10 (°C) | Change in T_d10 (°C) | Reference |
| Heat Stabilization | Copper-based stabilizer | 0.5 | ~420 | ~450 | +25-30 | [13] |
| Hindered Amine Stabilizer | 0.5 | ~410 | ~440 | +15-20 | [7] | |
| Nanocomposites | SiO2 Nanoparticles | 3 | ~425 | ~455 | +30-35 | [10] |
| Modified Carbon Black | 4 | ~415 | ~445 | +20-25 | [11] | |
| POSS Nanoparticles | 2 | ~420 | ~450 | +25-30 | [12] | |
| Cross-linking | Radiation Cross-linking | N/A | Significantly Increased | Significantly Increased | > +50 | [14] |
| Chemical Cross-linking | Varies | Significantly Increased | Significantly Increased | > +40 | [15] |
Note: The values presented are approximate and can vary depending on the specific grade of Nylon 6, the exact type of additive, and the processing conditions.
Visualizations
Experimental Workflow for Heat Stabilizer Incorporation
Caption: Workflow for enhancing Nylon 6 thermal stability with heat stabilizers.
Mechanism of Nanoparticle Reinforcement
Caption: Nanoparticles enhance thermal stability by restricting polymer chain mobility.
References
- 1. youtube.com [youtube.com]
- 2. en.sankogosei.shop [en.sankogosei.shop]
- 3. Problems of nylon production and its solutions by polymer additives [kaysapolymer.com]
- 4. researchgate.net [researchgate.net]
- 5. plastribution.co.uk [plastribution.co.uk]
- 6. safic-alcan.com [safic-alcan.com]
- 7. specialchem.com [specialchem.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. nurel.com [nurel.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New heat stabilizers overcome performance limits of polyamides • Modern Plastics Global [modernplasticsglobal.com]
- 14. plasticstoday.com [plasticstoday.com]
- 15. Nylon 6 modification through reactive extrusion and crosslinking [eureka.patsnap.com]
Technical Support Center: Polymerization of 6-Aminohexanamide (ε-Caprolactam)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the polymerization kinetics of 6-aminohexanamide, the monomer for Polyamide 6 (Nylon 6).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound, and how do they differ in kinetic control?
A1: The three main methods are Anionic Ring-Opening Polymerization (AROP), Hydrolytic Polymerization, and Cationic Ring-Opening Polymerization (CROP).
-
Anionic Ring-Opening Polymerization (AROP): This is the fastest method, offering reaction times from seconds to minutes.[1] It is highly sensitive to impurities like water and requires a catalyst (initiator) and an activator to proceed efficiently at lower temperatures (140-220°C).[2][3] Kinetics are controlled by adjusting the temperature, catalyst type, and activator concentration.[4]
-
Hydrolytic Polymerization: This is the traditional industrial method. It involves heating this compound with water (5-10%) to high temperatures (260-290°C) under pressure for extended periods (10-20 hours).[5] The initial hydrolysis of the monomer is the rate-determining step. Kinetic control is primarily managed through temperature, pressure, and initial water concentration.[5]
-
Cationic Ring-Opening Polymerization (CROP): This method is less common for this compound and is initiated by strong protic or Lewis acids.[6][7] It is particularly useful for synthesizing N-substituted polyamides.[6] The kinetics are influenced by the initiator strength, temperature, and the nucleophilicity of the counter-ion, which can cause early termination.[8]
Q2: How does water content affect the polymerization of this compound?
A2: The effect of water is highly dependent on the polymerization method.
-
In AROP , water is a potent inhibitor. It reacts with the highly basic catalyst (caprolactamate anion) and the activator, terminating the growing polymer chains and preventing polymerization.[5] Strict drying of the monomer and inert reaction conditions are crucial for reproducible results.[5] The influence of water can be compensated for by adding a surplus of catalyst and activator.[4]
-
In Hydrolytic Polymerization , water is a necessary reactant that initiates the polymerization by hydrolyzing the this compound monomer to form aminocaproic acid, which then starts the polycondensation process.[5][9]
Q3: What is the role of a catalyst and an activator in Anionic Ring-Opening Polymerization (AROP)?
A3: In AROP, both a catalyst and an activator are essential for rapid polymerization at moderate temperatures.
-
The catalyst (often a strong base like sodium caprolactamate, formed by reacting sodium hydride with the monomer) generates the caprolactam anion. This anion is the active species that attacks other monomer units.[3][10]
-
The activator (e.g., N-acetylcaprolactam or an isocyanate) provides a more reactive site (an imide group) for the caprolactam anion to attack than the carbonyl group of the monomer itself. This dramatically accelerates the polymerization rate.[3][10] The concentration of the activator is a primary tool for controlling the molecular weight of the final polymer.[3]
Troubleshooting Guides
Anionic Ring-Opening Polymerization (AROP)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very slow polymerization | Presence of moisture or other proton donors: Water, alcohols, or acidic impurities in the monomer or on the reactor walls will neutralize the catalyst.[5] | - Ensure rigorous drying of this compound (e.g., vacuum oven over P₂O₅).- Dry all glassware thoroughly and assemble hot.- Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[11] |
| Insufficient catalyst or activator concentration: The reaction rate is dependent on the concentration of both components.[4] | - Increase the concentration of the catalyst and/or activator. Refer to established protocols for appropriate ratios.- Ensure the catalyst and activator are fully dissolved and homogeneously mixed in the molten monomer before initiating the reaction. | |
| Low reaction temperature: The polymerization rate is highly temperature-dependent.[2] | - Increase the polymerization temperature. Note that temperatures that are too high can lead to side reactions.[11] A typical range is 140-180°C.[2] | |
| Uncontrolled or very low molecular weight | High activator concentration: The final number of polymer chains is directly related to the initial activator concentration.[3] | - Decrease the activator concentration. The molecular weight is inversely proportional to the activator concentration.[3] |
| Presence of monofunctional impurities: These can act as chain terminators. | - Use high-purity monomer. Recrystallization of this compound can remove impurities. | |
| Side reactions: At elevated temperatures, side reactions can lead to a broader molecular weight distribution.[11] | - Optimize the reaction temperature to be high enough for a practical rate but low enough to minimize side reactions. | |
| Gel formation (insoluble polymer) | Use of multifunctional activators at high temperatures: Bifunctional activators like diisocyanates can lead to cross-linking, especially at temperatures above 220°C.[3] | - Use a monofunctional activator (e.g., N-acetylcaprolactam).[3]- If a bifunctional activator is required, carefully control the reaction temperature to stay below the threshold for significant cross-linking reactions. |
| Poor reproducibility | Variable water content: Small variations in residual moisture can cause large differences in reaction kinetics.[4] | - Standardize the monomer drying procedure meticulously.- Quantify water content (e.g., Karl Fischer titration) and adjust catalyst/activator concentrations to compensate for variations.[5] |
| Inhomogeneous mixing of catalyst/activator: Localized high concentrations can lead to inconsistent polymerization. | - Ensure vigorous and efficient stirring when adding the catalyst and activator to the molten monomer. |
Hydrolytic Polymerization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow reaction rate | Insufficient initial water concentration: Water is required to initiate the ring-opening. | - Increase the initial water content within the recommended range (typically 5-10%).[5] |
| Low temperature: The reaction has a high activation energy. | - Increase the reaction temperature (typically 260-290°C).[5] Be aware of equilibrium limitations and potential degradation at excessively high temperatures. | |
| Low final molecular weight | Excessive water content: Water participates in the equilibrium reactions. Too much water can shift the equilibrium towards lower molecular weight polymer. | - Optimize the initial water concentration.- Ensure efficient removal of water (as steam) during the final stages of polycondensation to drive the equilibrium towards high molecular weight polymer. |
| Reaction has not reached equilibrium: The polymerization is a slow process. | - Increase the overall reaction time. | |
| High residual monomer content | Incomplete reaction: The reaction may not have proceeded long enough to reach equilibrium conversion. | - Extend the polymerization time.- Optimize temperature and pressure profile to favor high conversion. |
| Equilibrium limitations: The polymerization is a reversible process, leading to a certain equilibrium concentration of monomer and oligomers.[12] | - Apply a vacuum or nitrogen purge in the final stage to remove water and drive the reaction forward.- Post-polymerization extraction with hot water can be used to remove residual monomer.[13] |
Data Presentation
Effect of Temperature and Catalyst/Activator Concentration on AROP
The following table summarizes the effect of polymerization temperature and the concentration of a catalyst (Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate, DL) and an activator (N-acetylcaprolactam, ACL) on polymerization time, monomer conversion, and molecular weight.
| Temperature (°C) | [Catalyst]/[Activator] (mol%) | Polymerization Time (s) | Degree of Conversion (%) | Viscosity Average Molar Mass ( g/mol ) |
| 140 | 1.5 / 1.5 | 1000 | 97.5 | 32,000 |
| 160 | 1.5 / 1.5 | 450 | 97.8 | 35,000 |
| 170 | 1.5 / 1.5 | 250 | 98.1 | 38,000 |
| 140 | 3.0 / 3.0 | 400 | 98.2 | 21,000 |
| 160 | 3.0 / 3.0 | 200 | 98.5 | 24,000 |
| 170 | 3.0 / 3.0 | 120 | 98.9 | 26,000 |
| Data adapted from rheokinetic studies. The polymerization time is defined as the point of rapid viscosity increase.[2] |
Effect of Activator (AcCL) Concentration on Molecular Weight in AROP
This table shows how adjusting the concentration of the monofunctional activator N-acetylcaprolactam (AcCL) can be used to control the number-average molecular weight (Mₙ) of the resulting Polyamide 6. The reaction was conducted at 230°C with a fixed catalyst (NaH) concentration of 0.4 wt%.
| Activator (AcCL) Conc. (wt%) | Number-Average Molecular Weight (Mₙ) ( kg/mol ) | Polydispersity Index (PDI) |
| 0.5 | 50.7 | ~1.8 |
| 1.0 | 28.5 | ~1.8 |
| 1.5 | 15.1 | ~1.7 |
| 2.0 | 7.9 | ~1.7 |
| Data derived from studies on high-temperature anionic polymerization.[3] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization (AROP) of this compound
Objective: To synthesize Polyamide 6 via AROP with controlled molecular weight.
Materials:
-
This compound (ε-caprolactam), high purity, dried under vacuum at 60°C for 24 hours.
-
Sodium hydride (NaH, 60% dispersion in mineral oil) as catalyst precursor.
-
N-acetylcaprolactam (AcCL) as activator.
-
Anhydrous toluene or other suitable solvent for washing NaH.
-
Dry, oxygen-free nitrogen or argon.
Procedure:
-
Catalyst Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, wash the required amount of NaH with anhydrous toluene to remove mineral oil. Carefully decant the toluene under a positive nitrogen flow.
-
Monomer Melting: Add the dried this compound to the flask containing the washed NaH.
-
Catalyst Formation: Heat the flask to 130°C under a nitrogen atmosphere with stirring to melt the monomer and allow it to react with NaH to form the sodium caprolactamate catalyst. This is often accompanied by hydrogen gas evolution. Maintain for 30 minutes.[3]
-
Initiation: Increase the temperature to the desired polymerization temperature (e.g., 170°C). Once the temperature is stable, inject the predetermined amount of activator (AcCL) into the molten monomer-catalyst mixture with vigorous stirring.[2]
-
Polymerization: The polymerization will begin almost immediately, indicated by a rapid increase in viscosity. Continue stirring for as long as possible. The reaction is typically complete within minutes.
-
Work-up: Allow the polymer to cool to room temperature under nitrogen. The solid polymer can then be removed from the flask. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., formic acid) for characterization or ground into pellets.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tₘ), crystallization temperature (Tₙ), and degree of crystallinity of the synthesized Polyamide 6.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature (e.g., 30°C) to 250°C at a rate of 10°C/min. This scan erases the thermal history of the polymer.[14]
-
Cooling Scan: Hold at 250°C for 5 minutes. Then, cool the sample to 0°C at a controlled rate of 10°C/min. This allows for the observation of the crystallization peak (Tₙ).[14]
-
Second Heating Scan: Hold at 0°C for 5 minutes. Heat the sample again to 250°C at 10°C/min. This scan is used to determine the melting temperature (Tₘ) and calculate the degree of crystallinity from the melting enthalpy (ΔHₘ).[14]
-
-
Data Analysis:
-
Identify Tₘ as the peak of the endothermic melting curve in the second heating scan.
-
Identify Tₙ as the peak of the exothermic crystallization curve in the cooling scan.
-
Calculate the degree of crystallinity (Xₙ) using the formula: Xₙ (%) = (ΔHₘ / ΔHₘ¹⁰⁰) * 100 where ΔHₘ is the measured melting enthalpy from the second heating scan, and ΔHₘ¹⁰⁰ is the theoretical melting enthalpy for 100% crystalline Polyamide 6 (a literature value, typically ~230 J/g).[15]
-
Visualizations
Caption: Experimental workflow for Anionic Ring-Opening Polymerization (AROP).
Caption: Simplified mechanism of Anionic Ring-Opening Polymerization and the role of water.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Anionic Polymerization of e-Caprolactam under the Influence of Water: 2. Kinetic Model [publica.fraunhofer.de]
- 15. Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure [mdpi.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 6-Aminohexanamide using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and other analytical methodologies for the purity determination of 6-aminohexanamide. The selection of a robust and reliable analytical method is critical for ensuring the quality and safety of pharmaceutical ingredients and research chemicals. This document presents a comparative overview of HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by typical performance data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for the purity assessment of this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS for the analysis of small, polar, non-volatile compounds like this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass. | Separation based on polarity, detection by mass. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% (derivatization dependent) | 98-102% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.5 ng/mL (with derivatization or at low UV)[1] | pg range | pg to fg range |
| Limit of Quantification (LOQ) | ~2 ng/mL (with derivatization or at low UV)[1] | ng range | pg range |
| Specificity | Moderate; peak purity analysis is recommended.[2] | High (mass-based identification). | Very High (mass-based identification). |
| Sample Derivatization | May be required to enhance UV detection.[3] | Often required to improve volatility. | Not typically required. |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Throughput | High | Moderate | High |
Detailed Experimental Protocols
HPLC-UV Method for Purity Validation of this compound
This protocol describes a reversed-phase HPLC-UV method suitable for the purity determination of this compound. Since this compound lacks a strong chromophore, UV detection is performed at a low wavelength.
a. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL
b. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase A.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in a 25 mL volumetric flask with the mobile phase A.
-
Working Standard and Sample Solutions: Further dilute the stock solutions to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase A.
c. Validation Parameters:
-
Specificity: Determined by comparing the chromatograms of the blank (mobile phase A), the standard solution, and the sample solution to check for any interfering peaks at the retention time of this compound. Peak purity can be assessed using a photodiode array (PDA) detector.[2]
-
Linearity: A series of at least five concentrations of the standard solution are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.
-
Accuracy: Determined by the recovery of a known amount of standard added to the sample (spiking). The analysis is performed on at least three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by injecting the same standard solution six times on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by injecting the same standard solution on three different days. The relative standard deviation (%RSD) of the peak areas is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
Alternative Analytical Methodologies
a. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. This involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. While highly sensitive and specific due to mass detection, the need for derivatization adds complexity to the sample preparation process.[5]
b. Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry. This technique is ideal for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization. LC-MS can provide detailed information about the molecular weight of the main component and any impurities, making it an excellent tool for impurity identification and quantification.[5]
Visualizations
Experimental Workflow for HPLC-UV Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC-UV.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Guide to Nylon 6 Synthesis: 6-Aminohexanoic Acid Polycondensation vs. Caprolactam Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary synthesis routes for Nylon 6: the polycondensation of 6-aminohexanoic acid and the ring-opening polymerization of its cyclic amide counterpart, caprolactam. While the user's original query mentioned 6-aminohexanamide, the prevalent and chemically established monomer for this polycondensation is 6-aminohexanoic acid. This document will proceed under the assumption that "this compound" was a misnomer for 6-aminohexanoic acid.
The choice of monomer and polymerization pathway can influence the final properties of the resulting polymer, impacting its suitability for various applications, from industrial plastics to advanced biomedical materials. This guide offers a comparative analysis of these two methods, supported by available data and detailed experimental protocols.
At a Glance: Key Differences in Nylon 6 Synthesis
| Property | Synthesis from 6-Aminohexanoic Acid | Synthesis from Caprolactam |
| Polymerization Type | Polycondensation | Ring-Opening Polymerization |
| Byproduct | Water (H₂O) | None |
| Reaction Mechanism | Step-growth polymerization | Chain-growth or step-growth characteristics depending on initiator |
| Initiator | Typically heat (self-catalyzed) | Water, acids, or bases |
| Equilibrium | Equilibrium reaction requiring removal of water to drive to completion | Equilibrium between monomer and polymer |
| Industrial Preference | Less common for large-scale production | Dominant industrial method |
Synthesis Pathways and Mechanisms
The synthesis of Nylon 6 from either 6-aminohexanoic acid or caprolactam results in the same repeating polymer unit: [-NH-(CH₂)₅-CO-]n. However, the pathways to achieve this structure differ significantly.
Polycondensation of 6-Aminohexanoic Acid
This method involves the direct polymerization of the linear monomer, 6-aminohexanoic acid. The carboxylic acid group of one monomer reacts with the amine group of another, forming an amide bond and eliminating a molecule of water. This is a classic example of step-growth polycondensation.
Ring-Opening Polymerization of Caprolactam
The industrially favored method for producing Nylon 6 is the ring-opening polymerization of caprolactam.[1] This process can be initiated by water (hydrolytic polymerization), acids, or bases (anionic polymerization).[2] In hydrolytic polymerization, water first hydrolyzes a caprolactam molecule to form 6-aminohexanoic acid, which then initiates the polymerization by attacking other caprolactam rings.[3]
Comparative Analysis of Polymer Properties
Direct, side-by-side experimental comparisons of Nylon 6 synthesized from 6-aminohexanoic acid versus caprolactam are scarce in publicly available literature. However, an indirect comparison can be made based on the typical properties reported for Nylon 6, which is predominantly produced from caprolactam. The properties are largely expected to be similar as the final polymer is chemically identical. Minor differences may arise due to variations in molecular weight distribution, end-group concentration, and the presence of residual monomer or cyclic oligomers, which can be influenced by the synthesis and purification processes.
Table 1: Typical Properties of Nylon 6
| Property | Typical Value | Reference |
| Melting Point (°C) | 210 - 225 | [4] |
| Glass Transition Temperature (°C) | 47 | [5] |
| Density (g/cm³) | 1.14 - 1.15 | [4] |
| Tensile Strength (MPa) | 60 - 80 | [4] |
| Water Absorption (24h, %) | up to 2.4 | [5] |
| Crystallinity (%) | 22 - 30 | [2] |
Note: These values are representative of Nylon 6 produced via ring-opening polymerization of caprolactam, the most common industrial method. Variations can occur based on processing conditions and the presence of additives.
Experimental Protocols
The following are generalized protocols for the synthesis of Nylon 6 by both methods.
Protocol 1: Polycondensation of 6-Aminohexanoic Acid
Objective: To synthesize Nylon 6 via the polycondensation of 6-aminohexanoic acid.
Materials:
-
6-aminohexanoic acid
-
High-temperature reactor with mechanical stirring and a distillation outlet
-
Nitrogen inlet
-
Vacuum source
-
Heating mantle
Procedure:
-
Charge the reactor with 6-aminohexanoic acid.
-
Purge the reactor with inert nitrogen gas to prevent oxidation.
-
Heat the reactor to approximately 220-250°C with continuous stirring.
-
As the temperature rises, the 6-aminohexanoic acid will melt and begin to polymerize, with the evolution of water as a byproduct.
-
Allow the reaction to proceed under atmospheric pressure for a set period (e.g., 2-4 hours) to achieve a low molecular weight prepolymer.
-
To drive the equilibrium towards a higher molecular weight polymer, apply a vacuum to the reactor to facilitate the removal of water.
-
Continue the polymerization under vacuum for several hours until the desired viscosity or molecular weight is achieved.
-
The molten polymer can then be extruded, cooled, and pelletized.
Protocol 2: Hydrolytic Ring-Opening Polymerization of Caprolactam
Objective: To synthesize Nylon 6 via the hydrolytic ring-opening polymerization of ε-caprolactam.
Materials:
-
ε-caprolactam
-
Deionized water
-
High-pressure reactor with mechanical stirring
-
Nitrogen inlet
-
Heating system
Procedure:
-
Charge the reactor with ε-caprolactam and a specific amount of water (typically 5-10% by weight).[3]
-
Seal the reactor and purge with nitrogen.
-
Heat the reactor to approximately 250-270°C. The pressure inside the reactor will increase due to the presence of water vapor.
-
Maintain this temperature and pressure for a period to allow for the initial hydrolysis of caprolactam to 6-aminohexanoic acid and the subsequent initiation of polymerization.
-
After the initial phase, gradually reduce the pressure to atmospheric pressure to remove water and drive the polymerization to completion.
-
Continue the reaction at this temperature for several hours until the desired degree of polymerization is reached.
-
The resulting molten Nylon 6 is then extruded and pelletized.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to directly compare the properties of Nylon 6 synthesized from the two different monomers. The following workflow outlines the key steps.
Conclusion
While both the polycondensation of 6-aminohexanoic acid and the ring-opening polymerization of caprolactam yield the same fundamental Nylon 6 polymer, the synthesis methodologies are distinct. The ring-opening polymerization of caprolactam is the dominant industrial process, largely due to factors such as reaction kinetics and the ease of handling the monomer. The properties of the final polymer are generally considered to be very similar, with any minor differences likely attributable to the specifics of the polymerization and subsequent processing steps, which can affect factors like molecular weight distribution and crystallinity. For researchers and professionals in fields requiring precise material properties, a direct experimental comparison following a structured workflow would be necessary to definitively ascertain any subtle performance differences arising from the chosen synthetic route.
References
- 1. Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystalline Morphology and Polymorphic Phase Transitions in Electrospun Nylon 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Nylon 6 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Polyamide Synthesis: 6-Aminohexanamide (Nylon 6) vs. Diamine/Diacid (Nylon 6,6) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two fundamental approaches to polyamide synthesis: the ring-opening polymerization of caprolactam (the precursor to 6-aminohexanamide) to produce Nylon 6, and the condensation polymerization of a diamine and a dicarboxylic acid to form Nylon 6,6. This comparison aims to equip researchers with the necessary information to select the appropriate polymerization strategy and monomer system for their specific application, considering factors such as reaction kinetics, final polymer properties, and processing conditions.
Executive Summary
The choice between the polymerization of this compound (or its lactam precursor) and the use of diamine/diacid monomers represents a critical decision in the synthesis of polyamides. Nylon 6, produced from the ring-opening polymerization of caprolactam, and Nylon 6,6, synthesized via the condensation polymerization of hexamethylenediamine and adipic acid, are two of the most commercially significant polyamides. While both are valued for their strength, durability, and resistance to abrasion, they exhibit key differences in their synthesis mechanisms, processing characteristics, and ultimate material properties.[1][2] Nylon 6 offers advantages in processing temperature and impact strength, particularly in moist conditions, while Nylon 6,6 typically demonstrates superior thermal stability, chemical resistance, and a higher melting point.[1][2][3][4][5]
Comparative Data of Polymer Properties
The selection of the monomer system has a direct and significant impact on the physical and chemical properties of the resulting polyamide. The following table summarizes key performance indicators for Nylon 6 and Nylon 6,6, providing a quantitative basis for comparison.
| Property | Nylon 6 (from this compound precursor) | Nylon 6,6 (from Hexamethylenediamine and Adipic Acid) | Unit |
| Melting Point | 215 - 225 | 255 - 265 | °C |
| Glass Transition Temperature (Tg) | 40 - 60 | 50 - 70 | °C |
| Tensile Strength | 60 - 80 | 75 - 95 | MPa |
| Elongation at Break | 100 - 300 | 50 - 150 | % |
| Flexural Modulus | 2.0 - 2.8 | 2.5 - 3.2 | GPa |
| Water Absorption (at saturation) | 8 - 10 | 6 - 8 | % |
| Heat Deflection Temperature (at 1.8 MPa) | 60 - 80 | 70 - 90 | °C |
| Chemical Resistance to Acids | Fair | Good | - |
Polymerization Mechanisms and Experimental Workflows
The distinct polymerization pathways for Nylon 6 and Nylon 6,6 are fundamental to understanding their differing characteristics.
Ring-Opening Polymerization of Caprolactam (for Nylon 6)
Nylon 6 is commercially produced through the ring-opening polymerization of ε-caprolactam, the cyclic amide precursor to this compound. This process can be initiated by water, acids, or bases. The hydrolytic polymerization, initiated by water, is a common industrial method.[6][7]
Condensation Polymerization of Diamine and Diacid (for Nylon 6,6)
Nylon 6,6 is synthesized via a step-growth condensation polymerization between a diamine (hexamethylenediamine) and a dicarboxylic acid (adipic acid).[8][9] This reaction involves the formation of an amide bond with the elimination of a small molecule, typically water.[8][10]
References
- 1. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 2. Why Choose Nylon 6 Or Nylon 6.6 - News About Engineering Plastics | Direct Plastics Limited [directplastics.co.uk]
- 3. ulprospector.com [ulprospector.com]
- 4. copeplastics.com [copeplastics.com]
- 5. essentracomponents.com [essentracomponents.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. The fibre obtained by the condensation of hexamethylenediamine class 12 chemistry CBSE [vedantu.com]
- 9. Preparation of nylon 6,6 by condensation polymerization | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Aminohexanamide Quantification
For: Researchers, scientists, and drug development professionals
Abstract
The accurate quantification of 6-aminohexanamide, a small molecule of significant interest in various industrial applications, is paramount for quality control and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of this compound. It further details the critical process of cross-validation to ensure consistency and reliability when transferring or comparing analytical methods. This document is grounded in established regulatory frameworks, including the FDA and International Council for Harmonisation (ICH) guidelines, to provide a scientifically rigorous and practical resource for professionals in the field.[1][2][3][4][5][6][7]
Introduction: The Imperative for Robust Analytical Methods
This compound (CAS RN: 373-04-6), also known as ε-aminocaproamide, is a key chemical intermediate.[8][9] Its molecular formula is C6H14N2O, and it has a molecular weight of 130.19 g/mol .[8][9] Given its role in various manufacturing processes, the ability to accurately quantify this compound is crucial for ensuring product quality, process control, and adherence to regulatory standards. The selection of an appropriate analytical method and the subsequent validation of its performance are foundational to achieving reliable and reproducible results.
This guide will explore two widely adopted analytical methodologies for the quantification of small molecules like this compound: HPLC-UV and LC-MS/MS. We will delve into the principles of each technique, their respective strengths and limitations, and provide a comprehensive framework for their cross-validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]
Overview of Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, which possesses a primary amine, derivatization is often necessary to introduce a chromophore that can be detected by a UV detector.[10] A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines to form a highly UV-active isoindole derivative.[10][11]
Scientific Rationale: The choice of a reversed-phase HPLC method is logical for separating the derivatized this compound from other matrix components. The nonpolar stationary phase retains the relatively nonpolar derivative, while a polar mobile phase elutes it. The UV detector then quantifies the analyte based on its absorbance at a specific wavelength. This method is widely accessible, cost-effective, and generally robust for routine quality control applications.[11]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12][13] This technique can often directly measure underivatized this compound, simplifying sample preparation. The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a resulting product ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM).
Scientific Rationale: The high specificity of LC-MS/MS significantly reduces the likelihood of interference from matrix components, a common challenge in complex samples.[3][12] This makes it an ideal method for trace-level quantification and for analyzing samples with complex matrices.[14] The ability to directly analyze the native compound eliminates the potential variability and inefficiencies associated with derivatization reactions.[15]
The Critical Role of Method Cross-Validation
Cross-validation is the process of comparing two distinct analytical methods to ensure that they provide equivalent results.[16][17] This is a regulatory expectation when data from different methods or laboratories will be combined or compared in a regulatory submission.[16][17][18] The primary goal is to identify and quantify any systemic bias between the methods.[18]
According to ICH guidelines, cross-validation should be performed when different analytical techniques are used across studies.[16] The process typically involves analyzing the same set of quality control (QC) samples with both methods and comparing the results.[17]
Experimental Design for Cross-Validation
This section outlines a detailed protocol for the cross-validation of an established HPLC-UV method and a newly developed LC-MS/MS method for the quantification of this compound.
Preparation of Standards and Quality Control Samples
-
Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A minimum of six non-zero concentration levels is recommended.[19]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution to ensure independence from the calibration standards.[19]
HPLC-UV Method Protocol
-
Derivatization: In an autosampler vial, mix the sample (or standard/QC) with a borate buffer and the OPA derivatizing reagent.[11] Allow the reaction to proceed for a defined period (e.g., 1 minute) before injection.[11]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector set to the wavelength of maximum absorbance for the OPA-derivatized this compound (typically around 330-340 nm).
-
LC-MS/MS Method Protocol
-
Sample Preparation: Dilute the sample (or standard/QC) as needed with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transition from the parent ion (m/z for this compound) to a specific product ion.
-
Optimization: Optimize cone voltage and collision energy to maximize signal intensity.
-
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Data Analysis and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the results obtained from both methods.
Performance Parameters for Evaluation
The following validation parameters should be assessed for each method individually before proceeding to the cross-validation comparison:[1][3][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[5][7]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Acceptance Criteria for Cross-Validation
For the cross-validation itself, the mean accuracy of the QC samples at each concentration level, as determined by one method, should be compared against the results from the other method. The acceptance criteria are generally aligned with those for bioanalytical method validation:
-
The mean concentration at each QC level should be within ±15% of the nominal concentration.[17]
-
The precision or coefficient of variation (%CV) at each level should not exceed 15%.[17]
Comparative Data Summary (Hypothetical)
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Application Dependent |
| LOQ (µg/mL) | 1.0 | 0.1 | Application Dependent |
| Accuracy (%) | 95.2 - 104.5 | 98.1 - 101.7 | 85 - 115% |
| Precision (%CV) | < 10% | < 5% | < 15% |
Cross-Validation QC Comparison (Hypothetical Data)
| QC Level | Nominal Conc. (µg/mL) | HPLC-UV Mean Conc. (µg/mL) | LC-MS/MS Mean Conc. (µg/mL) | % Difference |
| Low | 3.0 | 2.9 | 3.1 | -6.5% |
| Mid | 30.0 | 31.1 | 29.5 | +5.4% |
| High | 75.0 | 73.5 | 76.2 | -3.5% |
The percentage difference is calculated as: ((Conc_Method1 - Conc_Method2) / mean(Conc_Method1, Conc_Method2)) * 100. A difference of within ±15% is generally considered acceptable.
Decision-Making Framework
The results of the cross-validation will guide the decision on whether the two methods can be used interchangeably.
Caption: Decision tree based on cross-validation outcomes.
If the results fall outside the acceptance criteria, a thorough investigation is warranted. Potential sources of discrepancy could include differences in sample preparation (e.g., derivatization efficiency for HPLC-UV), matrix effects in LC-MS/MS, or integration parameter settings.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
Both HPLC-UV (with derivatization) and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. LC-MS/MS generally offers superior sensitivity and specificity, while HPLC-UV provides a cost-effective and robust solution for routine analyses.
Regardless of the method chosen, a comprehensive validation is essential to ensure the reliability of the generated data. Cross-validation is a critical component of the analytical method lifecycle, providing the necessary evidence that different analytical procedures yield comparable results.[5] By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently generate high-quality, defensible analytical data that meets stringent regulatory expectations.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijalsr.org [ijalsr.org]
- 15. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-b-f.eu [e-b-f.eu]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. cdn.who.int [cdn.who.int]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
assessing the performance of 6-aminohexanamide-based polyamides against commercial grades
This guide provides a detailed comparison of the performance of 6-aminohexanamide-based polyamides, commonly known as Polyamide 6 (PA6), against prominent commercial polyamide grades, with a primary focus on Polyamide 6,6 (PA66). This document is intended for researchers, scientists, and professionals in drug development and other fields where high-performance polymers are critical. The comparison is based on experimental data for key mechanical, thermal, and chemical properties.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for PA6 and a representative commercial grade of PA66. It is important to note that properties can vary significantly based on the specific grade, additives (e.g., glass fibers, lubricants), and conditioning (e.g., moisture content). The data presented here is for unreinforced grades under dry-as-molded (DAM) conditions unless otherwise specified.
Table 1: Mechanical Properties of PA6 vs. PA66 (Unreinforced)
| Property | Test Standard | PA6 (Typical Values) | PA66 (Typical Values) |
| Tensile Modulus | ISO 527-1/-2 | 3100 MPa | 3100 MPa[1] |
| Yield Stress | ISO 527-1/-2 | 82 MPa | 82 MPa[1] |
| Nominal Strain at Break | ISO 527-1/-2 | 25% | 25%[1] |
| Flexural Modulus | ISO 178 | 2800 MPa | 2800 MPa[1] |
| Charpy Notched Impact Strength (23°C) | ISO 179/1eA | 5.5 kJ/m² | 5.5 kJ/m²[1] |
| Charpy Unnotched Impact Strength (23°C) | ISO 179/1eU | No Break | No Break[1] |
Table 2: Thermal Properties of PA6 vs. PA66 (Unreinforced)
| Property | Test Standard | PA6 (Typical Values) | PA66 (Typical Values) |
| Melting Temperature | ISO 11357-1/-3 | 220 °C[2] | 262 °C[3] |
| Heat Deflection Temperature (1.80 MPa) | ISO 75-1/-2 | ~60-70 °C | 70 °C[3] |
| Heat Deflection Temperature (0.45 MPa) | ISO 75-1/-2 | ~150-180 °C | 200 °C[3] |
Table 3: Physical Properties of PA6 vs. PA66 (Unreinforced)
| Property | Test Standard | PA6 (Typical Values) | PA66 (Typical Values) |
| Density | ISO 1183 | 1.12 - 1.15 g/cm³[2] | 1.14 g/cm³[3] |
| Water Absorption (23°C, 50% RH) | ISO 62 | ~2.5 - 3.5% | ~2.7 - 2.9% |
| Mold Shrinkage (Parallel) | ISO 294-4 | ~1.4% | ~1.4%[4] |
The Influence of Moisture
It is crucial to understand that moisture absorption significantly impacts the mechanical properties of polyamides.[5][6][7][8][9] Water acts as a plasticizer, leading to a decrease in tensile strength and stiffness but an increase in elongation at break and impact strength.[7] Therefore, the performance of any polyamide part will be highly dependent on its operating environment and moisture content.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Tensile Properties (ISO 527-2)
This test determines the tensile strength, tensile modulus, and elongation at break of a plastic material.
-
Specimen Preparation: Dumbbell-shaped specimens (Type 1A for injection molding or Type 1B for machined bars) are conditioned in a standard atmosphere (e.g., 23°C, 50% relative humidity) as specified in ISO 291.[10][11][12]
-
Apparatus: A universal testing machine equipped with a suitable load cell and an extensometer is used.[13]
-
Procedure:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The extensometer is attached to the specimen to measure strain.
-
A tensile load is applied at a constant crosshead speed (e.g., 50 mm/min for tensile strength and 1 mm/min for modulus) until the specimen fractures.[11][13][14]
-
-
Calculation:
-
Tensile Strength: The maximum force applied divided by the initial cross-sectional area.[11]
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.[11]
-
Elongation at Break: The increase in length at the point of fracture divided by the initial gauge length, expressed as a percentage.[11]
-
Flexural Properties (ISO 178)
This test measures the flexural strength and flexural modulus of a material, indicating its stiffness when bent.[15]
-
Specimen Preparation: Rectangular specimens of specified dimensions are conditioned as per ISO 291.[12]
-
Apparatus: A universal testing machine with a three-point bending fixture is used.[16][17]
-
Procedure:
-
The specimen is placed on two supports.
-
A loading nose applies a force to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.[17]
-
-
Calculation:
-
Flexural Strength: The maximum stress at the outer surface of the specimen at the point of fracture.
-
Flexural Modulus: The ratio of stress to strain in the initial elastic region of the flexural deformation.
-
Charpy Impact Strength (ISO 179-1)
This test determines a material's resistance to fracture from a sudden impact.
-
Specimen Preparation: Rectangular bar specimens, either unnotched or with a V-notch, are conditioned according to ISO 291.[18]
-
Apparatus: A pendulum-type impact testing machine.
-
Procedure:
-
The specimen is supported horizontally at both ends.
-
A pendulum hammer is released, striking the center of the specimen.
-
The energy absorbed by the specimen during fracture is measured.[18]
-
-
Calculation: The impact strength is calculated by dividing the absorbed energy by the cross-sectional area of the specimen (at the notch for notched specimens) and is expressed in kJ/m².[19]
Mandatory Visualizations
Caption: Workflow for determining tensile properties according to ISO 527-2.
Caption: Interdependence of material properties and performance in polyamides.
References
- 1. plastore.it [plastore.it]
- 2. BASF Ultramid® B24 N 03 PA6 [matweb.com]
- 3. lookpolymers.com [lookpolymers.com]
- 4. rmtco.com.vn [rmtco.com.vn]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Hygromechanical Behavior of Polyamide 6.6: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Does Nylon Absorb Water? How Moisture Affects Mechanical Properties [eureka.patsnap.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. ISO 527-2: Tensile Testing for Plastics - Federal India Trading Company [fitcoindia.com]
- 12. intertekinform.com [intertekinform.com]
- 13. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 14. unitedtest.com [unitedtest.com]
- 15. ISO 178 - Bending tests on plastics - STEP Lab [step-lab.com]
- 16. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 17. testometric.co.uk [testometric.co.uk]
- 18. sciteq.com [sciteq.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the Validation of FTIR for Identifying 6-Aminohexanamide Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for the identification and validation of 6-aminohexanamide functional groups. The following sections detail the performance characteristics of these methods, provide an in-depth experimental protocol for a validated FTIR method, and present visual workflows for the validation process.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for the identification and quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. While FTIR spectroscopy offers a rapid and non-destructive method for identifying characteristic functional groups, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can provide complementary or more sensitive analysis, particularly for quantification.
The following table summarizes the performance of these common analytical methods. The data for the FTIR method is representative of a well-validated method for the analysis of a primary amide.
| Feature | FTIR Spectroscopy | GC-MS | LC-MS/MS | HPLC-UV |
| Principle | Vibrational transitions of functional groups in response to infrared radiation. | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity. | Separation by liquid chromatography with detection by UV absorbance. |
| Information Obtained | Identification of functional groups (Amide I, Amide II, N-H, C-H). | Molecular weight, fragmentation pattern, and identification of impurities. | Precise quantification and structural confirmation. | Quantification of the analyte. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery) | 98-102% | 95-105% | 85-115% | 98-102% |
| Precision (RSD) | < 2% | < 15% | < 15% | < 2% |
| Limit of Detection (LOD) | mg/mL range | µg/L range | ng/mL range | µg/mL range |
| Advantages | Rapid, non-destructive, minimal sample preparation. | High sensitivity and selectivity, excellent for impurity profiling. | Excellent sensitivity and specificity, suitable for complex matrices. | Relatively low cost, widely available, and simple operation. |
| Disadvantages | Lower sensitivity compared to mass spectrometry techniques. | May require derivatization for polar molecules. | Matrix effects can interfere with ionization; higher instrument cost. | Lower sensitivity and selectivity compared to MS methods. |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving reproducible and reliable results.
Validated FTIR Method for the Identification of this compound Functional Groups
1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound reference standard.
-
Potassium Bromide (KBr), spectroscopy grade.
-
Agate mortar and pestle.
-
Hydraulic press for KBr pellet preparation.
2. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
3. FTIR Data Acquisition
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
4. Data Analysis and Interpretation
-
Perform baseline correction and normalization of the acquired spectrum.
-
Identify the characteristic absorption peaks corresponding to the functional groups of this compound.
Characteristic FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) |
| ~3400-3300 | N-H Stretch | Primary Amine (-NH₂) |
| ~2930 and ~2855 | C-H Asymmetric & Symmetric Stretch | Methylene (-CH₂-) |
| ~1640 | C=O Stretch (Amide I) | Amide |
| ~1600 | N-H Bend | Primary Amine (-NH₂) |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1465 | -CH₂- Scissoring | Methylene |
Mandatory Visualization
The following diagrams illustrate the workflow for the validation of the FTIR method and the logical relationships between the key validation parameters.
Caption: Workflow for FTIR Method Validation.
A Comparative Study of the Mechanical Properties of Nylon 6 and Nylon 6,6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of two widely used polyamides, Nylon 6 and Nylon 6,6. The information presented is supported by experimental data and detailed methodologies to assist in material selection for demanding applications.
Molecular Structure and its Influence on Mechanical Properties
Nylon 6 and Nylon 6,6 are both semi-crystalline polyamides, but their distinct molecular structures give rise to differences in their mechanical performance.[1][2] Nylon 6 is synthesized from a single monomer, caprolactam, which has six carbon atoms.[2][3][4] In contrast, Nylon 6,6 is produced from the polymerization of two monomers: hexamethylenediamine and adipic acid, each containing six carbon atoms.[2][3][4]
The symmetrical structure of Nylon 6,6 allows for more efficient hydrogen bonding between the polymer chains compared to the less symmetrical structure of Nylon 6.[1][5] This stronger intermolecular force in Nylon 6,6 results in a more crystalline and ordered molecular structure, which in turn contributes to its higher tensile strength, stiffness, and hardness.[1][6][7] Conversely, the less crystalline nature of Nylon 6 provides it with greater flexibility and impact resistance.[2][6]
Comparative Mechanical Properties
The following tables summarize the key mechanical properties of Nylon 6 and Nylon 6,6. The data presented are typical values and can vary depending on the specific grade, processing conditions, and presence of additives.
Table 1: Tensile Properties
| Property | Nylon 6 | Nylon 6,6 | ASTM Standard |
| Tensile Strength (MPa) | 75 - 90[8] | 80 - 260[9] | D638 |
| Tensile Modulus (GPa) | ~3.0[8] | 1.3 - 19[9] | D638 |
| Elongation at Break (%) | 25 - 70 | 2.8 - 46[9] | D638 |
Table 2: Flexural Properties
| Property | Nylon 6 | Nylon 6,6 | ASTM Standard |
| Flexural Strength (MPa) | 65 - 105 | 80 - 260[9] | D790 |
| Flexural Modulus (GPa) | 1.6 - 2.8 | 1.3 - 19[9] | D790 |
Table 3: Impact Properties
| Property | Nylon 6 | Nylon 6,6 | ASTM Standard |
| Notched Izod Impact Strength (J/m) | 160 | 50 - 150[10] | D256 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Tensile Properties (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.[11][12][13]
Apparatus:
Procedure:
-
Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape through injection molding or machining from a sheet.[11] The dimensions of the specimen depend on the material's thickness and rigidity.
-
Conditioning: Specimens are conditioned for at least 40 hours at 23°C ± 2°C and 50% ± 5% relative humidity before testing.[13]
-
Testing:
-
The specimen is securely mounted in the tensile grips of the UTM.[11]
-
The extensometer is attached to the gauge length of the specimen.[11]
-
A uniaxial tensile load is applied at a constant crosshead speed until the specimen fractures.[11][14] The speed is determined by the material type and specimen geometry.[11]
-
-
Data Analysis: The force and elongation data are recorded to calculate tensile strength, tensile modulus, and elongation at break.[12][13]
Flexural Properties (ASTM D790)
Objective: To determine the flexural properties of plastics, including flexural strength and flexural modulus.[16][17][18][19]
Apparatus:
Procedure:
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in the standard.[18]
-
Conditioning: Specimens are conditioned under the same conditions as for tensile testing (ASTM D618).[16][18]
-
Testing:
-
Data Analysis: The load and deflection data are used to calculate flexural strength and flexural modulus.[17]
Notched Izod Impact Strength (ASTM D256)
Objective: To determine the impact resistance of plastics by measuring the energy absorbed to fracture a notched specimen.[21][22][23]
Apparatus:
-
Pendulum-type impact testing machine (Izod tester).[21]
-
Notching machine to create a standardized V-notch in the specimen.[21]
Procedure:
-
Specimen Preparation: Rectangular specimens are prepared, and a V-notch is machined into one side to create a stress concentration point.[21][23]
-
Conditioning: Notched specimens are conditioned for at least 40 hours at 23°C ± 2°C and 50% ± 5% relative humidity.[24]
-
Testing:
-
The specimen is clamped vertically in the test fixture with the notch facing the direction of the pendulum strike.[21][25]
-
A pendulum of a specified weight is released from a fixed height, striking and fracturing the specimen.[21][25]
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact.[21]
-
-
Data Analysis: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch.[25]
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical flow of this comparative study.
Caption: Workflow for the comparative study of Nylon 6 and Nylon 6,6.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 3. essentracomponents.com [essentracomponents.com]
- 4. Nylon 6 or Nylon 66 - Which One Should I Choose? [aiplastics.com]
- 5. researchgate.net [researchgate.net]
- 6. Nylon 6 & 6/6 | Nylon Comparisons | Plastic Service Centers [plasticservice.com]
- 7. Nylon 6 6 structure and properties [wanhan-plastic.com]
- 8. baetro-machining.com [baetro-machining.com]
- 9. Polyamide (PA, Nylon) 6/6 (66, Nylon 101) :: MakeItFrom.com [makeitfrom.com]
- 10. specialchem.com [specialchem.com]
- 11. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 12. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 13. infinitalab.com [infinitalab.com]
- 14. victortestingmachine.com [victortestingmachine.com]
- 15. scribd.com [scribd.com]
- 16. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 17. tamuk.edu [tamuk.edu]
- 18. kiyorndlab.com [kiyorndlab.com]
- 19. boundengineering.com [boundengineering.com]
- 20. baetro-machining.com [baetro-machining.com]
- 21. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 22. sciteq.com [sciteq.com]
- 23. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 24. azom.com [azom.com]
- 25. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
Validating the Structure of 6-Aminohexanamide Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is paramount. Derivatives of 6-aminohexanamide are integral components in various research domains, including polymer chemistry and medicinal applications. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool for the complete and accurate structural elucidation of these derivatives. This guide provides a comparative overview of common 2D NMR techniques, supported by representative experimental data, and contrasts this methodology with other structural validation techniques.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, they often fall short in resolving complex spin systems and definitively establishing connectivity in substituted this compound derivatives. 2D NMR techniques overcome these limitations by correlating nuclear spins through bonds or space, providing a comprehensive map of the molecular architecture. The most crucial experiments for this purpose include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Comparative Analysis of 2D NMR Techniques for a Hypothetical Derivative
To illustrate the power of these techniques, let's consider a hypothetical derivative: N-benzyl-6-aminohexanamide . The following tables summarize the expected quantitative data from 2D NMR experiments.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-benzyl-6-aminohexanamide
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~175 |
| 2 | 2.20 (t) | ~36 |
| 3 | 1.65 (m) | ~25 |
| 4 | 1.50 (m) | ~26 |
| 5 | 1.70 (m) | ~32 |
| 6 | 2.90 (t) | ~40 |
| N-H (amide) | 7.80 (br s) | - |
| N-CH₂ | 4.40 (d) | ~44 |
| N-H₂ (amine) | 2.50 (br s) | - |
| Benzyl-C1' | - | ~138 |
| Benzyl-C2'/C6' | 7.35 (d) | ~128 |
| Benzyl-C3'/C5' | 7.30 (t) | ~129 |
| Benzyl-C4' | 7.25 (t) | ~127 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Table 2: Key 2D NMR Correlations for N-benzyl-6-aminohexanamide
| 2D NMR Experiment | Key Correlations | Information Gained |
| COSY | H-2 ↔ H-3 | Confirms the connectivity of the aliphatic chain. |
| H-3 ↔ H-4 | ||
| H-4 ↔ H-5 | ||
| H-5 ↔ H-6 | ||
| N-H (amide) ↔ N-CH₂ | Confirms the proximity of the amide proton and the benzylic methylene. | |
| HSQC | H-2 / C-2 | Assigns the proton and carbon signals for each methylene group in the hexanamide backbone. |
| H-3 / C-3 | ||
| H-4 / C-4 | ||
| H-5 / C-5 | ||
| H-6 / C-6 | ||
| N-CH₂ / N-CH₂ | Assigns the benzylic methylene signals. | |
| Benzyl-H / Benzyl-C | Assigns the aromatic proton and carbon signals. | |
| HMBC | H-2 → C-1, C-3, C-4 | Confirms the position of the carbonyl group and connects the aliphatic chain. |
| H-6 → C-4, C-5 | Provides further confirmation of the chain connectivity. | |
| N-CH₂ → C-1 | Crucially links the benzyl group to the amide carbonyl. | |
| N-CH₂ → Benzyl-C1', C2', C6' | Confirms the attachment of the methylene to the phenyl ring. | |
| N-H (amide) → C-1, N-CH₂ | Confirms the amide linkage. |
Experimental Workflow and Logical Structure Elucidation
The process of validating the structure of a this compound derivative using 2D NMR follows a logical workflow, from sample preparation to the final structural assignment.
The interpretation of the 2D NMR data is a stepwise process where information from different experiments is integrated to build the final structure.
Detailed Experimental Protocols
The successful acquisition of high-quality 2D NMR data relies on a systematic experimental approach.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a gradient probe is recommended for optimal resolution and sensitivity.
-
1D Spectra:
-
Acquire a standard ¹H spectrum to check for sample purity, concentration, and to determine the spectral width for 2D experiments.
-
Acquire a standard ¹³C{¹H} spectrum to identify all carbon signals.
-
-
2D COSY:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire data with a sufficient number of scans (e.g., 2-4) per increment and typically 256-512 increments in the indirect dimension (t₁).
-
-
2D HSQC:
-
Employ a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.
-
A one-bond coupling constant (¹JCH) of approximately 145 Hz is a typical starting point for sp³ hybridized carbons.
-
-
2D HMBC:
-
Use a standard gradient-selected HMBC pulse sequence.
-
The long-range coupling delay should be optimized for a coupling constant of around 8-10 Hz to observe typical two- and three-bond correlations.
-
Data Processing
-
Apply an appropriate window function (e.g., sine-bell) in both dimensions to improve spectral resolution and signal-to-noise.
-
Perform Fourier transformation, phase correction, and baseline correction for all 2D spectra.
-
Calibrate the spectra using the residual solvent signal as an internal reference.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond and through-space), stereochemistry, and solution-state conformation. | Provides a complete picture of the molecular structure in solution. Non-destructive. | Requires a relatively concentrated and pure sample. Can be time-consuming to acquire and analyze data for complex molecules. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | Provides an unambiguous solid-state structure with high resolution. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (with high-resolution MS). Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the structure. | Highly sensitive, requiring very small amounts of sample. Can be used to analyze complex mixtures when coupled with chromatography (e.g., LC-MS). | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
A Comparative Analysis of the Reactivity of 6-Aminohexanamide and Other Amino Acid Amides
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of amino acid derivatives is paramount. This guide provides an objective comparison of the reactivity of 6-aminohexanamide with other straight-chain amino acid amides, supported by experimental data and detailed protocols. The primary focus of this comparison is the intramolecular cyclization reaction, a key determinant of their chemical behavior and potential applications.
The reactivity of ω-amino acid amides is predominantly characterized by their propensity to undergo intramolecular cyclization to form stable cyclic amides known as lactams. This process, driven by the nucleophilic attack of the terminal amino group on the amide carbonyl carbon, is significantly influenced by the length of the carbon chain separating these two functional groups. The efficiency of this cyclization is directly related to the ring size of the resulting lactam, a factor governed by thermodynamic and kinetic considerations.
Comparative Reactivity: The Influence of Ring Size
The rate of lactam formation from ω-amino acid amides is critically dependent on the number of atoms in the resulting ring. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over smaller or larger rings. This is attributed to a combination of low ring strain and a high probability of the reactive ends of the molecule encountering each other in a suitable conformation for reaction.
Here, we compare the reactivity of this compound, which forms a seven-membered ε-caprolactam, with its shorter-chain homologues: 4-aminobutanamide (forming a five-membered γ-butyrolactam) and 5-aminopentanamide (forming a six-membered δ-valerolactam).
| Amino Acid Amide | Resulting Lactam | Ring Size | Relative Rate of Cyclization (Qualitative) |
| 4-Aminobutanamide | γ-Butyrolactam | 5-membered | Fastest |
| 5-Aminopentanamide | δ-Valerolactam | 6-membered | Fast |
| This compound | ε-Caprolactam | 7-membered | Slower |
This table provides a qualitative comparison based on established principles of organic chemistry. Finding precise, directly comparable quantitative rate constants under identical experimental conditions from a single study is challenging due to variations in experimental setups across different research initiatives.
The formation of the five-membered γ-butyrolactam from 4-aminobutanamide is generally the most rapid of the series. This is due to the low activation energy and favorable entropy for forming a nearly planar, strain-free five-membered ring. The formation of the six-membered δ-valerolactam is also efficient. However, as the carbon chain extends to this compound, the probability of the amino and amide groups coming into close proximity for reaction decreases, leading to a slower rate of cyclization for the formation of the seven-membered ε-caprolactam.
Experimental Protocols
To quantitatively assess the reactivity of these amino acid amides, a well-defined experimental protocol is essential. The following outlines a general methodology for monitoring the rate of intramolecular cyclization.
Objective: To determine and compare the rate of lactam formation from 4-aminobutanamide, 5-aminopentanamide, and this compound.
Materials:
-
4-Aminobutanamide hydrochloride
-
5-Aminopentanamide hydrochloride
-
This compound
-
A suitable buffer solution (e.g., phosphate buffer, pH 7.4)
-
High-purity water
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
A suitable C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Thermostatted reaction vessel
-
Analytical balance
-
pH meter
Procedure:
-
Standard Preparation: Prepare stock solutions of the starting amino acid amides and their corresponding lactams (γ-butyrolactam, δ-valerolactam, ε-caprolactam) of known concentrations in the chosen buffer. These will be used to create a calibration curve for HPLC analysis.
-
Reaction Setup: For each amino acid amide, prepare a reaction mixture by dissolving a precise amount of the compound in the pre-heated buffer solution within the thermostatted reaction vessel to achieve a desired starting concentration (e.g., 10 mM).
-
Reaction Monitoring:
-
Start the reaction by initiating heating and stirring.
-
At regular time intervals (e.g., every 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a cold mobile phase or by adding a small amount of acid to protonate the amine and halt the cyclization.
-
-
HPLC Analysis:
-
Inject the quenched aliquots, along with the prepared standards, into the HPLC system.
-
The separation of the amino acid amide and its corresponding lactam is achieved on the C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., around 210 nm for the amide bond).
-
-
Data Analysis:
-
From the calibration curve, determine the concentration of the lactam product in each aliquot at each time point.
-
Plot the concentration of the lactam formed versus time for each of the amino acid amides.
-
The initial rate of the reaction can be determined from the initial slope of this plot. For a more detailed kinetic analysis, the data can be fitted to an appropriate rate law (e.g., first-order kinetics) to determine the rate constant (k) for each cyclization reaction.
-
Visualizing the Reaction Pathway
The intramolecular cyclization of an amino acid amide to form a lactam is a fundamental organic reaction. The following diagram illustrates this general transformation.
Caption: General reaction scheme for lactam formation.
This guide provides a foundational understanding of the comparative reactivity of this compound. For specific applications, it is recommended to perform detailed kinetic studies under the precise conditions of interest. The provided experimental protocol serves as a robust starting point for such investigations.
performance comparison of different purification techniques for 6-aminohexanamide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of common laboratory techniques for the purification of 6-aminohexanamide, a key intermediate in various chemical syntheses. The selection of an appropriate purification method is critical to obtaining a high-purity product, which in turn impacts reaction yields, impurity profiles, and the overall success of subsequent applications. This document provides an objective analysis of recrystallization, ion-exchange chromatography (IAC), and reverse-phase chromatography (RPC), supported by representative experimental data and detailed protocols.
Performance Comparison
The following table summarizes the typical performance of each purification technique in terms of purity, yield, throughput, cost, and scalability for the purification of this compound and structurally similar small polar molecules.
| Parameter | Recrystallization | Ion-Exchange Chromatography (IEC) | Reverse-Phase Chromatography (RPC) |
| Purity Achieved | Good to Excellent (>99%) | Excellent (>99.5%) | Excellent (>99.5%) |
| Typical Yield | 70-95% | >95%[1] | 80-95% |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Scalability | Excellent | Good | Limited |
| Primary Separation Principle | Differential solubility | Ionic interactions[2][3] | Hydrophobicity[4][5] |
| Ideal for | Large quantities, cost-sensitive applications | High-purity applications, removal of ionic impurities | High-resolution separation of complex mixtures |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific impurity profile of the crude this compound.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures. For amides, polar solvents are often effective.[6] A patent for the closely related 6-aminocaproic acid reports achieving purities of up to 99.98% with yields around 92% using recrystallization.[7]
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various polar solvents (e.g., water, ethanol, methanol, or mixtures like ethanol/water).[8][9][10] A suitable solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[2] Since this compound contains a primary amine group, it will be positively charged at a pH below its pKa and can be purified using a cation-exchange resin.[3][12] This technique is highly effective for removing charged impurities and can achieve high recovery rates, often greater than 95%.[1]
Protocol:
-
Resin Selection and Equilibration: Select a suitable cation-exchange resin (e.g., a sulfonic acid-based resin).[12] Pack the resin into a chromatography column and equilibrate it with a low ionic strength buffer at a pH where this compound is positively charged (e.g., pH 4-6).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.
-
Elution: Elute the bound this compound by increasing the ionic strength of the buffer (e.g., using a linear gradient of NaCl) or by changing the pH to neutralize the charge on the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified product.
-
Desalting: Combine the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or reverse-phase chromatography if necessary.
Reverse-Phase Chromatography (RPC)
Reverse-phase chromatography separates molecules based on their hydrophobicity.[4][5] It employs a non-polar stationary phase and a polar mobile phase. While this compound is a polar molecule, RPC can still be a powerful technique for high-resolution separations, especially for removing non-polar or less polar impurities.
Protocol:
-
Column Selection and Equilibration: Choose a C18 or C8 reverse-phase column.[13] Equilibrate the column with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[13]
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase.
-
Injection and Elution: Inject the sample onto the column. Elute the compound using a gradient of increasing organic solvent concentration. Less polar impurities will be retained more strongly on the column and elute later.
-
Detection and Fraction Collection: Monitor the column effluent with a suitable detector (e.g., UV or mass spectrometry) and collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each purification technique.
Caption: Workflow for Recrystallization.
Caption: Workflow for Ion-Exchange Chromatography.
Caption: Workflow for Reverse-Phase Chromatography.
References
- 1. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snscourseware.org [snscourseware.org]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. US9776953B2 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Methods for Trace Analysis of 6-Aminohexanamide
For researchers, scientists, and drug development professionals, the precise quantification of trace-level impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. 6-Aminohexanamide, a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires highly sensitive and specific analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of two leading mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the trace analysis of this compound. The performance of these methods is evaluated based on key validation parameters, with detailed experimental protocols provided to support their application.
Method Performance Comparison
The selection between LC-MS/MS and GC-MS for the analysis of this compound is contingent on several factors, including the sample matrix, required sensitivity, and instrument availability. LC-MS/MS is a highly versatile and sensitive technique suitable for a wide range of polar and non-volatile compounds, making it well-suited for the direct analysis of this compound in various sample matrices.[1][2][3][4] GC-MS, while also a powerful technique, often requires derivatization for polar compounds like this compound to improve their volatility and thermal stability for gas chromatographic separation.[5][6]
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method compared to a hypothetical, yet representative, GC-MS method for the trace analysis of this compound. The data presented is based on established performance for structurally similar compounds.[7]
| Parameter | LC-MS/MS Method | GC-MS Method (with derivatization) | Typical Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range (ng/mL) | 0.1 - 100 | 1 - 500 | - |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.3 | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 1 | - |
| Accuracy (% Recovery) | 95.5 - 104.2% | 90.8 - 108.5% | 80 - 120% |
| Precision (%RSD) | |||
| - Intra-day | ≤ 6.8% | ≤ 9.5% | ≤ 15% |
| - Inter-day | ≤ 9.2% | ≤ 12.3% | ≤ 15% |
| Matrix Effect | Minimal to moderate | Potentially significant | Consistent and reproducible |
| Selectivity | Very High | High | No interference at analyte retention time |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and GC-MS assays are provided below. These protocols are based on established methods for amino compounds and related substances.[1][4][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific for the direct quantification of this compound in various matrices.
1. Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol/water, 50/50, v/v) to prepare a stock solution. Perform serial dilutions to create calibration standards and quality control (QC) samples.
-
Sample Extraction (from a solid matrix): Accurately weigh the sample, add an extraction solvent (e.g., methanol/water with 0.1% formic acid), vortex, and sonicate. Centrifuge the sample and collect the supernatant for analysis. A dilution step may be necessary to bring the concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This method provides an alternative for the quantification of this compound, particularly when dealing with matrices that may be incompatible with LC-MS/MS.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This step converts the polar amine and amide groups into more volatile silyl derivatives.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a short period, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) for trace-level quantification, targeting characteristic ions of the derivatized this compound. A full scan mode can be used for initial identification.
Visualizations
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
References
- 1. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography-tandem mass spectrometry method for quantitative analysis of trace d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis: Enzymatic vs. Chemical Synthesis of 6-Aminohexanamide Precursors
In the landscape of industrial chemistry, the synthesis of precursors for materials like Nylon-6 is a cornerstone process. The primary monomer, ε-caprolactam, and its linear precursor, 6-aminocaproic acid (also known as 6-aminohexanoic acid), are pivotal molecules in this industry. Traditionally, their synthesis has been dominated by chemical methods. However, with the growing demand for sustainable and "green" chemistry, enzymatic routes are emerging as powerful alternatives. This guide provides an objective comparison of the kinetics of these two approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The synthesis of these precursors involves distinct pathways. Chemically, ε-caprolactam is most commonly produced via the Beckmann rearrangement of cyclohexanone oxime, while 6-aminocaproic acid is typically formed through the hydrolysis of ε-caprolactam.[1] Enzymatic routes offer a more varied approach, often starting from different substrates like adipic acid or even caprolactone, and utilizing a cascade of specific enzymes to achieve high conversion rates under mild conditions.[2][3][4]
Quantitative Comparison of Reaction Kinetics
The efficiency of a synthesis route is best understood through its kinetics. The following tables summarize key quantitative data for both chemical and enzymatic methods for the synthesis of ε-caprolactam and 6-aminocaproic acid.
Table 1: Comparative Kinetics for the Synthesis of ε-Caprolactam
| Synthesis Route | Method | Key Kinetic Parameters | Conditions | Reference |
| Cyclization of 6-Aminocaproic Acid | Chemical | Rate Constant (k): Varies with temperature and solvent.Activation Energy (Ea): Data available in literature. | 150-280°C in ethanol or water. The most efficient process is in ethanol at 200°C, yielding >98% caprolactam.[2][5] | [5] |
| Beckmann Rearrangement of Cyclohexanone Oxime | Chemical | Reaction Rate: Influenced by catalyst (e.g., oleum, trifluoroacetic acid) and temperature. | Typically high temperatures and strongly acidic conditions. | [6][7] |
| Dehydration & Cyclization of 6-Hydroxycaproamide | Chemical | Yield: 62.2% | 250°C, 1 MPa N₂, Ru-Co/TiO₂ catalyst. | [8] |
Table 2: Comparative Kinetics for the Synthesis of 6-Aminocaproic Acid
| Synthesis Route | Method | Key Kinetic Parameters | Conditions | Reference |
| Hydrolysis of ε-Caprolactam | Chemical | Kinetics: Follows a third-order mechanism. | Typically requires high temperatures and pressures, often with water as a reactant. | [1] |
| Hydrolysis of ε-Caprolactam | Enzymatic | Enzyme: Caprolactamase from Pseudomonas jesseniiSpecific Activity: 0.51 U/mg | ATP-dependent reaction in bicarbonate buffer. | [9] |
| Reduction of Adipic Acid | Enzymatic | Enzyme: Carboxylic Acid Reductase (CAR) mutant (MabCAR3 ACA-4)Catalytic Efficiency (kcat/KM): 101-fold improvement over wild type for 6-aminocaproic acid. | Requires ATP and NADPH cofactors. Reaction is performed under mild, aqueous conditions. | [3][10] |
| Transamination of 6-Oxohexanoic Acid | Enzymatic | Enzyme: 4-Aminobutyrate aminotransferaseYield: 78% | Requires pyridoxal 5'-phosphate and an amine donor. | [2] |
| Multi-enzyme cascade from 6-hydroxycaproic acid | Enzymatic | Enzymes: Alcohol dehydrogenase, transaminase, NADH oxidaseMolar Conversion: >90% | Cell-free system, pH 8, 30°C. | [4] |
Visualizing the Synthesis Pathways
The logical flow of both chemical and enzymatic synthesis routes can be visualized to better understand the sequence of reactions and intermediates.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed methodologies for key experiments cited in the kinetic analysis.
Protocol 1: Chemical Synthesis - Cyclization of 6-Aminocaproic Acid to ε-Caprolactam
This protocol is based on the kinetic studies of Mares and Sheehan.[5]
-
Materials: 6-aminocaproic acid, ethanol (or deionized water), high-pressure reactor with temperature and pressure controls, gas chromatograph (GC).
-
Reactor Preparation: A high-pressure stainless steel reactor is charged with a solution of 6-aminocaproic acid in the chosen solvent (e.g., 5-30 wt% in water).[11]
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 200-300°C). The pressure is maintained to keep the solvent in a liquid state (e.g., 5.0-20 MPa).[11]
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Sample Preparation for Analysis: To analyze the non-volatile amino acid by GC, samples are derivatized. An internal standard is added, the solvent is evaporated, and a silylating agent (e.g., Regisil) is added to exchange active protons.[5]
-
Kinetic Analysis: The concentrations of 6-aminocaproic acid and ε-caprolactam are quantified by GC. The rate constants are determined by fitting the concentration-time data to appropriate kinetic models (e.g., first-order reversible reaction). The activation energy is calculated from the temperature dependence of the rate constants using the Arrhenius equation.
Protocol 2: Enzymatic Synthesis - Reduction of Adipic Acid to Adipate Semialdehyde using Carboxylic Acid Reductase (CAR)
This protocol is adapted from studies on the characterization and engineering of CAR enzymes.[3][12]
-
Materials: Carboxylic acid reductase (purified enzyme), adipic acid, ATP, NADPH, MgCl₂, potassium phosphate buffer (pH ~7.5), spectrophotometer.
-
Enzyme Assay Setup: The reaction is typically performed in a temperature-controlled cuvette holder in a spectrophotometer to continuously monitor the oxidation of NADPH at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer, MgCl₂, ATP, NADPH, and the CAR enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, adipic acid.
-
Kinetic Measurement (Vmax and Km):
-
To determine the Michaelis-Menten constants, the initial rate of NADPH oxidation is measured at various concentrations of adipic acid while keeping the concentrations of ATP and NADPH saturating.
-
The initial velocity (V₀) is calculated from the linear decrease in absorbance at 340 nm using the Beer-Lambert law.
-
The kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[13][14]
-
-
Catalytic Efficiency (kcat/Km): The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration. The catalytic efficiency is then determined as the ratio of kcat to Km.
Conclusion
The comparison between chemical and enzymatic synthesis of 6-aminohexanamide precursors reveals a classic trade-off. Chemical methods, such as the Beckmann rearrangement, are well-established, high-throughput processes but often require harsh conditions, including high temperatures, pressures, and corrosive catalysts.[6] This leads to significant energy consumption and the generation of by-products.
In contrast, enzymatic routes offer remarkable specificity and operate under mild, aqueous conditions, often at or near ambient temperature and pressure.[2] This can lead to higher purity products and a more environmentally benign process. The kinetic data shows that while traditional chemical reactions are fast at high temperatures, the catalytic efficiency of engineered enzymes can be exceptionally high. For instance, the 101-fold improvement in the kcat/KM of a CAR mutant for 6-aminocaproic acid demonstrates the immense potential of biocatalysis.[3] However, challenges for enzymatic synthesis include the cost and stability of enzymes and the need for cofactors like ATP and NADPH, although cofactor regeneration systems are actively being developed.
For researchers and industry professionals, the choice of synthesis route will depend on a balance of factors including raw material availability, energy costs, desired product purity, and environmental impact. As enzyme engineering and process optimization continue to advance, the kinetic competitiveness of enzymatic pathways is expected to increase, making them an ever more attractive option for the sustainable production of these vital chemical precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computation-driven redesign of an NRPS-like carboxylic acid reductase improves activity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic and structural properties of ATP‐dependent caprolactamase from Pseudomonas jessenii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5780623A - Process to prepare ε-caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]
- 12. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Aminohexanamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Aminohexanamide, a compound used in various research and development applications. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to be familiar with the safety profile of this compound. This substance is a solid and can cause eye irritation. Appropriate personal protective equipment (PPE) must be worn at all times to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin contact. | Consult glove manufacturer's compatibility charts. |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area. | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][2] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste."
-
Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.[3]
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.[3]
-
The container must be compatible with the chemical. The original container can often be used if it is in good condition.[3]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[3]
3. Waste Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[3]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Segregate the container from other incompatible waste types.[3]
4. Final Disposal:
-
The primary method for the disposal of solid chemical waste like this compound is through a licensed chemical waste disposal facility.
-
This may involve controlled incineration or other approved chemical destruction methods.[4]
-
Contact your institution's EHS department or a certified waste management contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill site.
2. Personal Protection:
-
Don appropriate PPE, including respiratory protection, before re-entering the area.
3. Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
4. Reporting:
-
Report the spill to your laboratory supervisor and the institution's EHS department, following established protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling 6-Aminohexanamide
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 6-Aminohexanamide. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are related to skin contact, eye contact, and ingestion.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Handle this chemical in accordance with good industrial hygiene and safety practices.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and associated risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Standard/Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Body Protection | Fire/flame resistant and impervious clothing; fully buttoned laboratory coat. | For splash risks, a chemical-resistant apron over the lab coat is advised.[3][4] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or irritation occurs. All handling should be conducted in a certified chemical fume hood.[3][4] | NIOSH (US) or EN 149 (EU) approved respirators. |
Operational Plan: Step-by-Step Handling Protocol
Proper procedures from receipt to disposal are crucial for safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Handling and Preparation:
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4] Ensure adequate ventilation is present in the work area.[3][6]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above. Gloves must be inspected for integrity prior to use.[3]
-
Dispensing: Avoid the formation of dust during handling.[3][6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands and face thoroughly after handling and before any breaks.[2] Remove contaminated clothing immediately.[3]
Emergency and First Aid Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a doctor if irritation occurs.[2][3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Accidental Release (Spills):
-
Evacuate: Evacuate non-essential personnel from the spill area.[3][6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[3][6]
-
Clean-up: Wearing full PPE, collect the spilled material using an inert absorbent. Place the contaminated material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[3][4]
Caption: Workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste. It must be collected in a properly labeled and securely sealed container.[4] Contact a licensed professional waste disposal service for removal.[1]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.[4] These materials should be placed in a designated, sealed hazardous waste container for disposal.[4]
-
Solutions: Aqueous and organic solutions containing this compound must be collected in separate, appropriate hazardous waste containers.[4] Do not pour any solutions down the drain. [4]
-
Contaminated Packaging: The original packaging, if contaminated, should be disposed of in the same manner as the unused product.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
